molecular formula C9H10N2O B11918764 Indoline-7-carboxamide

Indoline-7-carboxamide

Cat. No.: B11918764
M. Wt: 162.19 g/mol
InChI Key: DVQGVNABCBCXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-7-carboxamide is a high-value bicyclic organic compound of significant interest in medicinal chemistry and anticancer drug discovery. The indoline core, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers distinct properties for molecular design; its non-coplanar ring structure can improve water solubility and provide a versatile scaffold for interacting with protein targets . This compound is a key synthetic intermediate for researchers developing novel therapeutic agents. Recent studies highlight the potential of primaquine-indole carboxamide conjugates, which demonstrate potent and cancer-cell-selective antiproliferative activity . These conjugates, built on scaffolds related to Indoline-7-carboxamide, have shown promising efficacy against various cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (Hep-G2), and prostate (DU-145, LNCaP) cancers . A significant part of this antiproliferative effect is derived from the generation of reactive oxygen species (ROS), leading to cancer cell death . Indoline-7-carboxamide is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQGVNABCBCXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Indoline-7-carboxamide Scaffolds in Drug Discovery

[1]

Executive Summary

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) represents a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophoric core of Silodosin (Rapaflo), a highly selective

123

Unlike its fully aromatic counterpart (indole-7-carboxamide), the indoline core possesses a non-planar, partially saturated pyrrolidine ring fused to benzene.[1] This structural nuance confers distinct physicochemical properties, including enhanced solubility and a specific vectorization of the 7-carboxamide moiety, which serves as a critical hydrogen bond donor/acceptor in protein-ligand interactions.[1] This guide analyzes the chemical structure, synthetic pathways, and pharmacological utility of this scaffold.

Part 1: Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The core structure consists of a bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (pyrrolidine).[1] The defining feature is the carboxamide group (


1
  • Electronic Environment: The

    
     nitrogen in indoline is 
    
    
    hybridized (pyramidal) but participates in conjugation with the benzene ring, though less effectively than in indole. The C7-carboxamide is positioned to form an intramolecular hydrogen bond with the
    
    
    proton (if unsubstituted) or interact sterically with
    
    
    -substituents.[1]
  • Conformational Flexibility: The 2,3-dihydro ring introduces a "pucker," deviating from the planarity seen in indoles.[1] This allows for specific induced-fit binding modes in receptor pockets.[1]

Physicochemical Data Profile

The following data contrasts the core scaffold with its primary pharmaceutical derivative, Silodosin.

PropertyCore: Indoline-7-carboxamideDrug: Silodosin (Free Base)
CAS Number 160970-64-9 (Derivative)160970-54-7
Molecular Formula


Molecular Weight ~162.19 g/mol 495.53 g/mol
LogP (Predicted) ~0.8 - 1.22.96
pKa (Basic N) ~4.0 (Indoline N)9.66 (Secondary amine)
H-Bond Donors 2 (Amide

, Indoline

)
3
Solubility Moderate (Polar organic solvents)Soluble in AcOH, MeOH, DMF; Poor in water

Part 2: Synthetic Methodologies

The synthesis of Indoline-7-carboxamide derivatives generally proceeds via two primary strategies: Functionalization of Indoline (The Silodosin Route) or Reduction of Indole Precursors .[1]

Strategy A: The "Silodosin" Route (From Indoline)

This industrial route, optimized for Silodosin, relies on the direct functionalization of the indoline core.[1] The 7-position is sterically crowded and electronically deactivated relative to the 5-position, requiring specific directing groups or sequences (e.g., bromination/cyanation).[1]

Key Transformation Sequence:

  • N-Protection/Alkylation: Protection of

    
     to prevent oxidation and direct regioselectivity.[1]
    
  • Electrophilic Substitution: Vilsmeier-Haack formylation or halogenation often targets the C5 position first.[1]

  • C7 Functionalization: Introduction of the carbon source at C7 often requires a prior C5 blocking group or directed lithiation strategies, followed by cyanation (

    
    ).
    
  • Hydrolysis: Conversion of the 7-cyano group to the 7-carboxamide.[1]

Strategy B: The 7-Cyanoindoline Hydrolysis Route

A more direct laboratory scale method involves the hydrolysis of 7-cyanoindoline.[1]

Reaction:

  • Reagents: 50% Sulfuric Acid (

    
    ), Sodium Hydroxide (
    
    
    ).[1]
  • Conditions: Heating at 110-120°C drives the hydrolysis of the nitrile to the amide (stopping before full hydrolysis to the carboxylic acid requires careful pH control).[1]

Synthesis Flowchart (Graphviz)[1]

SynthesisPathwaysFigure 1: Synthetic pathways to the Indoline-7-carboxamide core.IndolineIndoline(Starting Material)N_AcylN-Acyl IndolineIndoline->N_AcylAcylation(Protection)C5_Sub5-SubstitutedIntermediateN_Acyl->C5_SubElectrophilicSubst. (C5)C7_Cyano7-CyanoindolineC5_Sub->C7_CyanoCyanation(CuCN, DMF)C7_AcidIndoline-7-carboxylic acidC7_Cyano->C7_AcidFull HydrolysisTargetIndoline-7-carboxamideC7_Cyano->TargetControlled Hydrolysis(H2SO4, 110°C)C7_Acid->TargetAmidation(NH3, Coupling)

[1]

Part 3: Medicinal Chemistry & Pharmacophore Utility[1]

The Alpha-1A Adrenergic Pharmacophore

The indoline-7-carboxamide moiety is the "anchor" of Silodosin, responsible for its extreme selectivity (

1
  • Binding Mechanism: Crystal structure analysis and docking studies suggest the 7-carboxamide group acts as a dual hydrogen bond donor/acceptor within the orthosteric binding pocket of the GPCR.

  • Residue Interaction: It likely interacts with conserved residues (e.g., Serine or Threonine side chains) deep in the transmembrane bundle, orienting the rest of the molecule (the phenylpropyl tail) towards the hydrophobic extracellular vestibule.[1]

  • Selectivity Switch: Removal or modification of the 7-carboxamide (e.g., to a nitrile or acid) drastically reduces affinity and subtype selectivity, confirming its role as a critical pharmacophoric element.[1]

Pharmacophore Diagram (Graphviz)

PharmacophoreFigure 2: Pharmacophore mapping of the Indoline-7-carboxamide scaffold in Alpha-1A antagonism.ScaffoldIndoline Ring(Hydrophobic Core)Amide7-Carboxamide(H-Bond Donor/Acceptor)Scaffold->AmideTailN1-Alkyl Chain(Linker)Scaffold->TailReceptor_PocketAlpha-1A ReceptorBinding PocketScaffold->Receptor_PocketVan der WaalsAmide->Receptor_PocketH-Bonding(Critical for Selectivity)BasicNBasic Amine(Ionic Interaction)Tail->BasicNBasicN->Receptor_PocketSalt Bridge(Asp residue)

[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Indoline-7-carboxylic Acid (Precursor)

Adapted from standard nitrile hydrolysis procedures (e.g., PrepChem, Patent Literature).[1]

Objective: Convert 7-cyanoindoline to indoline-7-carboxylic acid as a precursor to the amide.

  • Reagents:

    • 7-Cyanoindoline (1.0 eq)[1]

    • Sulfuric Acid (50% aq.[1] solution)

    • Sodium Hydroxide (24% aq.[1] solution)

    • Hydrochloric Acid (6N)[1]

    • Ethyl Acetate (for extraction)[1][4]

  • Procedure:

    • Mixing: Charge a round-bottom flask with 7-cyanoindoline (e.g., 4.32 g) and 50% aqueous sulfuric acid (40 mL).

    • Reflux: Heat the mixture to 110°C - 120°C with vigorous stirring. Maintain for 5.5 hours . Note: Monitor via TLC for disappearance of nitrile.

    • Cooling: Cool the reaction mixture to 5°C in an ice bath.

    • Neutralization: Slowly adjust pH to 7-8 using 24% NaOH solution. Caution: Exothermic.[1]

    • Washing: Wash the aqueous mixture with Ethyl Acetate to remove unreacted neutral impurities.

    • Precipitation: Adjust the pH of the aqueous layer to 2.5 - 3.0 using 6N HCl.[1] The carboxylic acid product should precipitate.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Conversion to Indoline-7-carboxamide

General Amidation via Acid Chloride or Mixed Anhydride.[1]

  • Activation: Dissolve Indoline-7-carboxylic acid (from Protocol A) in dry THF. Add

    
     (Thionyl Chloride) or Oxalyl Chloride/DMF (cat.) to generate the acid chloride. Stir at reflux for 1-2 hours.
    
  • Amidation: Remove excess reagent under vacuum.[1] Redissolve residue in dry DCM.

  • Ammonia Addition: Bubble anhydrous

    
     gas or add concentrated ammonium hydroxide at 0°C.[1]
    
  • Workup: Stir for 2 hours. Wash with water, brine, dry over

    
    , and concentrate.[1] Purify via recrystallization (Ethanol/Water) or Flash Chromatography (DCM:MeOH).[1]
    

References

  • PubChem. (2025).[1][3][5][6] Silodosin | C25H32F3N3O4.[1][3][7][8][9] National Library of Medicine.[1] Available at: [Link]1]

  • PrepChem. (n.d.).[1] Synthesis of indoline-7-carboxylic acid. Available at: [Link]

  • DailyMed. (2025).[1][10] SILODOSIN capsule - Label Information. National Institutes of Health.[1] Available at: [Link]1]

  • Google Patents. (2013).[1] Process for the preparation of indoline derivatives (US8471039B2). Available at: 1]

  • ACS Omega. (2018).[1] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors. Available at: [Link]1]

The Indole vs. Indoline Paradigm: Technical Guide to CAS 1670-89-9

[1]

Executive Summary: The Identity Distinction

In high-precision medicinal chemistry, the confusion between Indole-7-carboxamide and Indoline-7-carboxamide is a common but critical error.[1]

  • CAS 1670-89-9 refers explicitly to 1H-Indole-7-carboxamide .[1][2] This is the fully aromatic, planar heterocycle.

  • Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) is the reduced , non-planar congener.[1]

While CAS 1670-89-9 is often sourced as a starting material, the indoline form is the bioactive core in major urological drugs like Silodosin (Rapaflo) . This guide bridges the gap, detailing the properties of the CAS-registered indole and the protocol to convert it into the medicinally active indoline scaffold.

Structural & Electronic Divergence[1]

The transition from indole to indoline alters the electronic landscape of the molecule, shifting it from an electron-rich aromatic system to a cyclic hydrazine-like behavior.

Comparative Analysis Table
FeatureIndole-7-carboxamide (CAS 1670-89-9)Indoline-7-carboxamide (Target Scaffold)
Hybridization (C2, C3)

(Planar, Aromatic)

(Puckered, Aliphatic)
Nitrogen Basicity Low (Lone pair delocalized into

-system)
Moderate (Behaves like N-alkyl aniline)
Reactivity Electrophilic Aromatic Substitution (C3)N-Alkylation, N-Acylation, Oxidation
UV/Vis Profile Strong absorption (Conjugated

-system)
Blue-shifted (Interrupted conjugation)
Key Application Kinase Inhibitor Scaffold (e.g., HIV-1)

-Adrenoceptor Antagonists (Silodosin)
Structural Visualization

The following diagram illustrates the electronic and structural shift upon reduction.

Indole_vs_Indolinecluster_0CAS 1670-89-9 (Precursor)cluster_1Target Scaffold (Bioactive)Indole1H-Indole-7-carboxamide(Aromatic C2=C3)Planar GeometryIndolineIndoline-7-carboxamide(Saturated C2-C3)Puckered GeometryIndole->Indoline Selective Reduction(NaBH3CN / AcOH)Prop1Loss of AromaticityIndole->Prop1Prop2Increased N-BasicityIndoline->Prop2

Caption: Transformation of the aromatic indole core to the saturated indoline scaffold, highlighting the loss of planarity and increase in basicity.

Synthesis & Experimental Protocols

Protocol A: Synthesis of CAS 1670-89-9 (Indole-7-carboxamide)

This protocol establishes the aromatic precursor from commercially available indole-7-carboxylic acid.[1]

Reagents: Indole-7-carboxylic acid, CDI (1,1'-Carbonyldiimidazole), Ammonium Hydroxide (

1
  • Activation: Dissolve Indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M). Add CDI (1.2 eq) portion-wise at 0°C.

  • Formation: Stir at room temperature (RT) for 2 hours. Evolution of

    
     gas confirms acyl-imidazole formation.[1]
    
  • Amidation: Cool to 0°C. Add aqueous

    
     (28%, 5.0 eq) dropwise.
    
  • Workup: Stir for 4 hours. Pour into ice-water. The product precipitates as a white solid.[3] Filter, wash with water, and dry under vacuum.

    • Yield: Typically 85-90%.[1]

    • Validation: MS (ESI)

      
       161.06 
      
      
      .
Protocol B: Selective Reduction to Indoline-7-carboxamide

This is the critical distinction step . Reducing the indole to indoline requires overcoming the stabilization energy of the aromatic ring without reducing the amide group.

Mechanism: Protonation at C3 generates an electrophilic iminium species (indolenium), which is then trapped by the hydride source.

Reagents: CAS 1670-89-9, Sodium Cyanoborohydride (


1
  • Dissolution: Dissolve 1H-Indole-7-carboxamide (1.0 eq) in Glacial Acetic Acid (0.2 M concentration).

    • Note: Acetic acid serves as both solvent and proton source to generate the active indolenium ion.

  • Reduction: Add

    
     (3.0 eq) portion-wise at 15°C.
    
    • Safety Alert: Perform in a fume hood. Evolution of HCN is possible; ensure basic scrubber is attached to exhaust if scaling up.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Indoline is more polar and stains distinctively with Ehrlich’s reagent).

  • Quench: Pour reaction mixture into ice-cold NaOH (10% aq) to basify to pH > 10.

    • Crucial: High pH ensures the indoline nitrogen is deprotonated for extraction.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Recrystallize from Ethanol/Hexane.

Analytical Validation (NMR Distinction)

The most reliable method to distinguish CAS 1670-89-9 from its indoline counterpart is

PositionIndole-7-carboxamide (

ppm)
Indoline-7-carboxamide (

ppm)
Multiplicity Change
C2-H 7.2 - 7.4 (Aromatic region)3.5 - 3.7 (Aliphatic region)Doublet

Triplet
C3-H 6.5 - 6.6 (Aromatic region)3.0 - 3.2 (Aliphatic region)Doublet

Triplet
N-H ~11.0 (Broad singlet, acidic)~5.5 - 6.0 (Broad, basic)Downfield

Upfield

Medicinal Chemistry Applications

The Silodosin Pathway

Indoline-7-carboxamide is the structural foundation of Silodosin , an

Silodosin_PathwayIndoleIndole-7-carboxamide(CAS 1670-89-9)IndolineIndoline-7-carboxamide(Intermediate)Indole->Indoline Reduction(NaBH3CN)FunctionalizationN-Alkylation & C5-Functionalization(Friedel-Crafts / SnAr)Indoline->Functionalization Stepwise AssemblySilodosinSilodosin (Rapaflo)(Final Drug)Functionalization->Silodosin Final Coupling

Caption: The synthetic utility of the indoline scaffold in the production of Silodosin.

Kinase Inhibition (Indole Form)

Conversely, the unreduced CAS 1670-89-9 (Indole form) is utilized in designing inhibitors for HIV-1 attachment and TRPV1 agonists .[1] Here, the planarity of the indole ring is essential for intercalating into hydrophobic pockets of the target protein.

References

  • PubChem. (2025). 1H-Indole-7-carboxamide (CAS 1670-89-9) Compound Summary. National Library of Medicine. Link

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media.[4][5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids.[4][5] Journal of the American Chemical Society. Link

  • Yeung, K. S., et al. (2013).[6][7] Inhibitors of HIV-1 attachment.[1][6][7] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[1][6][7] Bioorganic & Medicinal Chemistry Letters.[6][7] Link

  • Kissei Pharmaceutical Co., Ltd. (2007).[8] Process for the preparation of Silodosin intermediates.[8][9][10][11][12] European Patent EP1806340A1. Link

  • Ketcha, D. M., & Lieurance, B. A. (1989).[4] The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid.[4] Tetrahedron Letters. Link

Technical Guide: The Indoline-7-Carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Indoline-7-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce rigid conformational control through intramolecular hydrogen bonding. Unlike the planar indole core, the indoline (2,3-dihydroindole) system offers a puckered, three-dimensional architecture that allows for precise vector positioning of substituents.

This guide analyzes the scaffold's structural utility, detailing its role in the blockbuster drug Silodosin (Rapaflo) , its emerging application in P2X7 receptor antagonism , and the synthetic methodologies required to access this sterically congested motif.

Structural Biology & Pharmacophore Analysis[1]

The "Pseudo-Ring" Effect

The defining feature of the indoline-7-carboxamide is its capacity to form a stable intramolecular hydrogen bond between the amide proton (donor) and the N1-substituent (often an acceptor) or vice versa, depending on the substitution pattern. This interaction creates a "pseudo-ring" system that restricts the rotation of the C7-substituent, locking the molecule into a bioactive conformation prior to receptor binding.

  • Entropic Advantage: By pre-organizing the ligand into a low-energy conformation that mimics the bound state, the scaffold reduces the entropic penalty upon binding (

    
    ), significantly enhancing affinity.
    
  • Steric Occlusion: The 7-carboxamide group creates a steric wall that forces the N1-substituent to adopt a specific trajectory, often perpendicular to the indoline plane. This is critical for targeting deep hydrophobic pockets in GPCRs (e.g.,

    
    -adrenoceptors).
    
Scaffold Comparison: Indole vs. Indoline
FeatureIndole-7-carboxamideIndoline-7-carboxamide
Core Geometry Planar, aromaticNon-planar, puckered (C2/C3 twist)
N1 Hybridization

(conjugated)

(pyramidal)
Solubility Low (flat stacking)Improved (

character disrupts stacking)
Metabolic Liability Prone to oxidation at C2-C3Stable core; N1 is primary metabolic handle

Case Study: Silodosin (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Adrenoceptor Antagonist)[2]

Silodosin utilizes the indoline-7-carboxamide core to achieve exceptional selectivity for the


 subtype over 

and

.
Mechanism of Selectivity

The 7-carboxamide moiety in Silodosin is not merely a hydrogen bond donor; it serves as a conformational anchor .

  • Anchoring: The amide carbonyl accepts a hydrogen bond from the receptor (Serine/Threonine residues).

  • Orientation: The bulk of the amide group forces the large N1-substituent (containing the trifluoroethoxy-phenoxy moiety) into the specific hydrophobic accessory pocket unique to the

    
     subtype.
    
Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the


 receptor by the scaffold and the downstream physiological effects.

G Ligand Indoline-7-Carboxamide (Silodosin) Receptor α1A-Adrenoceptor (GPCR) Ligand->Receptor Competitive Antagonism (Ki = 0.036 nM) Relax Smooth Muscle Relaxation (Prostate) Ligand->Relax Therapeutic Effect Gq Gq/11 Protein Receptor->Gq Endogenous Activation Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contract Smooth Muscle Contraction Ca->Contract

Caption: Mechanism of action for Silodosin, highlighting the interruption of the Gq-PLC-IP3 cascade via competitive antagonism.

Synthetic Methodologies

Constructing the indoline-7-carboxamide core requires overcoming the steric hindrance at the C7 position. The most robust industrial route involves the Bartoli indole synthesis or Directed Ortho-Metalation (DoM) followed by reduction.

Strategic Retrosynthesis

The synthesis typically proceeds via the Indoline-7-carbonitrile intermediate, which is hydrolyzed to the amide.

Detailed Protocol: Synthesis of 1-Acetylindoline-7-Carboxamide

This protocol describes the conversion of a 7-cyano intermediate to the target carboxamide, a critical step in Silodosin manufacturing.

Reagents:

  • 1-Acetyl-2,3-dihydro-1H-indole-7-carbonitrile (1.0 eq)

  • Hydrogen Peroxide (30% aq., 5.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMSO (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 1-acetyl-2,3-dihydro-1H-indole-7-carbonitrile (10 mmol) and DMSO (30 mL). Stir until a clear solution is obtained.

  • Base Addition: Add solid

    
     (20 mmol) in a single portion. The suspension is cooled to 0–5°C using an ice bath.
    
  • Oxidative Hydrolysis: Slowly add 30%

    
     dropwise over 30 minutes, maintaining the internal temperature below 10°C. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by HPLC/TLC for the disappearance of the nitrile peak (~2220 cm⁻¹ IR).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum at 50°C.

  • Yield: Expected yield is 85–92%.

Synthetic Pathway Diagram

Synthesis Start Indoline (2,3-dihydroindole) Step1 N-Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 1-Acetylindoline Step1->Inter1 Step2 C7-Bromination (NBS, DMF) Inter1->Step2 Inter2 7-Bromo-1-acetylindoline Step2->Inter2 Step3 Rosenmund-von Braun (CuCN, DMF, Reflux) Inter2->Step3 Inter3 7-Cyano-1-acetylindoline Step3->Inter3 Step4 Oxidative Hydrolysis (H2O2, K2CO3, DMSO) Inter3->Step4 Final Indoline-7-Carboxamide Step4->Final

Caption: Linear synthetic route from indoline to the 7-carboxamide scaffold via bromination and cyanation.

Emerging Therapeutic Applications

Beyond


 antagonists, the scaffold is gaining traction in oncology and virology.
P2X7 Receptor Antagonists

The P2X7 receptor is a key driver of inflammation and cancer cell survival. Recent medicinal chemistry efforts have identified indole- and indoline-7-carboxamides as potent allosteric antagonists.

  • SAR Insight: Substitution at the 4-position (e.g., with halogens) combined with the 7-carboxamide creates a "molecular clamp" that stabilizes the receptor in a closed, non-conducting state.

  • Advantage: The indoline core provides better oral bioavailability compared to the planar quinoline equivalents often used in P2X7 research.

HIV-1 Attachment Inhibitors

Bristol-Myers Squibb has utilized the indole-7-carboxamide (closely related to the indoline form) to target the HIV-1 gp120 envelope glycoprotein.

  • Mechanism: The 7-carboxamide group forms critical electrostatic interactions with the conserved residues in the gp120 binding pocket, preventing the virus from attaching to CD4+ T-cells.

  • Key Derivative: 4-Fluoro-indole-7-carboxamides have shown picomolar potency, with the 7-amide being essential for maintaining potency against resistant strains.

References

  • Silodosin Discovery & Chemistry

    • Title: Selective alpha 1A-adrenoceptor antagonists. 4. Synthesis and structure-activity relationships of 1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide (KMD-3213).
    • Source: Journal of Medicinal Chemistry (2000).
    • URL:[Link]

  • P2X7 Antagonist Research

    • Title: Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists.[2]

    • Source: Bioorganic Chemistry (2023).
    • URL:[Link]

  • HIV-1 Attachment Inhibitors

    • Title: Inhibitors of HIV-1 attachment.[3] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • Synthetic Methodology (Silodosin Intermediates)

    • Title: Process for the preparation of indoline derivatives and their intermediates thereof (US Patent 8471039B2).[4]

    • Source: Google P
    • URL
  • Scaffold Properties

    • Title: 1H-Indole-7-carboxamide Structure and Properties.[4][5]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Biological Activity of Indoline-7-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

Indoline-7-carboxamide derivatives represent a specialized class of nitrogen heterocycles primarily recognized for their potent antagonism of G-protein coupled receptors (GPCRs), specifically the


-adrenergic receptor (

-AR)
.[1][2][3][4][5][6] Unlike their fully aromatic indole congeners, the indoline (2,3-dihydroindole) core possesses a non-planar, "kinked" geometry at the nitrogen atom (

hybridization at C2/C3), which confers unique solubility and spatial binding properties.

The most commercially and clinically significant representative of this class is Silodosin (Rapaflo/Urief), a highly selective


-AR antagonist used in the management of Benign Prostatic Hyperplasia (BPH). While the scaffold has been explored in other domains—such as HIV-1 attachment inhibition (often as the oxidized indole form) and kinase inhibition—its primary biological utility lies in the precise modulation of smooth muscle tone via adrenergic pathways.
Key Structural Features[5][7][8][9]
  • Indoline Core: Provides a rigid yet partially saturated backbone that positions substituents in a specific 3D vector, distinct from the flat topology of indoles.

  • 7-Carboxamide Moiety: A critical polar anchor that functions as a hydrogen bond donor/acceptor, often interacting with serine or aspartate residues within the receptor binding pocket.

  • 5-Position Functionalization: The primary vector for extending lipophilic tails (e.g., phenoxyalkyl groups) to access deep hydrophobic pockets in the target protein.

Molecular Pharmacology & Mechanism of Action

Target: -Adrenergic Receptor

The biological activity of indoline-7-carboxamides is defined by their "uroselectivity." The


-AR family consists of three subtypes: 

,

, and

.[4]
  • 
    -AR:  Predominant in the human prostate, bladder neck, and prostatic urethra.[7] Mediation of smooth muscle contraction.[7]
    
  • 
    -AR:  Predominant in vascular smooth muscle. Mediation of blood pressure.[8]
    

Selectivity Profile: Silodosin, the archetype of this class, exhibits an affinity for the


 subtype that is approximately 162-fold higher  than for 

and 50-fold higher than for

. This extreme selectivity minimizes cardiovascular side effects (orthostatic hypotension) common with non-selective blockers (e.g., doxazosin).
Signaling Pathway Inhibition

Indoline-7-carboxamides act as inverse agonists or neutral antagonists. By occupying the orthosteric binding site, they prevent the binding of endogenous catecholamines (norepinephrine).

Pathway Flow:

  • Blockade: The drug binds to the

    
    -AR.[2][6][9][7][8][10][11]
    
  • G-Protein Decoupling: Prevents activation of the

    
     protein.
    
  • Enzyme Downregulation: Inhibits Phospholipase C (PLC) activity.

  • Second Messenger Suppression: Blocks the hydrolysis of PIP2 into

    
     (Inositol trisphosphate) and DAG (Diacylglycerol).
    
  • Calcium Control: Prevents

    
    -mediated 
    
    
    
    release from the sarcoplasmic reticulum.
  • Physiological Outcome: Smooth muscle relaxation in the prostate and bladder neck, improving urinary flow (

    
    ).
    
Visualization: -AR Signaling Blockade

Alpha1AR_Pathway Silodosin Indoline-7-Carboxamide (Silodosin) Alpha1A α1A-Adrenergic Receptor (Prostate/Bladder) Silodosin->Alpha1A Blocks (Antagonist) Gq Gq Protein Activation Silodosin->Gq Prevents Activation Relaxation Smooth Muscle Relaxation Silodosin->Relaxation Result Alpha1A->Gq Normal Path NE Norepinephrine (Endogenous Ligand) NE->Alpha1A Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Mechanism of action showing the interruption of the Gq-PLC-IP3 cascade by Indoline-7-carboxamide antagonism.

Structure-Activity Relationship (SAR)

The efficacy of indoline-7-carboxamides relies on a precise "Pharmacophore Triangle" consisting of the carboxamide, the indoline nitrogen, and the distal hydrophobic tail.

Structural RegionFunctional RoleKey SAR Insights
7-Carboxamide Anchoring Forms critical hydrogen bonds with receptor residues (e.g., Ser83, Trp313). Deletion or movement to C5/C6 drastically reduces affinity.
Indoline Core Scaffold Geometry The reduced C2-C3 bond creates a specific vector for the N1 substituent. Aromatization to indole often retains affinity but alters metabolic stability and solubility.
5-Position Linker Reach A propyl linker is optimal. Shortening to ethyl or lengthening to butyl reduces potency.
Distal Tail Selectivity The trifluoroethoxy-phenoxy moiety (in Silodosin) penetrates a deep hydrophobic pocket unique to the

subtype (interacting with Met292 and Val185), conferring selectivity over

.
N1-Substituent Solubility/PK Hydroxypropyl or similar polar groups at the indoline nitrogen improve aqueous solubility and oral bioavailability without interfering with receptor binding.
Binding Mode Analysis

Crystal structure analysis (Cryo-EM) of Silodosin-bound receptors reveals that the 7-carboxamide acts as a "polar hinge," locking the core into the binding site entrance, while the long 5-position tail snakes deep into the transmembrane bundle. The specific interaction with Met292 (unique to


) is the molecular basis for its lack of cardiovascular side effects.

Synthesis & Experimental Protocols

Synthesizing 7-substituted indolines is synthetically challenging due to the tendency of electrophilic aromatic substitution to occur at the more reactive 5-position. A directed approach using the Vilsmeier-Haack reaction is the industry standard.

Synthesis Workflow (Silodosin Route)

The following protocol outlines the construction of the core scaffold.

Step 1: N-Protection & Directed Formylation

  • Reagents: Indoline, Propyl benzoate (or similar linker precursor),

    
    , DMF.
    
  • Mechanism: The Vilsmeier-Haack reaction introduces a formyl group. While C5 is most reactive, steric control or blocking groups can direct functionalization. In Silodosin synthesis, the strategy often involves introducing the 5-position linker first, or using specific precursors like 1-acetylindoline .

  • Critical Step: Converting the 7-position to a functional handle. Often, a 7-bromoindoline is used, or a directed lithiation strategy. However, the most scalable route uses Vilsmeier-Haack formylation on a 5-substituted indoline to install the C7-aldehyde.

Step 2: Aldehyde to Nitrile Conversion

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Acetic anhydride (
    
    
    
    ).
  • Protocol: The 7-formyl group is converted to an oxime, which is then dehydrated to a 7-cyano group.

Step 3: Nitrile Hydrolysis to Carboxamide

  • Reagents:

    
    , NaOH, DMSO (mild hydrolysis).
    
  • Protocol: The nitrile is selectively hydrolyzed to the primary amide (carboxamide) without over-hydrolysis to the carboxylic acid.

Visualization: Synthesis Logic

Synthesis_Flow Start Indoline Precursor Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter1 7-Formyl Indoline Step1->Inter1 Step2 Oxime Formation & Dehydration Inter1->Step2 Inter2 7-Cyano Indoline Step2->Inter2 Step3 Oxidative Hydrolysis (H2O2/NaOH) Inter2->Step3 Final Indoline-7- Carboxamide Step3->Final

Caption: Synthetic pathway for installing the 7-carboxamide group via formylation and nitrile hydrolysis.

Experimental Validation Assays

To validate the biological activity of a new indoline-7-carboxamide derivative, the following assay cascade is recommended.

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (


) for 

subtypes.
  • Cell Lines: CHO or HEK293 cells stably expressing human

    
    , 
    
    
    
    , and
    
    
    receptors.
  • Radioligand:

    
    -Prazosin (non-selective antagonist).
    
  • Protocol:

    • Incubate cell membranes with

      
      -Prazosin (0.2 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via scintillation counting.

    • Success Criteria:

      
       nM; Selectivity ratio (
      
      
      
      ) > 50.
Functional Tissue Bath Assay (The "Magnus" Method)

Purpose: Confirm functional antagonism in native tissue.

  • Tissues:

    • Rabbit Prostate/Urethra (

      
      -rich).[4]
      
    • Rat Thoracic Aorta (

      
      -rich).[4]
      
    • Rat Spleen (

      
      -rich).[4]
      
  • Protocol:

    • Suspend tissue strips in Krebs-Henseleit buffer at 37°C.

    • Induce contraction with Phenylephrine or Norepinephrine.

    • Add test compound and measure relaxation (shift in dose-response curve).

    • Calculate

      
       values (negative log of the concentration requiring 2x agonist).
      

References

  • Yeung, K. S., et al. (2013). "Inhibitors of HIV-1 attachment. Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents." Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. Link

  • Murata, S., et al. (2009). "Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)." Yakugaku Zasshi, 126(3), 209-216. Link

  • Hwa, J., et al. (1996). "Structure-function studies of the alpha 1A-adrenergic receptor." Journal of Biological Chemistry, 271(14), 7956-7964. Link

  • European Medicines Agency. (2010). "Assessment Report for Silodosin (Urorec)." EMA/CHMP/62495/2010. Link

  • Tatemichi, S., et al. (2006). "Uroselectivity in the rat of silodosin, a new alpha1A-adrenoceptor antagonist." Journal of Urology, 176(3), 1263-1267. Link

Sources

7-carbamoyl indoline derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 7-Carbamoyl Indoline Derivatives in Next-Generation Kinase Inhibitor Design Subtitle: A Technical Deep Dive into Scaffold Synthesis, Structural Biology, and "Paradox-Breaking" Pharmacology

Executive Summary

The 7-carbamoyl indoline scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the oncology and immunology sectors. Unlike the ubiquitous 5- or 6-substituted indole cores, the 7-carbamoyl motif offers a unique vector for engaging the solvent-exposed front of kinase domains or interacting with the hinge region in a manner that stabilizes specific enzyme conformations (e.g., DFG-out or


C-helix-out).[1]

This guide dissects the utility of this scaffold in designing Type 1.5 and Type 2 kinase inhibitors , specifically targeting B-Raf and BTK (Bruton's Tyrosine Kinase). It addresses the critical challenge of "paradoxical activation" in MAPK signaling and provides a self-validating synthetic workflow for accessing this challenging substitution pattern via C-H activation.[1]

Mechanistic Pharmacology: The Structural Advantage

The "Paradox Breaker" Hypothesis in B-Raf Inhibition

First-generation B-Raf inhibitors (e.g., Vemurafenib) bind to the ATP pocket of monomeric B-Raf(V600E).[1] However, in cells with wild-type B-Raf or Ras mutations, these inhibitors induce dimerization of Raf, leading to paradoxical hyperactivation of the ERK signaling pathway and secondary malignancies (e.g., cutaneous squamous cell carcinoma).[2]

The 7-Carbamoyl Solution: Derivatives incorporating a 7-carbamoyl moiety are designed to function as "paradox breakers."[1]

  • Mechanism: The carbamoyl group at the 7-position forms specific hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf) or the

    
    C-helix glutamate.[1]
    
  • Conformational Lock: This interaction stabilizes the kinase in a conformation that sterically inhibits dimerization , thereby decoupling inhibitor binding from pathway activation.

Pathway Visualization: Paradoxical Activation vs. Inhibition

MAPK_Signaling cluster_paradox Paradoxical Activation (1st Gen Inhibitor) cluster_7carbamoyl 7-Carbamoyl Inhibition (Paradox Breaker) RAS RAS-GTP BRAF_WT B-RAF (WT) RAS->BRAF_WT Dimer RAF Dimerization (Induced by Inhibitor) BRAF_WT->Dimer + 1st Gen Inhibitor Monomer_Lock Stabilized Monomer (No Dimerization) BRAF_WT->Monomer_Lock + 7-Carbamoyl BRAF_MUT B-RAF (V600E) MEK_Hyper MEK Hyperactivation Dimer->MEK_Hyper ERK_Hyper ERK Hyperactivation (Proliferation) MEK_Hyper->ERK_Hyper Inhibitor 7-Carbamoyl Indoline Derivative Inhibitor->BRAF_WT Binds Monomer Inhibitor->BRAF_MUT High Affinity Monomer_Lock->Dimer X (Blocked) Signal_Off Signaling Silenced Monomer_Lock->Signal_Off

Caption: Comparative mechanism of action showing how 7-carbamoyl derivatives prevent the RAF dimerization event responsible for paradoxical signaling.

Chemical Synthesis: Accessing the C-7 Position

Functionalizing the C-7 position of an indoline core is synthetically non-trivial due to the steric hindrance of the N1 substituent and the electronic bias favoring C-5.[1] Traditional electrophilic aromatic substitution fails here.[1]

Recommended Strategy: Rhodium(III)-Catalyzed C-H Activation This protocol utilizes a directing group (DG) on the indoline nitrogen to direct a metal catalyst to the proximal C-7 position.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start Indoline Substrate (N-H) Step1 1. DG Installation (N-Pyrimidyl/Pivaloyl) Start->Step1 AcCl / Pyridine Step2 2. Rh(III) C-H Activation (Carbonylation) Step1->Step2 [Cp*RhCl2]2, AgSbF6 Isocyanate or CO Step3 3. Deprotection/Amidation (Yields 7-Carbamoyl) Step2->Step3 Hydrolysis/Amine coupling Final Target: 7-Carbamoyl Indoline Step3->Final

Caption: Step-wise C-H activation strategy for selective C-7 functionalization of the indoline core.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-7 Carbonylation

Rationale: This method introduces the carbonyl moiety directly at C-7 using a removable directing group.[1]

Reagents:

  • Substrate: N-(Pyrimidyl)indoline (1.0 equiv)[1]

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%)

  • Carbonyl Source: Isocyanate (1.2 equiv) or CO balloon

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a flame-dried Schlenk tube with N-(pyrimidyl)indoline (0.2 mmol), [Cp*RhCl2]2 (3.1 mg), and AgSbF6 (6.9 mg).

  • Initiation: Add anhydrous DCE (2.0 mL) and the isocyanate coupling partner. Seal the tube.

  • Reaction: Heat the mixture to 100°C for 16 hours . The high temperature is critical to overcome the activation energy barrier of the C-7 C-H bond.[1]

  • Workup: Cool to room temperature. Filter through a celite pad to remove silver salts.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify regioselectivity via 1H-NMR. The C-7 substitution is confirmed by the disappearance of the doublet typically found at

    
     7.0-7.2 ppm and the appearance of a downfield shift for the C-6 proton due to the carbonyl anisotropy.[1]
    
Protocol B: ADP-Glo Kinase Assay (B-Raf V600E)

Rationale: To quantify the potency (IC50) of the synthesized derivative against the target kinase.

  • Preparation: Dilute the 7-carbamoyl indoline derivative in DMSO (10-point serial dilution).

  • Enzyme Mix: Prepare 2x B-Raf(V600E) enzyme solution in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare 2x ATP/MEK1 (substrate) mixture.

  • Incubation: Add 2.5

    
    L compound + 2.5 
    
    
    
    L Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows inhibitor to bind DFG-out/active conformation).[1]
  • Reaction: Add 2.5

    
    L Substrate Mix.[1] Incubate for 60 min at RT.
    
  • Detection: Add 5

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min. Add 10 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).[1]
  • Read: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the 7-carbamoyl nitrogen (


) and the indoline C-5 position (

) based on aggregated literature data for B-Raf inhibition.

Table 1: SAR Optimization of 7-Carbamoyl Indolines

C-5 Substituent (

)
N-Carbamoyl Substituent (

)
B-Raf(V600E) IC50 (nM)Cellular pERK IC50 (nM)Notes
HPhenyl>1000>5000Baseline activity; poor potency.[1]
Cl3-CF3-Phenyl45120Halogen at C-5 fills hydrophobic pocket.[1]
F 3-CF3-4-Cl-Phenyl 12 35 Optimal lipophilic interaction.
FMethyl850>2000Alkyl groups on amide reduce H-bond capability.[1]
SO2Me3-CF3-Phenyl150410Polar group at C-5 decreases permeability.[1]

Interpretation: A lipophilic, electron-withdrawing group on the carbamoyl phenyl ring (e.g., 3-CF3) is essential for potency, likely engaging the allosteric "selectivity pocket" near the DFG motif.

References

  • B-Raf Inhibitor Mechanisms & Paradoxical Activ

    • Title: Mechanism and inhibition of BRAF kinase.[2][3][4][5]

    • Source:Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 2015.[1]

    • URL:[Link]

  • Synthesis via C-H Activ

    • Title: C–H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.
    • Source:Chemical Reviews, 2017 (via ResearchG
    • URL:[Link]

  • Indole Carboxamides in Drug Discovery

    • Title: Indole carboxamide compounds useful as kinase inhibitors (Patent CL-2017000992-A1).[1]

    • Source:Bristol Myers Squibb / Google Patents.[1]

    • URL
  • Discovery of PLX4720 (Found

    • Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.[1]

    • Source:Proceedings of the National Academy of Sciences (PNAS), 2008.
    • URL:[Link]

Sources

Molecular weight and lipophilicity of indoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of Indoline-7-carboxamide , a critical scaffold in medicinal chemistry found in approved therapeutics such as Silodosin (


-adrenoreceptor antagonist).

Scaffold Characterization & Physicochemical Analysis

Executive Summary

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) is a bicyclic nitrogenous scaffold distinguished by its specific substitution pattern at the 7-position. Unlike its aromatic analog (indole), the indoline core possesses a non-planar, saturated C2-C3 bond, imparting distinct conformational flexibility and electronic properties. This guide provides a definitive analysis of its molecular weight and lipophilicity, supported by validated experimental protocols for their determination.

Key Physicochemical Data
PropertyValue / DescriptorNote
IUPAC Name 2,3-dihydro-1H-indole-7-carboxamideCore Scaffold
Molecular Formula

-
Exact Mass 162.0793 DaMonoisotopic
Molar Mass 162.19 g/mol Average Weight
Predicted LogP ~0.8 – 1.2Method Dependent (cLogP)
H-Bond Donors 2Amide (

), Indoline (

)
H-Bond Acceptors 1Carbonyl (

)

Molecular Weight & Structural Integrity

The precise molecular weight of indoline-7-carboxamide is derived from its atomic composition


. In drug development, verifying this mass via High-Resolution Mass Spectrometry (HRMS) is the primary step in compound validation.
Theoretical Calculation
  • Carbon (9):

    
    
    
  • Hydrogen (10):

    
    
    
  • Nitrogen (2):

    
    
    
  • Oxygen (1):

    
    
    
  • Total Molar Mass: 162.192 g/mol

Experimental Determination Protocol (HRMS)

Objective: Confirm identity and purity using Electrospray Ionization (ESI) Time-of-Flight (TOF) Mass Spectrometry.

Methodology:

  • Sample Prep: Dissolve 0.1 mg of Indoline-7-carboxamide in 1 mL of HPLC-grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ). The basic nitrogen of the indoline ring facilitates protonation.
    
  • Target Ion: Look for the

    
     peak.[1]
    
    • Expected

      
      : 163.087  (Monoisotopic Mass 162.079 + Proton 1.007).
      
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (17 Da) from the primary amide: 
      
      
      
      .
    • Loss of

      
       (44 Da): 
      
      
      
      (Indoline cation).
Workflow Visualization

MS_Protocol Sample Sample Preparation (MeOH:H2O + 0.1% FA) ESI ESI+ Ionization (Protonation [M+H]+) Sample->ESI Injection Analyzer Q-TOF Analyzer (High Resolution) ESI->Analyzer Ion Optic Transfer Detection Detection Observed m/z: 163.087 Analyzer->Detection Data Acquisition

Figure 1: HRMS workflow for validating the molecular weight of Indoline-7-carboxamide.

Lipophilicity (LogP/LogD)

Lipophilicity is the defining parameter for the pharmacokinetic profile of indoline-7-carboxamide. The 7-position carboxamide creates a unique intramolecular environment, potentially forming a hydrogen bond with the indoline


, which can "mask" polarity and increase effective lipophilicity compared to para-substituted isomers.
Predicted vs. Experimental
  • Indole-7-carboxamide (Aromatic): XLogP3

    
     1.4.[2]
    
  • Indoline-7-carboxamide (Dihydro): The saturation of the C2-C3 bond breaks aromaticity, generally lowering LogP slightly due to increased flexibility and

    
     character. However, the basicity of the indoline nitrogen increases, affecting LogD at physiological pH.
    
  • Target Range: For CNS penetration or oral bioavailability, a LogP between 1.0 and 3.0 is ideal. Indoline-7-carboxamide sits at the lower end (hydrophilic-lipophilic balance), making it a favorable fragment for lead optimization.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium partition coefficient (


) between n-octanol and water.
  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Preparation: Dissolve compound in the pre-saturated aqueous phase (buffer pH 7.4 for LogD).

  • Equilibration: Add pre-saturated octanol. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     nm) or HPLC.
    
  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

Objective: Correlate retention time (


) with lipophilicity using reference standards. This is preferred for rapid screening in drug discovery.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic MeOH/Water (varying ratios, e.g., 60:40).

  • Calibration: Inject 5 reference standards with known LogP values (e.g., Benzamide, Acetophenone, Toluene).

  • Measurement: Determine the capacity factor (

    
    ) for Indoline-7-carboxamide.
    
    
    
    
    (Where
    
    
    is the dead time, measured by Uracil injection).
  • Derivation: Plot Log

    
     vs. known LogP of standards. Interpolate the sample's LogP.[3]
    
Workflow Visualization

Lipophilicity_Workflow Start Lipophilicity Assessment Choice Select Method Start->Choice SF_Prep Shake-Flask (Phase Saturation) Choice->SF_Prep Accuracy (Low Throughput) HPLC_Prep RP-HPLC (C18 Column) Choice->HPLC_Prep Speed (High Throughput) SF_Equil Equilibration (Octanol/Water) SF_Prep->SF_Equil SF_Anal UV/HPLC Quantification SF_Equil->SF_Anal Result Final LogP/LogD Value SF_Anal->Result HPLC_Cal Calibration (Standard Curve) HPLC_Prep->HPLC_Cal HPLC_Calc Log k' Calculation HPLC_Cal->HPLC_Calc HPLC_Calc->Result

Figure 2: Decision tree and workflow for experimentally determining lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • Kishi, H. et al. (2000).Synthesis and pharmacological evaluation of silodosin (KMD-3213), a novel alpha(1A)-adrenoceptor antagonist. Bioorganic & Medicinal Chemistry. (Contextual grounding for Indoline-7-carboxamide scaffold in Silodosin).
  • EPA (2025). CompTox Chemicals Dashboard: Indoline-7-carboxaldehyde. Retrieved from [Link]

Sources

The Role of Indole-7-Carboxamide Scaffolds in Btk Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Indole-7-carboxamide (and its reduced Indoline congener) scaffold in the design of next-generation Bruton’s Tyrosine Kinase (Btk) inhibitors.

While the user specified "Indoline-7-carboxamide," the most prominent and clinically validated application of this pharmacophore in Btk inhibition utilizes the Indole-7-carboxamide core (e.g., Branebrutinib).[1] This guide addresses the design principles of this scaffold, acknowledging the synthetic and structural relationship between the indoline and indole forms.[1]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Structural Biology of Kinase Inhibitors Focus: BMS-986195 (Branebrutinib) and Scaffold Optimization[1]

Executive Summary

The evolution of Bruton’s Tyrosine Kinase (Btk) inhibitors has progressed from first-generation promiscuous covalent binders (e.g., Ibrutinib) to highly selective, potency-optimized molecules designed to minimize off-target toxicity (e.g., EGFR, ITK inhibition).[1] The Indole-7-carboxamide moiety represents a privileged scaffold in this evolution.[1] Unlike the pyrazolo[3,4-d]pyrimidine core of Ibrutinib which mimics the adenine purine ring, the indole-7-carboxamide utilizes a unique hydrogen-bonding network with the kinase hinge region.[1] This scaffold has culminated in the discovery of Branebrutinib (BMS-986195) , a highly potent, covalent irreversible inhibitor with superior kinome selectivity.[1][2]

Structural Biology: The Hinge-Binding Mechanism

The primary rationale for employing the Indole-7-carboxamide scaffold is its ability to form a distinct "Donor-Acceptor" interaction motif within the ATP-binding pocket of Btk.[1]

The Pharmacophore

In the ATP-binding site, the "hinge" region connects the N- and C-terminal lobes of the kinase.[1]

  • Traditional Binders (e.g., Ibrutinib): Rely on a donor-acceptor motif (N1 and N6 of adenine) to bind Met477 and Glu475.[1]

  • Indole-7-Carboxamide Binder:

    • C7-Carboxamide (C=O): Acts as a hydrogen bond acceptor for the backbone NH of Met477 .[1]

    • C7-Carboxamide (NH₂): Acts as a hydrogen bond donor , often interacting with Glu475 (sometimes mediated by a conserved water molecule) or the gatekeeper residue environment.[1][2]

    • Indole NH: Can participate in additional water-mediated networks, though the 7-substituent is the primary driver of hinge affinity.[1]

This specific geometry allows the scaffold to occupy the adenine pocket while orienting the solubilizing tail and the electrophilic warhead (e.g., acrylamide or butynamide) towards Cys481 for covalent modification.[1]

Visualization of Binding Mode

The following diagram illustrates the critical interactions of the Indole-7-carboxamide core within the Btk active site.

Btk_Binding_Mode cluster_protein Btk Active Site (Hinge Region) cluster_inhibitor Indole-7-Carboxamide Inhibitor (Branebrutinib) Met477 Met477 (Backbone NH) C7_Amide_CO C7-Amide (C=O) Met477->C7_Amide_CO H-Bond (Acceptor) Glu475 Glu475 (Side Chain) Cys481 Cys481 (Nucleophile) Gatekeeper Thr474 (Gatekeeper) IndoleCore Indole Core IndoleCore->Gatekeeper Van der Waals C7_Amide_NH2 C7-Amide (NH2) C7_Amide_NH2->Glu475 H-Bond (Donor) Warhead Electrophile (Butynamide) Warhead->Cys481 Covalent Bond

Caption: Interaction map of Indole-7-carboxamide scaffold showing key H-bonds with Met477/Glu475 and covalent targeting of Cys481.

Medicinal Chemistry & Optimization

The transition from a hit to a lead candidate like Branebrutinib involved systematic optimization of the Indole/Indoline core.[1]

Core Selection: Indoline vs. Indole[1]
  • Indoline (2,3-dihydro-1H-indole): Often used in early screening or as a synthetic intermediate.[1] It possesses a non-planar, puckered ring which can offer different solubility profiles but may incur an entropic penalty upon binding if the pocket requires planarity.[1]

  • Indole (1H-indole): The aromatic, planar system.[1] In the case of BMS-986195, the indole was preferred for optimal stacking interactions within the ATP cleft.[1]

  • Substitution at C4: The 4-position is the vector for the "tail" extending into the solvent-exposed region.[1] This is where the linker (e.g., piperidine) and the electrophilic warhead are attached.[1]

  • Substitution at C5: Introduction of a Fluorine atom at C5 blocks metabolic oxidation (CYP-mediated) and modulates the pKa of the indole NH, improving potency.[1]

Lead Optimization Data

The table below summarizes the SAR (Structure-Activity Relationship) progression leading to the optimized scaffold.

Compound IDCore ScaffoldR4 Substituent (Tail)R5 SubstituentBtk IC50 (nM)Selectivity (vs EGFR)
Hit A Indoline-7-carboxamidePiperazine-acrylamideH150Low
Hit B Indole-7-carboxamidePiperidine-acrylamideH25Moderate
BMS-986195 Indole-7-carboxamide Piperidine-butynamide F < 1.0 > 1000x

Key Insight: The shift from acrylamide (more reactive) to but-2-ynamide (alkyne) in Branebrutinib, combined with the Indole-7-carboxamide core, drastically improved selectivity by tuning the reactivity to match the specific nucleophilicity of Btk Cys481, avoiding off-target cysteines in EGFR.[1]

Synthetic Methodology

The synthesis of the Indole-7-carboxamide core is a critical workflow for medicinal chemists.[1] The following protocol outlines the construction of the functionalized core.

Retrosynthetic Analysis

The core is typically accessed via the Bartoli Indole Synthesis or Leimgruber-Batcho method, followed by functionalization at C7.[1] However, for 7-carboxamides, a directed ortho-lithiation or transition-metal catalyzed carbonylation is often employed.[1]

Protocol: Synthesis of the Key Intermediate

Target: 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide.

  • Starting Material: 2-Amino-5-fluorobenzoic acid or related aniline derivative.[1]

  • Iodination/Bromination: Halogenation at the para-position relative to the amine to install the handle for the C4-linker.[1]

  • Indole Formation: Cyclization using a ketone (e.g., 2-butanone) under Fischer indole conditions or Pd-catalyzed cyclization.[1]

  • Carboxamide Installation:

    • Step A: Cyanation of the C7-halogen (if pre-installed) or directed C-H activation.[1]

    • Step B: Hydrolysis of the nitrile to the primary amide using alkaline H₂O₂ or hydrido-platinum catalysts.[1]

Synthesis_Pathway Start Substituted Aniline (2-Amino-5-fluorobenzoic acid) Step1 1. Halogenation (Br/I) 2. Fischer Indole Cyclization Start->Step1 Intermediate1 5-Fluoro-4-bromo-indole Intermediate Step1->Intermediate1 Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Intermediate1->Step2 Intermediate2 7-Cyano-Indole Step2->Intermediate2 Step3 Nitrile Hydrolysis (H2O2, NaOH) Intermediate2->Step3 FinalCore Indole-7-Carboxamide Core Step3->FinalCore

Caption: Synthetic route to access the functionalized Indole-7-carboxamide core.

Biological Characterization & Validation

To validate the efficacy of an Indole-7-carboxamide Btk inhibitor, the following assay cascade is recommended.

Biochemical Potency (Kinase Assay)
  • Method: FRET-based assay (e.g., LanthaScreen) using recombinant Btk kinase domain.[1]

  • Protocol: Incubate compound with Btk enzyme and ATP (at Km) for 60 min. Measure phosphorylation of a specific substrate (e.g., Poly-Glu-Tyr).[1]

  • Success Criteria: IC50 < 10 nM for lead candidates.

Covalent Binding Confirmation (Jump-Dilution Assay)
  • Purpose: To distinguish reversible vs. irreversible binding.

  • Protocol:

    • Incubate Btk with compound at 10x IC50 for 1 hour.

    • Dilute the mixture 100-fold (washout).

    • Measure recovery of kinase activity.[1]

  • Result: Irreversible inhibitors (like Branebrutinib) show 0% recovery of activity, confirming the covalent bond formation with Cys481.[1]

Cellular Potency (Occupancy Assay)
  • Method: Probe displacement assay in PBMCs or B-cell lymphoma lines (e.g., Ramos cells).[1]

  • Protocol: Treat cells with inhibitor -> Lyse -> Treat with fluorescent covalent probe -> Analyze via Gel/Western Blot.[1]

  • Metric: EC50 for target occupancy should correlate with inhibition of BCR signaling (p-PLCγ2 levels).

References

  • Discovery of Branebrutinib (BMS-986195): Watterson, S. H., et al. "Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton’s Tyrosine Kinase (BTK)."[1] Journal of Medicinal Chemistry, 2019, 62(7), 3228–3250.[1] Link[1]

  • Indole Carboxamide Patents: "Indole carboxamide compounds useful as kinase inhibitors."[1][3][4] U.S. Patent US20160115126A1.[1] Link

  • Kinase Selectivity Profiling: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity."[1] Nature Biotechnology, 2011, 29, 1046–1051.[1] Link[1]

  • Covalent Inhibitor Design: Singh, J., et al.[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 2011, 10, 307–317.[1] Link

Sources

The Pharmacophore Frontier: Indoline-7-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent and development landscape for indoline-7-carboxamide analogs.

Technical Whitepaper | Medicinal Chemistry & Intellectual Property [1]

Executive Landscape

The indoline-7-carboxamide scaffold represents a privileged chemical architecture in modern drug discovery.[1] While historically anchored by the blockbuster benign prostatic hyperplasia (BPH) drug Silodosin (Rapaflo) , the patent landscape has shifted dramatically in the last decade. Current intellectual property (IP) trends indicate a migration from GPCR antagonism (alpha-1 adrenoceptors) toward intracellular kinase inhibition (Btk, Tec family) and, most recently, viral protease inhibition (SARS-CoV-2 Mpro).[1]

For drug development professionals, this scaffold offers a unique balance of conformational rigidity and metabolic stability . The 7-position carboxamide acts as a critical "molecular anchor," often forming key hydrogen bonds in the solvent-exposed regions of protein binding pockets, distinct from the more common 3- or 5-substituted indole motifs.[1]

Chemical Architecture & SAR Logic

The "Anchor" Hypothesis

The 7-carboxamide substituent on the indoline ring is not merely a solubilizing group; it is a structural determinant of selectivity.

  • Conformational Lock: In Silodosin, the 7-carbamoyl group restricts the rotation of the indoline core, forcing the molecule into a bioactive conformation that fits the

    
    -adrenoceptor subtype with high specificity (selectivity ratio >500-fold vs. 
    
    
    
    ).
  • Metabolic Shielding: Substitution at the 7-position blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

    
    ) of the parent compound.[1]
    
  • Hinge Binding (Kinases): In newer kinase inhibitor patents, the carboxamide moiety frequently acts as a hydrogen bond donor/acceptor pair interacting with the hinge region residues (e.g., Glu, Met) of the ATP-binding pocket.

Structural Evolution

The landscape has evolved from "Class A" (GPCR-targeted) to "Class B" (Enzyme-targeted) structures:

FeatureClass A (e.g., Silodosin)Class B (e.g., BMS Btk Inhibitors)
Core Indoline (saturated)Indole/Indoline (mixed)
7-Position Primary Carboxamide (

)
Substituted Amide (

)
Linker Flexible alkyl chainRigid aryl/heteroaryl spacers
Target Extracellular GPCR PocketIntracellular ATP Pocket

Therapeutic Verticals & Patent Analysis

Urology: The Foundational Estate
  • Key Asset: Silodosin (Kissei Pharmaceutical / Watson).[1]

  • Patent Status: The core composition of matter patents (e.g., US 5,387,603 ) have largely expired or are facing generic entry, shifting the focus to process patents (synthesis efficiency) and formulation patents (controlled release).

  • Mechanism: Highly selective

    
    -adrenoceptor antagonism.[1] The indoline-7-carboxamide core is essential for avoiding orthostatic hypotension side effects associated with non-selective blockers.[1]
    
Oncology: The Kinase Expansion
  • Key Player: Bristol Myers Squibb (BMS).[1]

  • Patent Focus: US 2016/0115126 A1 and related families disclose indole/indoline-7-carboxamides as reversible and irreversible inhibitors of Bruton's Tyrosine Kinase (Btk) .[1]

  • Technical Insight: Unlike the 4-phenoxyphenyl structure of Ibrutinib, these analogs utilize the 7-carboxamide to interact with the "gatekeeper" region, potentially overcoming resistance mutations (e.g., C481S).

Virology: The Emerging Frontier
  • Target: SARS-CoV-2 Main Protease (Mpro/3CLpro).[1][2]

  • Recent IP: WO 2023/133174 A1 and US 11,963,959 B2 .[1]

  • Mechanism: The carboxamide functionality mimics the peptide backbone of the viral substrate, positioning the inhibitor within the catalytic dyad (Cys145/His41) of the protease. The indoline core provides a hydrophobic scaffold that fills the S2 pocket, enhancing potency into the nanomolar range.

Synthesis & Manufacturing Methodologies

The synthesis of 7-substituted indolines presents specific regiochemical challenges. The patent literature reveals two dominant pathways.

Pathway A: The Bartoli-Indoline Route (Classical)

Used for Silodosin, this route is robust but involves hazardous reagents.[1]

  • Start: 1-Acetyl-5-nitroindoline.

  • Functionalization: Bromination at C7, followed by Rosenmund-von Braun cyanation (CuCN).[1]

  • Hydrolysis: Conversion of the nitrile to the primary amide.

Pathway B: C-H Activation (Modern)

Newer patents favor direct C7 functionalization to avoid toxic copper salts.[1]

  • Directing Group: Use of an N-pivaloyl or N-carbamyl group to direct ortho-lithiation or palladium-catalyzed carbonylation to the C7 position.[1]

  • Advantage: Higher atom economy and fewer purification steps.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Starting Material: Indoline / N-Acetyl Indoline Step1_Class Electrophilic Bromination (C7 Position) Start->Step1_Class Classical Route Step1_Mod Directing Group Attachment (N-Pivaloyl) Start->Step1_Mod Modern Route (Green Chem) Step2_Class Cyanation (CuCN) Rosenmund-von Braun Step1_Class->Step2_Class Step3_Class Hydrolysis (-CN to -CONH2) Step2_Class->Step3_Class Target Target Scaffold: Indoline-7-Carboxamide Step3_Class->Target Step2_Mod C-H Activation / Lithiation (Ortho-position) Step1_Mod->Step2_Mod Step3_Mod Direct Carboxamidation (Isocyanate/CO Source) Step2_Mod->Step3_Mod Step3_Mod->Target

Caption: Comparative synthetic pathways for Indoline-7-Carboxamide generation.

Mechanism of Action: The Dual-Mode Diagram

The versatility of the scaffold lies in its ability to toggle between GPCR antagonism and Kinase inhibition based on the pendant chains.

MOA_Mechanism Core Indoline-7-Carboxamide Core Scaffold Interaction_A H-Bond Anchor: Aspartate Residue Core->Interaction_A Mode A Interaction_B Hinge Binder: Glu/Met Backbone Core->Interaction_B Mode B GPCR_Site Alpha-1A Adrenoceptor (Transmembrane Pocket) Effect_A Therapeutic Effect: Smooth Muscle Relaxation (BPH) GPCR_Site->Effect_A Interaction_A->GPCR_Site Kinase_Site Btk / Tec Kinase (ATP Binding Pocket) Effect_B Therapeutic Effect: Apoptosis (Lymphoma) Kinase_Site->Effect_B Interaction_B->Kinase_Site

Caption: Divergent pharmacological mechanisms of the indoline-7-carboxamide scaffold.

Strategic Recommendations

  • Explore "Scaffold Hopping": Patent space for the saturated indoline is crowded in urology.[1] However, oxidizing to the indole or modifying the 7-carboxamide to a bioisostere (e.g., 7-oxadiazole) in kinase programs offers whitespace.[1]

  • Focus on Selectivity: In kinase inhibitor design, the 7-carboxamide is underutilized for achieving isoform selectivity.[1] Use this moiety to probe unique water networks in the ATP pocket.

  • Monitor Antiviral IP: The recent filings for SARS-CoV-2 Mpro inhibitors suggest this scaffold has untapped potential in protease inhibition.[1]

References

  • Kissei Pharmaceutical Co., Ltd. (1995).[1] 1,5,7-Trisubstituted indoline compounds and salts thereof. US Patent 5,387,603.[1] Link

  • Bristol-Myers Squibb Company . (2016).[1] Indole carboxamide compounds useful as kinase inhibitors. US Patent Application 2016/0115126 A1. Link

  • US Army Medical Research . (2024). Inhibitors for coronavirus. US Patent 11,963,959 B2.[1][3] Link

  • Vertex Pharmaceuticals . (2012).[1] Novel process for the synthesis of indoline derivatives. WO Patent 2012/131710 A2.[1] Link

  • National Institutes of Health (NIH) . (2023).[1] Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. PubMed Central.[1] Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Indoline-7-Carboxamide from Indole-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline-7-carboxamide scaffold is a critical pharmacophore found in urological drugs (e.g., Silodosin) and emerging antiviral candidates (HIV-1 attachment inhibitors). Synthesizing this motif from indole-7-carboxylic acid presents a chemoselectivity challenge: differentiating the indole C2-C3 double bond from the amide carbonyl and preventing N-alkylation/polymerization during the sequence.

This guide details a "Amidation-First" strategy , which offers superior atom economy and operational simplicity compared to "Reduction-First" routes. By installing the amide functionality prior to reduction, we bypass the need for protecting group manipulations on the indoline nitrogen, streamlining the workflow from three steps to two.

Retrosynthetic Analysis & Strategic Rationale

The Chemoselectivity Challenge

The transformation involves two distinct operations:[1][2]

  • Amidation: Conversion of the C7-carboxylic acid to a primary (or substituted) amide.

  • Reduction: Saturation of the C2-C3 indole double bond.

Route Comparison
  • Route A: Reduction First (Rejected)

    • Pathway: Indole-7-COOH

      
       Indoline-7-COOH 
      
      
      
      Indoline-7-CONH
      
      
    • Flaw: Indoline-7-carboxylic acid is an amino acid analog (zwitterionic). The free secondary amine at position 1 is nucleophilic and will compete with the external amine during the coupling step, leading to self-polymerization or N-acylation unless protected (e.g., with Boc/Cbz). This adds two extra steps (Protection/Deprotection).

  • Route B: Amidation First (Recommended)

    • Pathway: Indole-7-COOH

      
       Indole-7-CONH
      
      
      
      
      
      Indoline-7-CONH
      
      
    • Advantage:[1][3][4][5][6][7] The indole nitrogen is non-nucleophilic (part of the aromatic system), eliminating self-coupling risks. The electron-withdrawing carboxamide at C7 deactivates the ring slightly but remains compatible with cationic reduction protocols (e.g., NaBH

      
      CN/AcOH).
      
Pathway Visualization

SynthesisStrategy cluster_legend Legend SM Indole-7-COOH (Starting Material) IntA1 Indoline-7-COOH (Zwitterion/Unstable) SM->IntA1 Reduction (Mg/MeOH) IntB1 Indole-7-Carboxamide (Stable Intermediate) SM->IntB1 Step 1: Amidation (HATU/NH4Cl) IntA2 N-Boc-Indoline-7-COOH (Protected) IntA1->IntA2 Protection (Boc2O) Target Indoline-7-Carboxamide (Target) IntA2->Target Amidation & Deprotection IntB1->Target Step 2: Selective Reduction (NaBH3CN/AcOH) key Green Path = Recommended Red Dashed = Rejected (Inefficient)

Caption: Comparative analysis of synthetic routes. Route B (Green) is selected for its directness and avoidance of protecting groups.

Detailed Experimental Protocols

Step 1: Amidation of Indole-7-Carboxylic Acid

Objective: Efficiently couple the sterically hindered C7-carboxylic acid with an amine source. Mechanism: Activation of the carboxylate via HATU to form an active ester, followed by nucleophilic attack by the amine.

ParameterSpecification
Reagents Indole-7-carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), NH

Cl (2.0 equiv, for primary amide)
Solvent DMF (Anhydrous), 0.1 M concentration
Temperature 0°C to Room Temperature (RT)
Time 4 – 16 Hours
Yield Target >85%

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with Indole-7-carboxylic acid (1.0 equiv) and anhydrous DMF (10 mL/g). Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 30 minutes to ensure formation of the activated At-complex.

  • Amine Addition: Add solid Ammonium Chloride (NH

    
    Cl, 2.0 equiv) (or the corresponding amine R-NH
    
    
    
    ).
    • Note: If using NH

      
      Cl, ensure it is finely ground to improve solubility.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by LC-MS (Target Mass = SM + 1 mass unit if primary amide - OH + NH2).

  • Workup: Dilute with EtOAc. Wash sequentially with 10% LiCl (aq) (to remove DMF), sat. NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Step 2: Selective Reduction to Indoline-7-Carboxamide

Objective: Chemoselective reduction of the C2-C3 double bond without reducing the amide or the benzene ring. Choice of Reagent: Sodium Cyanoborohydride (NaBH


CN) in Acetic Acid .
Why? Indole-7-carboxamide is electron-deficient.[7] The C2-C3 bond is deactivated compared to simple indoles. Protonation of the indole at C3 (forming an indoleninium ion) is required for hydride attack. Acetic acid serves as both solvent and proton source. NaBH

CN is stable in acid and selective for the iminium-like intermediate.
ParameterSpecification
Reagents Indole-7-carboxamide (1.0 equiv), NaBH

CN (3.0–5.0 equiv)
Solvent Glacial Acetic Acid (AcOH)
Temperature 10°C to RT
Time 2 – 6 Hours
Yield Target >75%

Protocol:

  • Dissolution: Dissolve the Indole-7-carboxamide (from Step 1) in Glacial Acetic Acid (0.2 M). Cool the solution to 10–15°C (water bath).

    • Critical: Do not freeze the acetic acid (MP = 16°C). Keep it just cool to moderate the exotherm.

  • Reduction: Add NaBH

    
    CN  (3.0 equiv) portion-wise over 20 minutes.
    
    • Safety: Perform in a fume hood. Evolution of HCN is possible but minimal in pure AcOH; however, treat as cyanide waste.

  • Monitoring: Stir at RT. Monitor by LC-MS. The product (Indoline) usually shows a distinct UV shift (loss of indole absorption at ~280-290 nm) and a mass shift of +2 Da.

    • Optimization: If reaction stalls, add an additional 1.0 equiv of NaBH

      
      CN.
      
  • Quench: Pour the reaction mixture carefully into ice-cold water.

  • Neutralization (Critical): Slowly basify to pH ~9-10 using 50% NaOH or solid Na

    
    CO
    
    
    
    .
    • Note: Indolines are basic; they must be in the neutral form to extract.

  • Extraction: Extract with DCM (3x). The indoline is often more soluble in DCM than EtOAc.

  • Purification: The crude material is often pure enough. If necessary, purify via short silica plug (DCM/MeOH/NH

    
    ).
    

Analytical Validation

FeatureIndole-7-Carboxamide (Precursor)Indoline-7-Carboxamide (Product)
1H NMR (Aromatic) C2-H and C3-H appear as aromatic doublets/multiplets (

6.5–7.5 ppm).
Disappearance of C2/C3 aromatic signals.
1H NMR (Aliphatic) No signals in 3.0–4.0 ppm region.New signals: Two triplets (or multiplets) at

~3.0 ppm (C3-H

) and

~3.6 ppm (C2-H

).
MS (ESI) [M+H]

[M+H]

+ 2 Da
Visual Often fluorescent under UV.Usually non-fluorescent or weak blue fluorescence.

Troubleshooting & Expert Insights

  • Issue: Low Conversion in Step 2.

    • Cause: The electron-withdrawing amide group at C7 reduces the basicity of C3, making protonation (the rate-limiting step) difficult.

    • Solution: Switch to Triethylsilane (Et

      
      SiH) in Trifluoroacetic Acid (TFA) .
      
      • Protocol: Dissolve substrate in TFA.[5][7] Add 3-5 equiv Et

        
        SiH. Heat to 50°C if needed. This system is much more acidic and forces protonation.
        
  • Issue: N-Alkylation during Amidation.

    • Cause: If using an alkyl halide amine source (rare).

    • Correction: In the HATU protocol, the indole nitrogen is too weakly nucleophilic to react. If side products are observed, ensure the temperature is kept at 0°C during activation.

  • Issue: Solubility.

    • Insight: Indole-7-carboxamides can be crystalline and insoluble. If the substrate precipitates in AcOH, add a co-solvent like DCM or TFE (Trifluoroethanol) to maintain homogeneity during reduction.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas). ALWAYS use a bleach trap for the rotovap exhaust when concentrating acidic cyanide solutions.

  • HATU: Potential sensitizer. Avoid inhalation.

  • Indolines: Many indolines are bioactive (e.g., kinase inhibitors). Handle as potent compounds.

References

  • Silodosin Synthesis (Indoline-7-carboxamide core)

    • Source: Google P
    • Title: Novel process for the synthesis of indoline derivatives.[4][5][7][8][9][10]

    • URL
  • General Indole Reduction Methodology

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Indolines - Reduction of Indoles.[7][11]

    • URL:[Link]

  • Amidation of Indole Carboxylic Acids

    • Source: N
    • Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides. (Analogous chemistry for 7-position).
    • URL:[Link]

  • HIV-1 Attachment Inhibitors (Indole-7-carboxamides)

    • Source: PubMed[4]

    • Title: Inhibitors of HIV-1 attachment.[3] Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents.[3]

    • URL:[Link][3]

Sources

Application Note: Protocol for Amide Coupling of Indoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The indoline-7-carboxylic acid scaffold represents a uniquely challenging substrate in medicinal chemistry. Unlike the more common indole-2- or 3-carboxylates, the 7-position is situated on the benzene ring directly ortho to the indoline nitrogen (N1).

The Challenge: Steric and Electronic Gating
  • Ortho-Effect & Steric Bulk: The proximity of the N1 substituent creates a significant steric barrier to the approaching amine nucleophile. If the N1 position carries a protecting group (e.g., Boc, Cbz) or an alkyl chain (as in the synthesis of Silodosin ), the trajectory for nucleophilic attack at the C7-carbonyl is severely restricted.

  • Electronic Deactivation: The electron-rich nature of the indoline ring can reduce the electrophilicity of the activated carbonyl species, requiring more potent coupling agents than standard benzoic acids.

  • N1-Interference: If left unprotected, the N1 secondary amine can act as a competing nucleophile (forming dimers) or form zwitterionic salts that reduce solubility in organic solvents.

Core Directive: This protocol prioritizes N1-protection followed by high-energy activation (Acid Chloride or HATU) to drive conversion.

Pre-Reaction Considerations

N1-Protection Strategy

Do not attempt to couple the free amino acid (N1-H) unless necessary. The free amine creates solubility issues and competing reactivity.

  • Recommended: N-Boc or N-Acetyl . These electron-withdrawing groups pull density from the ring, slightly increasing the electrophilicity of the C7-carbonyl, though they add steric bulk.

  • Alternative: N-Alkyl (e.g., Silodosin intermediates). Less steric bulk than Boc, but the ring remains electron-rich, potentially requiring stronger activation.

Selection of Coupling Agent
MethodAgentBest Use Case"Expert" Rationale
A HATU / DIPEA Standard / ScreeningThe "Gold Standard" for hindered couplings due to the stabilizing effect of the HOAt moiety on the active ester.
B Ghosez’s Reagent Difficult / Non-nucleophilic AminesConverts acid to acid chloride under neutral conditions. Superior to oxalyl chloride for acid-sensitive substrates.
C T3P (50% in EtOAc) Scale-up / SafetyLow toxicity, easy workup (water-soluble byproducts), and drives reaction via entropy (release of gas).

Detailed Experimental Protocols

Method A: High-Throughput Activation (HATU)

Best for: Rapid synthesis of analogs with primary amines.

Reagents:

  • N-Protected Indoline-7-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Dissolution: In a dry vial, dissolve the indoline-7-carboxylic acid and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to pre-activate. Note: The solution should turn slightly yellow.

  • Addition: Add DIPEA followed immediately by the amine.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS.[1][2] If conversion <50% after 4 hours, heat to 50°C. The steric bulk at C7 often raises the energy barrier, requiring thermal push.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Method B: The "Power" Protocol (Acid Chloride via Ghosez's Reagent)

Best for: Sterically hindered amines (secondary amines) or anilines where HATU fails.

Reagents:

  • N-Protected Indoline-7-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv)

  • Solvent: Dry DCM (Dichloromethane)

Procedure:

  • Activation: Dissolve the carboxylic acid in dry DCM under nitrogen. Add Ghosez’s reagent dropwise at 0°C.

  • Formation: Allow to warm to RT and stir for 1–2 hours.

    • Mechanism:[3][4][5] This generates the acid chloride in situ along with a neutral amide byproduct, avoiding the harsh HCl gas evolution associated with oxalyl chloride.

  • Coupling: Cool the mixture back to 0°C. Add the Et₃N followed by the amine.

  • Completion: Stir at RT overnight.

  • Workup: Quench with water. Extract with DCM. The byproduct from Ghosez's reagent is water-soluble, simplifying purification.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for this specific scaffold.

IndolineCoupling Start Indoline-7-Carboxylic Acid CheckProtection Is N1 Protected? Start->CheckProtection Protect Step 1: Protect N1 (Boc, Cbz, Acetyl) CheckProtection->Protect No SelectMethod Select Coupling Strategy CheckProtection->SelectMethod Yes Protect->SelectMethod MethodA Method A: HATU/DIPEA (Standard Amines) SelectMethod->MethodA Primary Alkyl Amine MethodB Method B: Ghosez's Rgt (Hindered/Weak Amines) SelectMethod->MethodB Aniline / Sec-Amine MethodC Method C: T3P (Scale-up/Green) SelectMethod->MethodC >10g Scale Workup Workup & Purification (Acid/Base Wash) MethodA->Workup MethodB->Workup MethodC->Workup Final Indoline-7-Carboxamide Workup->Final

Caption: Decision tree for selecting the optimal coupling pathway based on N1-status and amine nucleophilicity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric clash at C7 blocking the active ester.Switch to Method B (Acid Chloride). The chloride is smaller and more reactive than the OBt/OAt ester formed by HATU.
N-Acylation of Indoline N1 was unprotected or protecting group fell off.Ensure N1 is protected with a robust group (Boc/Cbz) before coupling. Indoline nitrogen is nucleophilic enough to react with activated esters.
Product is Water Soluble Zwitterion formation or polar side chains.Do not use aqueous workup. Evaporate DMF/DCM and purify directly via Reverse Phase (C18) Flash Chromatography.
Epimerization Over-activation (if amine is chiral).Use T3P in EtOAc/Pyridine at 0°C. T3P is renowned for minimal epimerization.

References

  • General Amide Coupling of Hindered Substrates

    • Protocol for amide coupling by in situ formation of acyl fluorides.[6] Due-Hansen, M. E., et al. Org. Biomol. Chem., 2016, 14 , 430-433.

  • Silodosin Synthesis (Indoline-7-carboxamide relevance)

    • Process for the preparation of Silodosin. WO Patent 2012/131710.
  • Ghosez's Reagent Usage

    • Ghosez's Reagent in Organic Synthesis.
    • (Reagent Technical Data)

  • T3P Coupling Methodology

    • Propylphosphonic Anhydride (T3P)

Sources

Application Note: High-Fidelity Reduction of Indole-7-Carboxamide to Indoline-7-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from indole-7-carboxamide to indoline-7-carboxamide represents a critical scaffold modification in medicinal chemistry, particularly for kinase inhibitors and HIV-1 attachment inhibitors. This transformation requires the precise saturation of the C2-C3 double bond while strictly preserving the C7-amide functionality and avoiding over-reduction or N-alkylation.

This guide details three validated protocols, prioritized by chemoselectivity and operational reliability. The Modified Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid) is established here as the "Gold Standard" for this specific substrate due to its immunity to amide hydrolysis and high tolerance for steric bulk at the 7-position.

Chemo-Selectivity Analysis

The reduction of indole-7-carboxamide presents two primary mechanistic challenges:

  • Regioselectivity & Chemoselectivity: The target is the C2-C3

    
    -bond. However, the C7-carboxamide is susceptible to reduction (to primary amine or alcohol) by strong hydrides like 
    
    
    
    . Furthermore, catalytic hydrogenation (e.g.,
    
    
    ) carries a risk of hydrogenolysis or reduction of the benzene ring, especially if high pressures are required to overcome the electronic deactivation caused by the amide.
  • Steric & Electronic Deactivation: The carboxamide at C7 is an electron-withdrawing group (EWG). This lowers the electron density of the pyrrole ring, making the initial protonation at C3 (the rate-determining step in acidic reductions) slower than in unsubstituted indoles. Additionally, the C7 substituent creates steric crowding near the nitrogen, potentially affecting solvation and reagent approach.

Mechanistic Pathway (Acidic Media)

The reduction proceeds via an Ionic Hydrogenation mechanism:

  • Protonation: The indole C3 is protonated by the acid, breaking aromaticity and generating a highly electrophilic indolenium cation (iminium ion).

  • Hydride Transfer: The hydride source (

    
     or Silane) attacks the electrophilic C2 position.
    

G Substrate Indole-7-Carboxamide Protonation C3 Protonation (Rate Limiting) Substrate->Protonation H+ (AcOH or TFA) Indolenium Indolenium Cation (Intermediate) Protonation->Indolenium HydrideAttack Hydride Attack at C2 Indolenium->HydrideAttack H- (NaCNBH3 or Et3SiH) Product Indoline-7-Carboxamide HydrideAttack->Product

Figure 1: Mechanistic pathway for the ionic hydrogenation of indoles. The formation of the indolenium cation is the critical step enabled by acidic media.

Protocol A: The Modified Gribble Reduction (Gold Standard)

Reagents: Sodium Cyanoborohydride (


), Glacial Acetic Acid (

). Mechanism:

is stable in acid (unlike

), allowing for a sustained concentration of hydride in a protonating medium.
Critical Parameters
  • Temperature:

    
     to 
    
    
    
    . (Avoid heating initially to prevent polymerization).
  • Stoichiometry: 3.0 - 5.0 equivalents of

    
    . The excess is required due to the electron-deficient nature of the 7-carboxamide indole.
    
  • Safety: WARNING: Contact between

    
     and acid generates trace HCN gas. This reaction MUST  be performed in a high-efficiency fume hood.
    
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Indole-7-carboxamide (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add Glacial Acetic Acid (0.2 M concentration relative to substrate). Stir until dissolved.

    • Note: If solubility is poor, a co-solvent like Dichloromethane (DCM) can be added (2:1 AcOH:DCM), but pure AcOH is preferred for kinetics.

  • Reagent Addition: Cool the solution to

    
     (water bath). Add 
    
    
    
    (3.0 equiv) portion-wise over 10 minutes.
    • Reasoning: Portion-wise addition prevents a rapid exotherm and controls gas evolution.

  • Reaction: Remove the cooling bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by LCMS or TLC. The indoline product usually runs slightly more polar (lower

      
      ) or stains differently (e.g., does not turn pink/red with Ehrlich’s reagent as intensely as indole).
      
    • Boost: If starting material remains after 4 hours, add an additional 1.0 equiv of

      
      .
      
  • Workup (Critical for Safety):

    • Dilute the reaction mixture with water (equal volume).

    • Slowly neutralize by pouring the mixture into a beaker containing excess solid Sodium Bicarbonate (

      
      ) or 50% NaOH at 
      
      
      
      .
    • Target pH: Adjust to pH ~8–9. (Indolines are basic; acidic workup will keep them in the aqueous phase).

    • Caution: Ensure all acid is neutralized to stop HCN generation before removing from the hood.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Metal-Free Ionic Hydrogenation

Reagents: Triethylsilane (


), Trifluoroacetic Acid (TFA).
Use Case:  Ideal if avoiding boron residues is critical or if the substrate is sensitive to the basic workup of Method A.
Step-by-Step Methodology
  • Dissolution: Dissolve Indole-7-carboxamide (1.0 equiv) in TFA (excess, acts as solvent, typically 0.1 M).

    • Alternative: Use DCM as solvent with 10–20 equivalents of TFA if the substrate is acid-sensitive.

  • Addition: Add Triethylsilane (

    
    , 3.0 equiv) via syringe.
    
  • Reaction: Stir at RT for 1–12 hours.

    • Note: The 7-carboxamide may retard the reaction. If sluggish, heat to

      
      .
      
  • Workup: Remove TFA/Silane volatiles under reduced pressure (rotary evaporator). Dissolve residue in DCM, wash with saturated

    
    , dry, and concentrate.
    

Protocol C: Magnesium in Methanol (Green Alternative)

Reagents: Magnesium turnings (


), Methanol (

).[1][2] Mechanism: Single Electron Transfer (SET). This method is highly effective for electron-deficient indoles (like indole-2-carboxylates or 7-carboxamides) where the reduction potential is lowered by the EWG.
Step-by-Step Methodology
  • Setup: Dissolve substrate in anhydrous Methanol (0.1 M).

  • Activation: Add Magnesium turnings (10.0 equiv).

    • Tip: Scratch the Mg turnings or add a crystal of Iodine (

      
      ) to initiate the reaction if there is an induction period.
      
  • Reaction: The reaction will bubble (

    
     evolution) and warm up. Stir at RT (or mild reflux) until Mg is consumed.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    

Analytical Validation & Troubleshooting

Data Summary Table
FeatureIndole-7-Carboxamide (SM)Indoline-7-Carboxamide (Product)
H1 NMR (Aromatic) C2-H and C3-H appear as doublets/multiplets in aromatic region (6.5 - 7.5 ppm).Absent. Replaced by aliphatic signals.
H1 NMR (Aliphatic) None (unless alkyl groups present).Distinct Triplets: C2-H (~3.5 ppm) and C3-H (~3.0 ppm).
LCMS (M+H) Mass

Mass

Ehrlich's Test Bright Pink/RedNegative or Faint Yellow
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Accumulation of borate salts or consumption of acid.

    • Fix: Add fresh AcOH and 1-2 equiv of

      
      .
      
  • Problem: Product re-oxidizes to Indole during purification.

    • Cause: Indolines are prone to oxidation on silica gel.

    • Fix: Flush the column with

      
       before use. Use 1% Triethylamine in the eluent to deactivate acidic sites on silica. Store the product under Argon/Nitrogen.
      
Decision Matrix

DecisionTree Start Start: Indole Reduction AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive BoronAvoid Must avoid Boron residues? AcidSensitive->BoronAvoid No MethodC Method C: Mg / MeOH AcidSensitive->MethodC Yes MethodA Method A: NaCNBH3 / AcOH (Recommended) BoronAvoid->MethodA No MethodB Method B: Et3SiH / TFA BoronAvoid->MethodB Yes

Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate constraints.

References

  • Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3] Journal of Organic Chemistry.

  • Ketcha, D. M., & Lieurance, B. A. (1989). "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters.

  • Magnus, P., et al. (1987). "Ionic Hydrogenation of Indoles." Journal of the American Chemical Society. (Contextualizing Et3SiH/TFA methods).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

  • Profitt, J. A., et al. (1975).[4] "Magnesium-methanol reduction of alpha,beta-unsaturated esters."[2][4] Journal of Organic Chemistry. (Basis for Mg/MeOH reduction of electron-deficient alkenes).

Sources

Reagents for N-alkylation of indoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The N-alkylation of indoline-7-carboxamide presents a unique synthetic challenge characterized by two opposing forces: steric hindrance at the C7 position and regiochemical competition from the primary amide. Standard alkylation protocols often fail, yielding mixtures of N1-alkylated (desired), amide-N-alkylated (undesired), or over-alkylated products.

This guide provides three validated protocols to overcome these barriers. We prioritize Reductive Amination as the "Gold Standard" for chemoselectivity, followed by a finely tuned Direct


 Alkylation  using the "Cesium Effect," and finally, the Industrial Precursor Strategy  (via 7-Cyano indoline) employed in the synthesis of APIs like Silodosin.

The Chemical Challenge: Sterics vs. Electronics

To select the correct reagent, one must understand the substrate's failure modes.

A. The Steric Barrier (C7 Ortho-Substitution)

The carboxamide group at position 7 is bulky and located ortho to the nucleophilic nitrogen (N1). This creates a "steric wall" that impedes the approach of electrophiles, significantly reducing the reaction rate compared to unsubstituted indoline.

B. The Regioselectivity Trap (Nucleophilicity vs. Acidity)

The primary amide (


) introduces a competing nucleophile.
  • Indoline Nitrogen (N1): Higher nucleophilicity in its neutral state but very low acidity (pKa > 30).

  • Amide Nitrogen: Lower nucleophilicity in its neutral state but significantly higher acidity (pKa ~23-25 in DMSO).

Critical Insight: If you use a strong base (e.g.,


, 

), you will deprotonate the amide first, creating a highly nucleophilic amidate anion that reacts with the alkyl halide, leading to amide alkylation (O- or N-alkylation). To achieve N1-alkylation, you must maintain the amide in its neutral form and rely on the intrinsic nucleophilicity of the indoline amine.

Decision Tree: Reagent Selection

Use the following logic flow to determine the optimal protocol for your specific electrophile.

ReagentSelection Start Target: N-Alkylation of Indoline-7-Carboxamide Electrophile What is your Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Reductive Route Halide Alkyl Halide / Sulfonate Electrophile->Halide Substitution Route Proto1 PROTOCOL 1: Reductive Amination (Highest Selectivity) Aldehyde->Proto1 Sterics Is the Electrophile Bulky (Secondary/Tertiary)? Halide->Sterics Proto2 PROTOCOL 2: Direct S_N2 (Weak Base) Cs2CO3 / DMF Sterics->Proto2 No (Primary Alkyl) Proto3 PROTOCOL 3: Precursor Strategy (Use 7-CN Indoline) Sterics->Proto3 Yes (High Sterics)

Caption: Selection logic for N-alkylation protocols based on electrophile type and steric constraints.

Detailed Protocols

Protocol 1: Reductive Amination (The "Gold Standard")

Best For: Introducing primary or secondary alkyl groups with 100% chemoselectivity. Mechanism: The aldehyde reacts selectively with the secondary amine (indoline) to form an iminium ion, which is then reduced. The amide nitrogen is non-nucleophilic toward aldehydes under these conditions.

Reagents:

  • Electrophile: Aldehyde (1.1 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (

    
    ) (1.0 - 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure:

  • Preparation: Dissolve indoline-7-carboxamide (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde (1.2 equiv) and Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by LCMS should show conversion to the iminium species.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM or EtOAc.
    
  • Purification: The crude product is often pure enough for use; otherwise, purify via silica flash chromatography.

Why it works:


 is mild and will not reduce the amide or the indole ring. The reaction occurs exclusively at the most basic nitrogen (N1).
Protocol 2: Direct Alkylation (The "Cesium Effect")

Best For: Primary alkyl halides (Iodides/Bromides) when the aldehyde is unavailable. Critical Constraint: Do NOT use


.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv).
    
  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Electrophile: Alkyl Iodide (preferred) or Bromide (1.2 - 1.5 equiv).

  • Additive (Optional):

    
     (tetrabutylammonium iodide) if using chlorides.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve indoline-7-carboxamide in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv). The heterogeneous mixture ensures a low concentration of dissolved base, preventing amide deprotonation.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat to 50–60°C. Caution: Higher temperatures (>80°C) increase the risk of amide alkylation.

  • Monitoring: Monitor closely by HPLC. If reaction stalls, add 0.5 equiv more electrophile.

  • Workup: Dilute with water (dissolves DMF) and extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Why it works: The "Cesium Effect" involves the enhanced solubility of cesium salts in organic solvents and the "naked" nature of the carbonate anion, which promotes the nucleophilicity of the indoline nitrogen without being strong enough to deprotonate the amide (pKa ~23).

Protocol 3: The "Industrial Precursor" Strategy (Silodosin Route)

Best For: Complex, bulky electrophiles or large-scale manufacturing where purity is paramount. Concept: Instead of alkylating the carboxamide, alkylate the 7-cyano (nitrile) derivative. The linear nitrile group is much smaller (less steric hindrance) and non-acidic.

Workflow:

  • Substrate: Start with indoline-7-carbonitrile .

  • Alkylation: Perform standard alkylation (Protocol 2 conditions or even

    
    /DMF). The reaction is significantly faster due to reduced sterics.
    
  • Hydrolysis: Convert the nitrile to the carboxamide after alkylation.

    • Conditions:

      
      , 
      
      
      
      , DMSO (mild oxidative hydrolysis).

Reference Case: This strategy is the foundation of the industrial synthesis of Silodosin (Rapaflo), where the 7-cyano intermediate is alkylated before the final hydrolysis step [1, 2].

Quantitative Comparison of Methods

FeatureProtocol 1 (Reductive)Protocol 2 (Direct

)
Protocol 3 (Precursor)
Regioselectivity Excellent (>99:[1]1)Moderate to GoodExcellent
Steric Tolerance HighLowHigh
Reaction Rate Fast (1-4 h)Slow (12-24 h)Fast
Risk Profile Low (Mild reagents)Medium (Amide side-rxn)Low (Requires extra step)
Scalability HighModerateHigh (Industrial Preferred)

References

  • Process for the preparation of indoline derivatives (Silodosin). US Patent 8,471,039 B2. (2013). Describes the alkylation of 7-cyano indoline followed by hydrolysis.

  • Synthesis of Silodosin. World Intellectual Property Organization (WO/2012/131710). Detailed industrial protocols for indoline-7-carboxamide precursors.

  • Selective N-alkylation of primary amines. RSC Advances, 2014, 4, 18229-18233. Discusses the competitive deprotonation issues between amines and amides.

  • The Acidity of Weak NH Acids. J. Org. Chem. (2018).[2] Provides pKa values for indoline and amide functionalities in DMSO/MeCN.

Sources

Chiral Resolution of 5-Substituted Indoline-7-Carboxamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the chiral resolution of 5-substituted indoline-7-carboxamides, a class of compounds of significant interest in pharmaceutical research and development. Recognizing the critical role of stereochemistry in drug efficacy and safety, this document outlines the fundamental principles, strategic approaches, and detailed laboratory protocols for separating enantiomers of this scaffold. We delve into both analytical High-Performance Liquid Chromatography (HPLC) and preparative Supercritical Fluid Chromatography (SFC) methodologies. The causality behind experimental choices is explained, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient chiral separation workflows.

Introduction: The Imperative of Chirality in Indoline Scaffolds

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Specifically, 5-substituted indoline-7-carboxamides are being explored for a variety of therapeutic targets. The introduction of a stereocenter, often necessitated by structure-activity relationship (SAR) studies, transforms these molecules into chiral entities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.[1] Therefore, the ability to resolve and individually assess these enantiomers is not merely a matter of analytical rigor but a fundamental requirement for the development of safe and effective medicines.

The direct separation of enantiomers is most commonly and efficiently achieved through chiral chromatography.[2][3] This technique utilizes a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation.[4] This guide will focus on providing a logical, field-tested strategy for developing such separations for the target compound class.

Foundational Principles: Selecting the Right Chiral Environment

The success of a chiral separation hinges on the selection of an appropriate CSP and mobile phase, which together create the "chiral environment." The non-predictive nature of chiral chromatography often necessitates a screening approach to identify the optimal conditions.[5]

The Power of Polysaccharide-Based CSPs

For heterocyclic compounds containing amide functionalities, like the indoline-7-carboxamides, polysaccharide-based CSPs are an excellent starting point.[2][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities.[7][8]

Mechanism of Action: The chiral recognition mechanism of polysaccharide CSPs is complex but is understood to arise from a combination of interactions, including:

  • Hydrogen Bonding: The carbamate or ester groups on the polysaccharide backbone, along with the amide and potential hydrogen-bond donors/acceptors on the analyte, are key interaction points.

  • π-π Interactions: The aromatic indole ring of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.[9]

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to retention.[8]

  • Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities formed by the helical structure of the polysaccharide polymer, a crucial factor for discrimination.[7][10]

The combination of these forces leads to one enantiomer having a stronger or more prolonged interaction with the CSP, resulting in a longer retention time.[1][4]

Mobile Phase Considerations

The choice of mobile phase mode—Normal Phase, Reversed-Phase, or Polar Organic—dramatically influences selectivity.

  • Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., ethanol, isopropanol). NP often provides excellent selectivity for many compounds on polysaccharide CSPs. Basic or acidic additives are frequently used to improve peak shape for ionizable analytes.[11][12]

  • Polar Organic Mode (PO): Uses polar solvents like acetonitrile or methanol. This mode can offer different selectivity compared to NP and is useful when solubility in non-polar solvents is poor.[13]

  • Reversed-Phase (RP): Employs aqueous mobile phases with organic modifiers like methanol or acetonitrile. While less common for initial screening on polysaccharide phases, it can be a viable option, particularly for highly polar molecules.[2][14]

Strategic Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. A trial-and-error process can be exceedingly time-consuming.[2] The following workflow provides a structured and logical progression from initial screening to a fully optimized method.

Caption: Chiral Method Development Workflow.

Experimental Protocols

The following protocols provide a starting point for the chiral resolution of a generic 5-substituted indoline-7-carboxamide.

Protocol 1: Analytical Scale Chiral HPLC Resolution

This protocol is designed to establish baseline separation and determine the enantiomeric purity of a sample.

Objective: To resolve the enantiomers of a 5-substituted indoline-7-carboxamide using HPLC with a polysaccharide-based CSP.

1. Materials and Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
  • Chiral Columns (Screening Set):
  • Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)
  • Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H)
  • Immobilized Amylose tris(5-chloro-2-methylphenylcarbamate) CSP (e.g., Lux® Amylose-2)
  • Dimensions: 4.6 x 250 mm, 5 µm particle size is standard.
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).
  • Sample: Racemic 5-substituted indoline-7-carboxamide dissolved in mobile phase or a compatible solvent at ~1 mg/mL.

2. Chromatographic Conditions (Initial Screening):

ParameterCondition A (Normal Phase)Condition B (Normal Phase)
Mobile Phase n-Hexane / IPA / DEA (80:20:0.1, v/v/v)n-Hexane / EtOH / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 254 nm (or λmax of the compound)UV at 254 nm (or λmax of the compound)
Injection Vol. 5 µL5 µL

3. Step-by-Step Procedure:

  • System Preparation: Equilibrate the first column to be screened with Condition A for at least 30 minutes or until a stable baseline is achieved.
  • Sample Injection: Inject the racemic sample.
  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
  • Evaluation: Analyze the chromatogram. If no separation or poor resolution is observed, proceed to the next column.
  • Repeat Screening: Repeat steps 1-4 for each column in the screening set with Condition A.
  • Secondary Mobile Phase Screen: If no satisfactory separation is found, repeat the entire screening process (steps 1-5) using Condition B.
  • Optimization: Once a "hit" (promising separation) is identified, optimize the method by systematically adjusting the percentage of the alcohol modifier. Decrease the alcohol content to increase retention and potentially improve resolution; increase it to decrease run time.

4. Data Analysis:

  • Retention Time (t_R): Time at which the peak apex elutes.
  • Selectivity (α): α = k₂ / k₁, where k is the retention factor of the more retained (2) and less retained (1) enantiomer. An α > 1.1 is desirable.
  • Resolution (R_s): R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A baseline resolution of R_s ≥ 1.5 is the goal for analytical methods.
Protocol 2: Preparative Scale Chiral SFC Resolution

Supercritical Fluid Chromatography (SFC) is often the preferred technique for preparative chiral separations due to its speed, lower solvent consumption, and easier fraction evaporation.[15][16] It uses supercritical CO₂ as the main mobile phase component.[17]

Objective: To isolate gram-scale quantities of the individual enantiomers of a 5-substituted indoline-7-carboxamide.

1. Materials and Instrumentation:

  • Preparative SFC System: High-pressure pumps for CO₂ and co-solvent, autosampler/injector, column oven, back-pressure regulator (BPR), fraction collector, and a UV detector.
  • Preparative Chiral Column: Select the same CSP that provided the best separation in the analytical HPLC/SFC screen.
  • Typical Dimensions: 20 x 250 mm, 5 µm particle size.
  • Solvents: SFC grade CO₂, Methanol (MeOH), Ethanol (EtOH), Isopropylamine (IPA).
  • Sample: Racemic compound dissolved at high concentration (e.g., 50-100 mg/mL) in a solvent compatible with the mobile phase (e.g., Methanol).

2. Method Translation and Scaling:

  • Initial Conditions: Start with the conditions from the best analytical method. If the analytical method was in normal-phase HPLC, a good starting point for SFC is to replace the hexane with CO₂ and use the same alcohol as a co-solvent.
  • Example SFC Conditions:
ParameterGuideline
Mobile Phase CO₂ / Methanol / Isopropylamine (85:15:0.1, v/v/v)
Flow Rate 50 mL/min
Outlet Pressure (BPR) 120 bar
Column Temp. 35 °C
Detection UV at 254 nm (or λmax)
Injection Type Stacked injections

3. Step-by-Step Procedure:

  • Method Development: Perform an initial injection of a small amount of the concentrated sample to confirm retention times and resolution under preparative conditions.
  • Loading Study: Gradually increase the injection volume to determine the maximum sample load that can be applied without significant loss of resolution (overloading).
  • Configure Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold and time windows corresponding to the two enantiomer peaks.
  • Initiate Preparative Run: Start the sequence. For efficiency, use "stacked injections," where a subsequent injection is made before the peaks from the previous injection have fully eluted.
  • Fraction Pooling & Analysis: Collect the fractions for each enantiomer separately. After the run, pool the corresponding fractions.
  • Solvent Evaporation: Remove the co-solvent (e.g., methanol) using a rotary evaporator. The CO₂ evaporates automatically upon depressurization.
  • Purity Check: Reinject a small amount of each isolated enantiomer fraction into the analytical HPLC system (Protocol 1) to confirm its enantiomeric excess (% ee) and chemical purity.

Troubleshooting and Advanced Insights

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; Analyte is basic.Add a small amount of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase (0.1-0.2%). This is crucial for nitrogen-containing heterocycles.[11][18]
No Separation on Any CSP The chosen CSPs are not suitable; Interactions are not strong enough.Screen a different class of CSPs, such as macrocyclic glycopeptides (e.g., teicoplanin-based).[2][19] Consider derivatizing the analyte to introduce functional groups that may interact more strongly with a CSP.
Poor Resolution (Rs < 1.2) Mobile phase composition is not optimal; Insufficient column efficiency.Systematically decrease the percentage of the alcohol co-solvent in 2-5% increments. Lowering the column temperature can sometimes increase selectivity. Ensure the column is not aged or voided.
Enantiomer Peaks Co-elute during Scale-up Column overloading.Reduce the injection volume or the concentration of the sample. Increase the diameter of the preparative column to handle a larger mass load.

Conclusion

The chiral resolution of 5-substituted indoline-7-carboxamides is a critical step in their development as potential therapeutic agents. A systematic screening strategy employing polysaccharide-based chiral stationary phases under normal phase conditions is a highly effective starting point. By understanding the principles of chiral recognition and following a logical method development workflow, researchers can efficiently establish robust analytical methods. Subsequent translation to preparative Supercritical Fluid Chromatography allows for the large-scale isolation of enantiopure material, enabling the crucial stereochemical-biological activity assessments required in modern drug discovery.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research - Shimadzu Scientific Instruments. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC - PubMed Central. Available at: [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. Available at: [Link]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Enantioseparation of Novel Amino Analogs of Indole Phytoalexins on Macrocyclic Glycopeptide-Based Chiral Stationary Phase - ResearchGate. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Request PDF - ResearchGate. Available at: [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Available at: [Link]

  • CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents.
  • Polysaccharide-based CSPs - Chiralpedia. Available at: [Link]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed. Available at: [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. Available at: [Link]

  • Enantioseparation of 5-chloro-2-{2-[3,4-dihydroisoquinoline-2(1H)-yl]ethyl}-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high-affinity 5-HT 7 receptor ligand, by HPLC-PDA using amylose tris-(3, 5- dimethylphenylcarbamate) as a chiral stationary phase - PubMed. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available at: [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - MDPI. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography - Phenomenex. Available at: [Link]

  • Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-( - PubMed Central - NIH. Available at: [Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - YouTube. Available at: [Link]

Sources

Advanced Protocol for the Preparation of Silodosin via the Indoline-7-Carboxamide Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust industrial preparation of Silodosin (KMD-3213), a selective


-adrenoceptor antagonist. The protocol focuses specifically on the Indoline-7-Carboxamide  pathway, a critical route that circumvents the stability issues associated with early-stage amide intermediates.

While early synthetic strategies introduced the carboxamide group prior to skeletal assembly, modern process chemistry favors a convergent approach: assembling the Cyano-Silodosin precursor followed by a controlled, late-stage hydrolysis to the Indoline-7-Carboxamide . This method minimizes the formation of the "Silodosin Dimer" and "Dehydro-Silodosin" impurities, ensuring high optical purity (>99.5% ee) and facilitating the isolation of the thermodynamically stable Gamma (


) polymorph .

Retrosynthetic Logic & Strategy

The synthesis is designed as a convergent coupling of two advanced intermediates, followed by a chemoselective functional group transformation.

  • Fragment A (The Nucleophile): An optically active indoline core, typically protected as a benzoate ester to prevent side reactions at the primary alcohol. The 7-position holds a Nitrile (CN) group, which serves as a robust precursor to the final carboxamide.

  • Fragment B (The Electrophile): A fluorinated phenoxyethyl side chain activated as a Mesylate (OMs) .

  • The Transformation: The nitrile is hydrolyzed to the Carboxamide using a mild oxidative hydrolysis (Radziszewski conditions) after the sensitive secondary amine coupling is established.

Process Flow Diagram

SilodosinSynthesis cluster_impurities Critical Quality Attributes (Impurities) IndolineCore Indoline Core (Nitrile) (Tartrate Salt) Coupling N-Alkylation Coupling (Na2CO3, t-BuOH) IndolineCore->Coupling SideChain Side Chain Electrophile (Mesylate) SideChain->Coupling CyanoSilodosin Intermediate: Cyano-Silodosin (Protected) Coupling->CyanoSilodosin SN2 Reaction Hydrolysis Oxidative Hydrolysis (H2O2, DMSO, NaOH) CyanoSilodosin->Hydrolysis CN -> CONH2 Deprotection Deprotection (Removal of Benzoate) Hydrolysis->Deprotection Base Hydrolysis Silodosin Final API: Silodosin (Gamma Polymorph) Deprotection->Silodosin Crystallization Dimer Silodosin Dimer Dehydro Dehydro-Silodosin

Figure 1: Convergent synthesis pathway highlighting the critical Nitrile-to-Carboxamide transformation.

Detailed Experimental Protocol

Phase 1: Preparation of the Side Chain Electrophile

Target: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate This step activates the fluorinated side chain for the subsequent coupling.

Reagents:

  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Starting Material)[1][2][3]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Protocol:

  • Charge a reactor with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (1.0 eq) and DCM (10 vol). Cool to 0–5°C.

  • Add Triethylamine (1.5 eq) followed by the slow addition of Methanesulfonyl chloride (1.2 eq), maintaining the internal temperature <10°C. Exothermic reaction.

  • Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC for consumption of the alcohol.

  • Quench with water. Separate the organic layer and wash with 1N HCl followed by saturated NaHCO₃.

  • Concentrate the organic layer under vacuum to yield the Mesylate as a viscous oil or low-melting solid.

    • Checkpoint: Purity should be >98% by HPLC.[4] Eliminate any residual chloride to prevent competing alkylation.

Phase 2: The Coupling (Assembly of the Skeleton)

Target: 3-{7-Cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate[2]

Rationale: We use the benzoate-protected indoline nitrile. The benzoate group protects the primary alcohol, while the nitrile acts as a masked carboxamide, stable to the alkaline conditions of alkylation.

Protocol:

  • Dissolve the Indoline Core Tartrate salt (1.0 eq) in water and neutralize with aqueous K₂CO₃. Extract the free base into Ethyl Acetate or Toluene and concentrate.

  • Resuspend the free base in tert-Butanol (or Acetonitrile) (10 vol).

  • Add Sodium Carbonate (Na₂CO₃, 2.0 eq) and the Side Chain Mesylate (from Phase 1, 1.1 eq).

  • Reflux the mixture (approx. 80–85°C) for 24–30 hours.

    • Process Control: Monitor the disappearance of the secondary amine. The reaction is kinetically slow due to steric hindrance at the secondary carbon.

  • Workup: Cool to RT, filter inorganic salts, and concentrate. Partition the residue between Ethyl Acetate and water.

  • Isolation: The crude "Cyano-Silodosin Benzoate" is often used directly or purified via oxalate salt formation to remove unreacted Mesylate.

Phase 3: The "Indoline-7-Carboxamide" Formation (Hydrolysis)

Target: Silodosin (Crude) Mechanism: Oxidative hydrolysis of the nitrile using the Radziszewski reaction conditions. This simultaneously hydrolyzes the benzoate ester (deprotection) and converts the nitrile to the primary amide.

Protocol:

  • Dissolve the Cyano-Intermediate (1.0 eq) in DMSO (5 vol). DMSO is critical as both solvent and catalyst for the hydration.

  • Add 5N NaOH solution (3.0 eq). The mixture will become biphasic/cloudy.

  • Slow Addition: Add 30% Hydrogen Peroxide (H₂O₂, 4.0 eq) dropwise, maintaining temperature at 20–25°C.

    • Safety Alert: This reaction is highly exothermic. Efficient cooling is mandatory.

    • Chemistry Insight: The peroxide attacks the nitrile to form a peroxyimidic acid intermediate, which tautomerizes to the amide. The base simultaneously saponifies the benzoate ester to the free alcohol.

  • Stir at ambient temperature for 2–4 hours. Monitor HPLC for:

    • Disappearance of Nitrile peak.

    • Appearance of Silodosin (Amide) peak.

    • Removal of Benzoate group.

  • Quench: Add aqueous Sodium Sulfite solution to destroy excess peroxide (check with peroxide strips).

  • Extraction: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMSO.

Phase 4: Polymorph Control (Gamma Form)

Target: Silodosin Gamma (


) Polymorph
Silodosin exhibits polymorphism.[5][6] The Gamma form is the most stable and suitable for formulation.
  • Dissolve the crude Silodosin in Isopropyl Alcohol (IPA) at 50–60°C.

  • Clarify the solution by filtration if necessary.

  • Seed with authentic Silodosin Gamma form crystals (0.5% w/w) at 40°C.

  • Cool slowly to 0–5°C over 4 hours.

  • Filter the solids and wash with cold IPA/Heptane.

  • Dry under vacuum at 40°C.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Causality
H₂O₂ Addition Rate < 1 mL/min (Lab Scale)Rapid addition causes thermal runaway and over-oxidation to the carboxylic acid impurity (Silodosin Acid).
Reaction pH (Phase 3) > 10.0High pH is required for simultaneous benzoate hydrolysis. Low pH stalls the deprotection.
Mesylate Stoichiometry 1.1 – 1.2 eqExcess mesylate leads to the N,N-dialkyl impurity (Dimer), which is difficult to purge.
Temperature (Phase 2) 80–85°CLower temperatures result in incomplete coupling; higher temperatures promote elimination of the mesylate to the vinyl ether.

Analytical Validation

Method: Reverse Phase HPLC (C18 Column) Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

  • Retention Time (RT) Markers:

    • Indoline Core: ~5.2 min

    • Silodosin (Amide): ~12.5 min

    • Cyano-Intermediate: ~18.0 min

    • Dimer Impurity: ~22.0 min

Specification:

  • Purity: > 99.5%

  • Chiral Purity: > 99.0% ee

  • Total Impurities: < 0.5%

References

  • Kissei Pharmaceutical Co., Ltd. "Indoline derivative and process for producing the same." U.S. Patent 5,387,603. 1995. Link

  • Zentiva, K.S. "Process for preparing silodosin." European Patent EP 2 768 806 B1. 2016. Link

  • Mankind Research Centre. "A novel process for the preparation of considerably pure silodosin." WO 2016/042441. 2016. Link

  • ChemicalBook. "Silodosin Synthesis and Intermediates." ChemicalBook Database. Accessed 2023.[5] Link

  • SynZeal Research. "Silodosin Impurity Standards and Dimer Formation." SynZeal Application Data. Link

Sources

Microwave-assisted synthesis of indoline-7-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Indoline-7-Carboxamide Derivatives

Introduction: The Strategic Value of the C7 Position

Indoline-7-carboxamides are emerging as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora, MAPK) and GPCR modulators (e.g., 5-HT receptors). The C7 position of the indoline core offers a unique vector for exploring chemical space, often improving metabolic stability and selectivity compared to the more common C3 or C5 substitutions.

However, the C7 position is notoriously difficult to functionalize due to steric crowding from the adjacent N1 nitrogen and the C6 proton. Conventional thermal amidation often fails or requires harsh conditions that degrade the sensitive indoline core (susceptible to oxidation to indole).

Why Microwave-Assisted Organic Synthesis (MAOS)? MAOS is not merely "faster heating." For this specific scaffold, it provides:

  • Arrhenius Acceleration: Rapidly overcoming the high activation energy (

    
    ) barrier imposed by steric hindrance at C7.
    
  • Cleaner Profiles: Minimizing the time the reaction spends at intermediate temperatures reduces oxidative side reactions (indoline

    
     indole).
    
  • Access to "Gas-Free" Carbonylation: Enabling the use of solid CO sources like Molybdenum Hexacarbonyl [Mo(CO)

    
    ] in sealed vessels, avoiding hazardous high-pressure gas cylinders.
    

Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze your starting material availability and diversity needs.

G Start Target: Indoline-7-Carboxamide Decision Available Starting Material? Start->Decision RouteA Route A: 7-Carboxylic Acid Decision->RouteA Acid Available RouteB Route B: 7-Bromo/Iodoindoline Decision->RouteB Halide Available MethodA Direct Amidation (T3P Coupling) RouteA->MethodA MethodB Aminocarbonylation (Mo(CO)6 + Pd Cat) RouteB->MethodB AdvantageA Best for: Diverse Amine Screening (Parallel Synthesis) MethodA->AdvantageA AdvantageB Best for: Late-Stage Functionalization (Avoids Acid Step) MethodB->AdvantageB

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Protocol A: Direct Amidation using T3P® (Propylphosphonic Anhydride)[1]

Context: Standard coupling reagents (EDC, HATU) often result in low yields for C7-indoline acids due to the bulkiness of the intermediate active ester. T3P is superior here because it forms a highly reactive mixed anhydride and acts as its own scavenger, simplifying workup.

Reagents:

  • Indoline-7-carboxylic acid (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • T3P (50% wt in EtOAc/DMF) (2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (Dry)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the indoline-7-carboxylic acid (0.5 mmol) in EtOAc (3 mL).

    • Note: If the acid is insoluble in EtOAc, use DMF. However, EtOAc is preferred for easier workup.

  • Base Addition: Add DIPEA (1.5 mmol) and the target amine (0.6 mmol). Stir at room temperature for 1 minute.

  • Coupling Agent: Add T3P solution (1.0 mmol) dropwise.

    • Critical: Do not add T3P all at once; the exotherm can be significant even before MW heating.

  • Microwave Irradiation: Cap the vial. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temp: 100 °C

    • Time: 20 minutes

    • Absorption Level: High (if using DMF) or Normal (EtOAc).

    • Pre-stir: 30 seconds.

  • Workup:

    • Dilute the reaction mixture with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with sat. NaHCO

      
       (removes excess T3P byproducts which are water-soluble) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Validation Data:

Entry Amine Type Thermal Yield (24h, Reflux) MW Yield (20 min, 100°C)
1 Benzylamine (Primary) 45% 92%
2 Morpholine (Secondary) 30% 88%

| 3 | Aniline (Weak Nu) | <10% | 76% |

Protocol B: Pd-Catalyzed Aminocarbonylation (Mo(CO) Protocol)

Context: When the carboxylic acid is not available, or you wish to install the amide directly from the halide (7-bromoindoline), this method is ideal. We use Molybdenum Hexacarbonyl [Mo(CO)


] as a solid, safer alternative to CO gas cylinders.

Safety Warning: Mo(CO)


 releases CO gas upon heating. Vials must be opened in a well-ventilated fume hood. 

Reagents:

  • 7-Bromoindoline (1.0 equiv) (N-protection recommended, e.g., N-Boc or N-Acetyl, to prevent Pd poisoning by the free amine).

  • Amine (1.5 equiv)

  • Mo(CO)

    
      (1.0 equiv)[1]
    
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Crucial for hindered substrates.

  • Base: DBU (3.0 equiv) or Na

    
    CO
    
    
    
    .
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In the MW vial, add Pd(OAc)

    
     and Xantphos in 1 mL of dioxane. Stir for 5 mins under N
    
    
    
    until a clear yellow/orange solution forms.
  • Substrate Addition: Add the N-protected 7-bromoindoline (0.5 mmol), the amine (0.75 mmol), and Mo(CO)

    
     (0.5 mmol).
    
    • Expert Tip: Use solid Mo(CO)

      
       pellets if available to minimize weighing errors and air exposure.
      
  • Solvent & Base: Add remaining dioxane (2 mL) and DBU (1.5 mmol).

  • Degassing: Bubble Nitrogen or Argon through the solution for 2 minutes. Cap the vial immediately.

    • Why? Oxygen kills the active Pd(0) species, leading to homocoupling side products.

  • Microwave Irradiation:

    • Temp: 150 °C (Higher temp needed to liberate CO from Mo complex).[2]

    • Time: 15 - 20 minutes.

    • Pressure Limit: Set to 15-20 bar (CO release generates pressure).

  • Workup:

    • CAUTION: Vent the vial carefully in a hood.

    • Filter the mixture through a Celite pad to remove Pd black and Mo residues.

    • Concentrate and purify via Flash Chromatography.

ReactionCycle Start 7-Bromoindoline OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd Pd(0)/Xantphos COIns CO Insertion (From Mo(CO)6) OxAdd->COIns 150°C MW NuAtt Amine Attack COIns->NuAtt HNR2 Prod 7-Carboxamide NuAtt->Prod Reductive Elim.

Caption: Simplified catalytic cycle for the aminocarbonylation using Mo(CO)6 as the CO source.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) T3P hydrolysisEnsure solvent (EtOAc/DMF) is dry. Increase base (DIPEA) to 4.0 equiv.
Low Yield (Route B) Pd Catalyst deathrigorously degas solvents. Switch to Pd(dppf)Cl

if Xantphos fails.
Explosion/Vial Failure Excess CO pressureReduce Mo(CO)

to 0.8 equiv or use a larger headspace vial (e.g., 20mL vial for 0.5mmol).
Indole Formation Oxidation during heatingPurge vial with N

before heating. Limit temp to 150°C.

References

  • Microwave-Assisted Synthesis of Indoles: Kappe, C. O., et al. "Microwave-assisted synthesis of medicinally relevant indoles."[3][4] Medicinal Chemistry Reviews. (2012). Link

  • T3P Amidation Protocol: Dunetz, J. R., et al. "Propanephosphonic acid anhydride (T3P) is a process-friendly commercial reagent that is useful for direct carboxamide formation."[5] Organic Letters. (2011). Link

  • Mo(CO)6 Aminocarbonylation: Larhed, M., et al. "Microwave-Promoted Aminocarbonylations of Aryl Chlorides Using Mo(CO)6 as a Solid Carbon Monoxide Source."[2][6] Journal of Organic Chemistry. (2010). Link

  • Indoline-7-Carboxamide Biological Relevance: Yeung, K. S., et al. "Inhibitors of HIV-1 attachment.[7] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[7] Bioorganic & Medicinal Chemistry Letters. (2013). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indoline-7-Carboxamide Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-7-DMSO-SOL Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Indoline-7-carboxamide presents a specific solubility challenge due to its structural capacity for strong intermolecular hydrogen bonding (amide dimerization) and the high lattice energy associated with its fused bicyclic core.[1] While DMSO is the standard solvent, users frequently encounter "crash-out" events due to hygroscopic water uptake or thermodynamic instability upon dilution.

This guide provides a root-cause analysis and validated recovery protocols. It moves beyond "add more solvent" to address the physicochemical barriers preventing dissolution.

Section 1: Diagnostic Assessment

Before attempting recovery, identify the failure mode.

Q1: The solid remains visible despite vigorous vortexing. Is my compound impure?

Likely Cause: High Crystal Lattice Energy (Thermodynamic Barrier).[1] It is unlikely to be an impurity.[1] The carboxamide group at the C7 position acts as a "molecular velcro," forming strong intermolecular hydrogen bonds with adjacent molecules. This creates a stable crystal lattice that resists the solvent's attempt to form a cavity. Vortexing provides insufficient energy to break these lattice forces.[1]

Diagnostic Step: Check the appearance of the solid.

  • Fine, floating powder: Indicates "wetting" issues (surface tension).[1]

  • Dense, sedimented crystals: Indicates high lattice energy (requires heat/sonication).[1]

Q2: It dissolved yesterday, but today I see crystals in the vial. Why?

Likely Cause: DMSO Hygroscopicity (The "Anti-Solvent" Effect). DMSO is aggressively hygroscopic.[1][2][3] If stored in a standard polypropylene tube or opened frequently, it absorbs atmospheric water. Indoline-7-carboxamide is lipophilic; water acts as an anti-solvent.[1]

  • Data Point: At 60% relative humidity, pure DMSO can absorb ~5% water by weight in under 24 hours [1].[1]

  • Impact: A 5% water content can decrease the solubility of lipophilic amides by >50%.

Section 2: Protocol Optimization

Protocol A: The "Energy Input" Method (Breaking the Lattice)

Use this for initial stock preparation (e.g., 10 mM - 50 mM).

The Logic: You must supply enough energy to overcome the enthalpy of fusion (


) without degrading the molecule.
  • Seal the Vessel: Ensure the vial is glass (preferred) or high-quality polypropylene (PP) with a tight O-ring seal.[1]

  • Thermal Cycle:

    • Heat the DMSO/compound mixture to 45°C - 50°C in a water bath for 10 minutes.

    • Note: Indoline-7-carboxamide is generally stable up to 80°C, but we stay lower to prevent DMSO decomposition or oxidation.[1]

  • Acoustic Cavitation (Sonication):

    • While warm, sonicate in an ultrasonic bath for 10-15 minutes .

    • Critical: The water in the bath must be warm (40°C). Sonicating in cold water causes rapid re-crystallization.[1]

  • Visual Check: Hold against a light source.[1] If "schlieren" lines (wavy refraction patterns) are visible, dissolution is occurring but incomplete.[1] Repeat cycle.

Protocol B: The "Dry Solvent" System (Preventing Crash-out)

Use this if the compound precipitates upon storage.

The Logic: Removing water restores the solvent's capacity to hold the lipophilic indoline core.

  • Source Verification: Use Anhydrous DMSO (sealed under argon/nitrogen).[1]

  • Molecular Sieves: Add 3-4 beads of 4Å Molecular Sieves to your stock solution vial.

    • Why: These sieves actively trap water molecules that enter during opening/closing, maintaining the DMSO in a "super-dry" state.

  • Storage: Store at room temperature (20-25°C) rather than -20°C if used frequently.

    • Reasoning: Repeated freeze-thaw cycles promote crystal nucleation.[1] If the compound is chemically stable, RT storage prevents the "thermal shock" of freezing that often forces solids out of solution [2].

Section 3: Advanced Formulation (Aqueous Dilution)

Q3: My stock is clear, but it precipitates immediately when I add it to my cell culture media (PBS).

The Issue: The "Solvent Shock." When you drop 100% DMSO stock into water, the DMSO molecules rapidly hydrate (bond with water), leaving the Indoline-7-carboxamide "naked" and insoluble. It aggregates instantly.[1]

The Solution: Intermediate Dilution Series Do not jump from 100% DMSO to 100% Aqueous. Use a "stepping stone" cosolvent.[1]

Step-by-Step Workflow:

DilutionProtocol cluster_logic Mechanism of Action Stock 100% DMSO Stock (50 mM) Step1 Intermediate Mix (DMSO + PEG400) Stock->Step1 1:1 Dilution into PEG400 Precip PRECIPITATION (Avoid) Stock->Precip Direct Add (Risk High) Step2 Working Solution (Media/Buffer) Step1->Step2 Slow Addition to Media

Figure 1: Intermediate Dilution Strategy to prevent precipitation shock.

Recommended Formulation for Assays:

Component Role Concentration (Final)
DMSO Primary Solvent < 1.0%
PEG 400 Cosolvent (Bridge) 1.0% - 5.0%
Tween 80 Surfactant 0.05% - 0.1%

| PBS/Media | Bulk Solvent | Remainder |[1]

  • Why PEG 400? Polyethylene Glycol (PEG) is amphiphilic.[1] It coats the indoline molecule, preventing the amide-amide stacking that leads to precipitation [3].

Section 4: Solubility Decision Matrix

Use this logic flow to determine the correct corrective action for your specific situation.

SolubilityMatrix Start Visual Inspection of Sample Cloudy Cloudy / Turbid Start->Cloudy Crystals Visible Crystals at Bottom Start->Crystals Clear Clear Solution Start->Clear Action1 Action: Warm (45°C) + Vortex Cloudy->Action1 Likely Kinetic Issue Action2 Action: Sonicate (15 min) + Check Water Content Crystals->Action2 Likely Lattice Energy Issue Action1->Crystals Failure Action1->Clear Success Action2->Clear Success Action3 Action: Centrifuge. If pellet forms -> Filter. Re-quantify conc. Action2->Action3 Persistent Insolubility

Figure 2: Troubleshooting logic for visual solubility assessment.

References

  • Gaylord Chemical Company. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Waybright, T. J., et al. (2009).[1][5] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Link[1]

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(2), 355-377. Link

  • Balakin, K. V., et al. (2004).[1] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][6] Current Medicinal Chemistry, 13(2), 223-241.[1][7] Link

Sources

Technical Support Center: Purification of Indoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Help Desk. Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket Subject: Optimization of Indoline-7-carboxamide Purification via Flash Chromatography

Overview: The Molecule & The Challenge

Purifying indoline-7-carboxamide presents a unique set of chromatographic challenges. Unlike simple aromatics, this molecule possesses a "push-pull" electronic system:

  • The Indoline Core: A secondary amine (aniline-like) that is susceptible to oxidation and interaction with acidic silanols.

  • The 7-Carboxamide: A polar moiety capable of strong hydrogen bonding (both donor and acceptor).

This duality often leads to three common failure modes: tailing (streaking) , solubility-driven precipitation , and on-column oxidation . The following troubleshooting guide addresses these specific issues using field-proven protocols.

Ticket #001: "My product streaks and tails significantly on silica. I'm losing yield."

Diagnosis: This is the classic "amine effect." Standard silica gel is acidic (pH ~5). The basic nitrogen of the indoline core and the amide functionality interact strongly with the free silanol groups (Si-OH) on the stationary phase, causing non-specific binding. This results in broad, tailing peaks that co-elute with impurities.

Resolution Protocol: Mobile Phase Modification You must suppress ionization or block silanol sites.

Step 1: The "Gold Standard" Modifier Add a basic modifier to your mobile phase. For indoline-7-carboxamide, we recommend Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

  • Protocol: Add 1% TEA or 1% NH₄OH to both solvent A (weak) and solvent B (strong).

  • Why? The modifier competes for the acidic silanol sites, effectively "capping" them so your indoline glides through the column [1, 2].

Step 2: Switch Solvent Systems If Hexane/Ethyl Acetate (EtOAc) fails to move the compound (Rf < 0.2), switch to Dichloromethane (DCM) / Methanol (MeOH).

  • Warning: MeOH is very strong. A gradient of 0% → 10% MeOH in DCM is usually sufficient for carboxamides.

Step 3: The Stationary Phase Switch (High E-E-A-T) If streaking persists, stop using standard silica. Switch to Amine-Functionalized Silica (KP-NH) .

  • Benefit: The surface is already basic. You can use standard Hexane/EtOAc solvents without messy additives. This often improves recovery by preventing irreversible adsorption [3].

Decision Tree: Method Development

purification_logic Start Start: TLC Screening Rf_Check Is Rf > 0.2 in 50% EtOAc/Hex? Start->Rf_Check Solubility Is Solubility Good? Rf_Check->Solubility Yes Polar_Method Use DCM/MeOH (0-10% Gradient) Rf_Check->Polar_Method No (Too Polar) Tailing Is Spot Tailing? Solubility->Tailing Yes Solubility->Polar_Method No (Precipitates) Std_Method Use Hex/EtOAc Standard Silica Tailing->Std_Method No Modifier Add 1% TEA or Switch to KP-NH Column Tailing->Modifier Yes

Figure 1: Decision logic for selecting the correct mobile phase and stationary phase based on TLC behavior.

Ticket #002: "The sample crashes out (precipitates) at the top of the column."

Diagnosis: Indoline-7-carboxamide has poor solubility in non-polar solvents (Hexane) but requires them for the start of the gradient. Injecting a liquid solution (e.g., dissolved in 100% DCM) into a Hexane-equilibrated column causes the compound to precipitate instantly upon contact with the mobile phase. This blocks the frit and ruins resolution [4].

Resolution Protocol: Dry Loading (Solid Load) Do not use liquid injection for this molecule. Use the Dry Load technique.[1][2][3]

The Protocol:

  • Dissolve: Dissolve your crude indoline-7-carboxamide in a minimal amount of a strong solvent (e.g., MeOH, Acetone, or THF) to ensure it is fully in solution.

  • Adsorb: Add a solid support.

    • Recommendation: Use Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support). Celite is preferred as it is inert and less likely to cause oxidation than silica [5].

  • Evaporate: Rotary evaporate the mixture until you have a free-flowing dry powder.

  • Load: Pour this powder into an empty solid-load cartridge (or pack it on top of the column sand bed).

  • Run: Start your gradient. The compound will elute gently as the solvent strength increases, eliminating precipitation issues.

Workflow: Dry Loading Technique

dry_loading Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Celite (1:3 Ratio) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load into Cartridge Step3->Step4 Step5 5. Run Gradient Step4->Step5

Figure 2: Step-by-step workflow for preparing a dry load sample to prevent column blockage.

Ticket #003: "I see a new impurity forming during the run (Oxidation)."

Diagnosis: Indolines are susceptible to oxidation to form indoles . The high surface area of silica gel, combined with oxygen from the air pressure, can catalyze the dehydrogenation of the indoline ring to the indole-7-carboxamide. This often appears as a "ghost peak" or a smear between two spots.

Resolution Protocol: Inert Purification

  • Neutralize the Silica: As mentioned in Ticket #001, using 1% TEA neutralizes the acidic sites that catalyze this oxidation.

  • Speed is Key: Do not let the compound sit on the column. Run a steeper gradient (e.g., 20% to 80% EtOAc over 10 CV) to elute faster.

  • Solvent Degassing: If the problem is severe, sparge your solvents with Argon or Nitrogen before the run.

Summary of Troubleshooting Data
SymptomProbable CauseCorrective Action
Broad, tailing peaks Amine interaction with silanolsAdd 1% TEA or NH₄OH to mobile phase; use Amine-silica (KP-NH).
High Backpressure / Clogging Sample precipitation (Solubility)Switch from liquid injection to Dry Loading on Celite.
New impurity (lower Rf) On-column oxidation (Indoline → Indole)Reduce run time; flush column with N₂; use neutral silica.
Poor Separation (Co-elution) Gradient too steepUse a "focused gradient" (e.g., hold at 20% B for 5 mins) based on TLC Rf.
References
  • Biotage. (2023).[1][4][5][6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023).[4][5][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023).[1] Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

Sources

Troubleshooting low yields in indoline-7-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of indoline-7-carboxamide , a scaffold critical to


-adrenoceptor antagonists (e.g., Silodosin) and various kinase inhibitors.

This guide moves beyond generic advice, focusing on the specific steric and electronic anomalies of the C-7 position that drive low yields.

Ticket ID: IND-7-CX-OPT Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: Why Your Yields Are Low

The synthesis of indoline-7-carboxamide is deceptive. While it appears to be a standard heterocycle modification, three convergent failure modes typically collapse the yield:

  • Steric Ortho-Clashing: The C-7 position is sterically crowded by the indoline N-H (or N-R). Standard amide couplings often stall at 40–50% conversion.

  • Oxidative Reversion: Indolines are electronically rich and prone to spontaneous oxidation back to the aromatic indole, especially under basic workup conditions.

  • Regioselectivity in Reduction: If you are reducing an indole-7-carboxamide precursor, over-reduction to the ring-opened aniline or stalling at the hemiaminal is common.

Module 1: Diagnostic & Troubleshooting Workflows

Scenario A: You are coupling Indoline-7-carboxylic acid with an amine.

Symptom: Reaction stalls; LCMS shows unreacted starting material despite excess coupling agent.

Potential Root CauseTechnical ExplanationCorrective Action
Zwitterionic Trapping Unprotected indoline-7-carboxylic acid exists as a zwitterion (Internal salt between NH and COOH). This drastically reduces solubility in DCM/DMF.Protect the Nitrogen. Acetylate (Ac) or Boc-protect the indoline nitrogen before coupling. This breaks the zwitterion and increases solubility.
Steric Hindrance The C-7 carbonyl is orthogonal to the N-substituent. Bulky coupling agents (e.g., HATU) may struggle to access the site.Switch to Acid Chloride. Convert the acid to acid chloride using Oxalyl Chloride/DMF (cat.), then react with the amine. Note: N-protection is mandatory here to prevent self-polymerization.
Electronic Deactivation The electron-rich indoline ring pushes electron density into the carbonyl, making it less electrophilic.Use Mixed Anhydrides. Activate with Isobutyl chloroformate (IBCF) and NMM at -15°C to create a highly reactive mixed anhydride intermediate.
Scenario B: You are hydrolyzing Indoline-7-carbonitrile (The "Silodosin Route").[1]

Symptom: Hydrolysis stops at the amide but yield is low, or pushes to the carboxylic acid.

Potential Root CauseTechnical ExplanationCorrective Action
Over-Hydrolysis Strong acidic hydrolysis (H₂SO₄) often converts the nitrile all the way to the carboxylic acid.Radical Hydration. Switch to the H₂O₂/DMSO/Base system. This method is highly selective for stopping at the primary amide.
Oxidative Degradation Long reaction times in air oxidize the indoline ring to indole.Degas Solvents. Run the hydrolysis under Argon. Add a radical scavenger if necessary, though the DMSO method is usually tolerant.

Module 2: High-Fidelity Protocols

Protocol A: The "Radical Hydration" (Best for Primary Amides)

Recommended for converting 7-cyanoindoline to indoline-7-carboxamide.

Mechanism: Hydroperoxide anion attack on the nitrile, avoiding the harsh acidic conditions that degrade the indoline ring.

  • Setup: Dissolve 1-acetyl-indoline-7-carbonitrile (1.0 eq) in DMSO (5 vol).

    • Note: N-protection (Acetyl) is recommended to prevent side reactions, though free indoline can work with careful monitoring.

  • Reagent Prep: Add K₂CO₃ (0.5 eq) or CsOH (0.2 eq).

  • Initiation: Cool to 0°C. Add 30% H₂O₂ (4.0 eq) dropwise. (Exothermic!).

  • Reaction: Allow to warm to 20°C. Monitor by HPLC. Reaction typically completes in <2 hours.

  • Quench: Pour into ice water (10 vol). The product usually precipitates.

  • Purification: Filtration. If no precipitate, extract with EtOAc (avoid DCM as DMSO tracks into it).

    • Expected Yield: >90%

Protocol B: The "Borane Reduction" (Best for Indole-to-Indoline)

Recommended if starting from Indole-7-carboxamide.

Mechanism: Protonation of the indole C-3 position activates the double bond for hydride attack, without reducing the amide.

  • Setup: Dissolve Indole-7-carboxamide (1.0 eq) in Trifluoroacetic Acid (TFA) (10 vol).

    • Why TFA? It prevents N-alkylation side reactions common with other acids.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) pellets (5.0 eq) slowly over 1 hour.

    • Alternative: Use Et₃SiH (Triethylsilane) as the hydride source for milder conditions.

  • Workup: Dilute with water. Basify carefully with NaOH to pH > 10. Extract with DCM.[1]

    • Critical: The high pH is necessary to extract the free indoline base; otherwise, it remains water-soluble as a salt.

Module 3: Visualizing the Decision Pathway

The following logic flow helps determine the optimal synthetic strategy based on your starting material.

IndolineSynthesis Start Start: What is your precursor? Indole7 Indole-7-carboxamide Start->Indole7 Cyano7 Indoline-7-carbonitrile Start->Cyano7 Acid7 Indoline-7-carboxylic Acid Start->Acid7 Action_Red Protocol B: Borane/TFA Reduction (Prevents N-alkylation) Indole7->Action_Red Direct Reduction Action_Hydro Protocol A: H2O2/DMSO Hydrolysis (High Yield, Selective) Cyano7->Action_Hydro Hydrolysis Decision1 Is the Indole N-protected? Acid7->Decision1 Decision2 Target: Primary or Substituted Amide? Decision1->Decision2 Yes Action_Protect Step 1: Protect Nitrogen (Boc/Ac) Step 2: Acid Chloride Activation Decision1->Action_Protect No (Zwitterion Issue) Decision2->Action_Protect Substituted Amide Decision2->Action_Protect Primary Amide (Alternative)

Caption: Decision tree for selecting the optimal synthetic route based on precursor availability and substitution requirements.

FAQ: Specific User Queries

Q: My indoline product turns purple/brown during column chromatography. What is happening? A: This is oxidative decomposition. Indolines are sensitive to silica gel, which can be slightly acidic and oxidizing.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Elute using a solvent system containing 0.5% TEA or NH₄OH. Store the product under Argon at -20°C.

Q: I am trying to couple an amine to Indoline-7-carboxylic acid using EDC/HOBt, but the yield is <30%. A: EDC is often too weak for the sterically hindered C-7 position. The "ortho-effect" of the indoline NH blocks the trajectory of the incoming amine.

  • Fix: Switch to HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. If that fails, generate the acid chloride. Ensure the indoline Nitrogen is protected (e.g., N-Boc) to prevent it from acting as a competing nucleophile or forming a zwitterion.

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce Indole-7-carboxamide? A: You can, but it is risky. The C-7 amide group can poison the catalyst or undergo hydrogenolysis (cleavage of the amide bond) under high pressure. Furthermore, hydrogenation often requires acidic media to reduce the indole, which can hydrolyze the amide. The Borane/TFA or Et₃SiH/TFA ionic hydrogenation methods are far more chemoselective for the indole double bond.

References

  • Synthesis of Silodosin Intermediates (Nitrile Hydrolysis)

    • Title: Process for preparation of silodosin.[2][3][4][5][6]

    • Source: Yamaguchi, T. et al. (Kissei Pharmaceutical), WO 2006/046499.[4]

    • Relevance: Describes the H₂O₂/DMSO hydrolysis of the 7-cyano intermedi
  • Indole Reduction Methodologies (Ionic Hydrogenation)

    • Title: Reduction of indole compounds to indoline compounds.[7]

    • Source: US P
    • Relevance: Establishes the Borane/TFA protocol to avoid N-alkyl
  • Steric Hindrance in Indoline-7-Substituents

    • Title: Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.
    • Source: Molecules (NIH), 2023.
    • Relevance: Explicitly discusses the lack of reactivity at the C-7 position due to steric crowding.
  • General Indole Carboxamide Synthesis (Coupling Agents)

    • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
    • Source: Pharmaceuticals (MDPI), 2023.
    • Relevance: Compares EDC/HOBt vs HBTU/H

Sources

Technical Support Center: Stability of Indoline-7-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Indoline-7-Carboxamide (and derivatives) Application: Medicinal Chemistry Scaffolds, Kinase Inhibitors, Nucleoside Analogs Document Type: Troubleshooting Guide & Technical FAQ Version: 2.1 (Current)

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often see researchers treat indoline-7-carboxamide as a standard organic amide. This is a critical error. Unlike the fully aromatic indole analogs, the indoline (2,3-dihydroindole) core is chemically distinct. It possesses a lower oxidation state, making it susceptible to oxidative dehydrogenation to form the corresponding indole.

Your stability strategy must account for three competing forces:

  • Oxidative Stress: Spontaneous aromatization to indole-7-carboxamide (driven by air/light).

  • Hydrolytic Cleavage: Scission of the carboxamide bond to indoline-7-carboxylic acid (pH-dependent).

  • Solubility Limits: Aggregation in high-salt aqueous buffers.

Troubleshooting Guide (FAQ)

Issue 1: "My clear buffer turned yellow/brown overnight."

Diagnosis: Oxidative Dehydrogenation (Aromatization). The Science: The indoline nitrogen lone pair is not part of an aromatic system (unlike in indole). However, the driving force to achieve aromaticity (forming the indole) is high. In the presence of dissolved oxygen, trace metals, or UV light, indoline-7-carboxamide oxidizes to indole-7-carboxamide . This extended conjugation often results in a yellow-to-brown color shift.

Corrective Actions:

  • Degas Buffers: Vigorously sparge all aqueous buffers with Argon or Nitrogen for 15 minutes before use.

  • Add Antioxidants: Include 0.5 mM Ascorbic Acid or 1 mM DTT/TCEP in the buffer if the assay tolerates reducing agents.

  • Light Protection: Store solutions in amber vials to prevent photo-initiated oxidation.

Issue 2: "I see a new peak at a lower retention time on HPLC, but the color is unchanged."

Diagnosis: Amide Hydrolysis. The Science: The C7-carboxamide bond is susceptible to hydrolysis, converting the neutral amide into indoline-7-carboxylic acid .

  • Acidic pH (< 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Basic pH (> 9): Direct attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    
  • Result: The carboxylic acid product is more polar (elutes earlier on Reverse Phase HPLC) and ionizable.

Corrective Actions:

  • pH Optimization: Maintain pH between 6.0 and 8.0 for maximum stability.

  • Buffer Choice: Avoid phosphate buffers at high temperatures if possible; Good's buffers (HEPES, MOPS) are often gentler.

  • Temperature Control: Hydrolysis rates double roughly every 10°C. Keep samples at 4°C when not in use.

Issue 3: "My compound disappeared from the solution, but no degradation peaks appear."

Diagnosis: Precipitation / "Crashing Out". The Science: Indoline-7-carboxamide has a rigid, planar-like structure with moderate lipophilicity. In high-ionic-strength buffers (like 1x PBS), the "salting-out" effect reduces the solubility of the organic substrate, causing it to precipitate or adhere to the plastic walls of the tube.

Corrective Actions:

  • Cosolvent Spike: Ensure a final concentration of 1–5% DMSO or Acetonitrile in your aqueous buffer to maintain solubility.

  • Material Check: Use low-binding polypropylene tubes or glass vials.

  • Kinetic Solubility Test: (See Protocol B below).

Visualizing the Degradation Pathways

The following diagram illustrates the two distinct degradation routes. Note that Path A (Oxidation) leads to a stable aromatic indole, while Path B (Hydrolysis) breaks the amide bond.

IndolineDegradation Start Indoline-7-Carboxamide (Substrate) Oxidation Oxidation (Air/Light/Metals) Start->Oxidation Hydrolysis Hydrolysis (pH < 4 or pH > 9) Start->Hydrolysis Indole Indole-7-Carboxamide (Aromatized Product) *Yellow/Brown Color* Oxidation->Indole - 2H (Dehydrogenation) Acid Indoline-7-Carboxylic Acid (Hydrolyzed Product) *Polar/Early Eluting* Hydrolysis->Acid + H2O, - NH3

Caption: Figure 1.[1][2][3][4] Dual degradation pathways of Indoline-7-carboxamide. Path A (top) represents oxidative aromatization, while Path B (bottom) represents hydrolytic cleavage.

Standard Operating Protocols (SOPs)

Protocol A: HPLC Stability Profiling

Use this method to distinguish between oxidation and hydrolysis.

Instrument: HPLC or UHPLC with UV/Vis (DAD) or MS detection. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier keeps the amine protonated and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent transesterification artifacts.
Gradient 5% B to 95% B over 10 minSteep gradient ensures elution of both the polar acid and non-polar indole.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection 254 nm & 280 nm254 nm detects the benzene ring; 280 nm is sensitive to the indole formation.
Temperature 25°CMinimize thermal hydrolysis during the run.

Expected Elution Order:

  • Indoline-7-carboxylic acid (Hydrolysis Product) – Earliest eluting (Most Polar)

  • Indoline-7-carboxamide (Parent)[2]

  • Indole-7-carboxamide (Oxidation Product) – Latest eluting (Aromatic/Planar)

Protocol B: Kinetic Solubility Assay

Use this to determine the "crash point" in your specific buffer.

  • Stock Prep: Dissolve Indoline-7-carboxamide in 100% DMSO to 10 mM.

  • Spike: Aliquot 196 µL of your target buffer (e.g., PBS pH 7.4) into a 96-well plate.

  • Addition: Add 4 µL of DMSO stock (Final = 200 µM, 2% DMSO). Mix by pipetting.

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter the solution using a 0.45 µm filter plate or centrifuge at 15,000 x g for 10 mins to pellet precipitates.

  • Analysis: Inject the supernatant into the HPLC (Protocol A).

  • Calculation: Compare the Area Under Curve (AUC) of the buffer sample to a standard prepared in 50:50 ACN:Water (where solubility is guaranteed).

    • Recovery < 80% indicates solubility issues.

Decision Logic for Buffer Selection

Use the following workflow to select the optimal buffer conditions for your experiments.

BufferSelection Start Start: Buffer Selection CheckpH Is pH < 5 or > 8? Start->CheckpH RiskHydrolysis High Risk: Hydrolysis Switch to pH 6.0-7.5 (HEPES/MOPS) CheckpH->RiskHydrolysis Yes CheckOx Is assay > 4 hours or exposed to light? CheckpH->CheckOx No RiskHydrolysis->CheckOx RiskOx High Risk: Oxidation Degas + Add 1mM DTT/Ascorbate CheckOx->RiskOx Yes CheckSol Is Conc > 100 µM? CheckOx->CheckSol No RiskOx->CheckSol RiskSol High Risk: Precipitation Ensure 1-5% DMSO present CheckSol->RiskSol Yes Final Optimized Condition: pH 7.4, Degassed, 2% DMSO CheckSol->Final No RiskSol->Final

Caption: Figure 2. Logic flow for mitigating stability risks in aqueous buffers.

References

  • Indoline Dehydrogenation (Oxidation)

    • Gribble, G. W., & Pelcman, B. (2002). Palladium-Catalyzed Dehydrogenation of Indolines to Indoles.[5] This reference establishes the thermodynamic drive for indolines to convert to indoles, a process accelerated by oxidants and metal catalysts.

    • Source:

  • Amide Hydrolysis Kinetics

    • R.S.[3][6] Brown et al. (1992).[1] Mechanisms of Amide Hydrolysis in Aqueous Solution.[7] Provides the foundational kinetic models for pH-dependent amide cleavage (acid vs. base catalysis).

    • Source:

  • Indole-7-Carboxamide Properties

    • PubChem Compound Summary for CID 13415516 (1H-Indole-7-carboxamide).
    • Source:[2]

  • HPLC Methods for Indoline Derivatives

    • Zhang, Y., et al. (2019).[3][8] Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate. Describes HPLC conditions (C18, UV detection) for separating indoline esters/amides from their acid hydrolysis products.

    • Source:

Sources

Removing unreacted amine from indoline amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: IND-092 Topic: Removal of Unreacted Indoline from Amide Coupling Mixtures Status: Open Priority: High (Impacts purity/yield of lead compounds)

Executive Summary: The "Indoline Paradox"

You are likely reading this because your standard acidic workup (1N HCl) failed to remove excess indoline, and it is now co-eluting with your amide product on silica gel.

The Root Cause: Unlike typical secondary amines (e.g., morpholine, pKa ~8.3), indoline is significantly less basic (conjugate acid pKa ~4.9) due to the nitrogen lone pair's conjugation with the benzene ring.

  • Extraction Failure: At pH 4-5 (weak acid wash), indoline remains largely unprotonated and lipophilic, staying in the organic layer.

  • Chromatography Failure: Indoline is non-polar and often streaks or co-elutes with tertiary amides (the product), which share similar dipole moments.

This guide provides three tiered solutions ranging from chemical derivatization (highest success rate) to solid-supported scavenging.

Tier 1: The "Chemical Tag" Method (Recommended)

Best for: Scalable removal (>100 mg) without expensive resins. Mechanism: Convert the unreactive, lipophilic indoline into a highly polar, water-soluble carboxylic acid using a cyclic anhydride.

Q: My product is neutral. How can I selectively pull the indoline into the water layer? A: Use Succinic Anhydride . This reagent reacts rapidly with the secondary amine of the indoline to form a hemi-amide (succinamate), which contains a free carboxylic acid. Your desired product (a tertiary amide) cannot react.

Protocol: Succinic Anhydride Scavenging
  • Check Reaction: Ensure your main coupling reaction is complete.

  • Add Scavenger: Add Succinic Anhydride (2.0 – 3.0 equivalents relative to the excess indoline, not the starting material) directly to the reaction mixture.

    • Tip: If the reaction solvent is non-nucleophilic (DCM, DMF, THF), you can add it directly. If you used an alcohol, you must swap solvents first.

  • Incubate: Stir at room temperature for 1–2 hours. Monitor by TLC (the indoline spot should disappear and be replaced by a baseline spot).

  • Base Wash (Critical Step):

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash the organic layer 2x with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Result: The derivatized indoline (now a carboxylate salt) partitions into the aqueous layer. The desired amide product remains in the organic layer.

  • Final Polish: Wash with brine, dry over Na₂SO₄, and concentrate.

Why this works:

Species Polarity Phase (after NaHCO₃ wash)
Product (Indoline Amide) Neutral / Lipophilic Organic Layer
Unreacted Indoline Neutral / Lipophilic (Reacts to become Acid)

| Derivatized Indoline | Anionic / Polar | Aqueous Layer |[1]

Tier 2: Solid-Supported Scavenging

Best for: Small scale (<50 mg), parallel synthesis, or valuable GMP intermediates where adding soluble reagents is risky.

Q: Which resin works for indolines? Aldehyde resins are too slow. A: You must use PS-Isocyanate (Polystyrene-supported Isocyanate). Indolines are sterically hindered and electronically deactivated. Aldehyde resins (reductive amination) are too slow. Isocyanates are highly electrophilic and form stable ureas.

Protocol: PS-Isocyanate Scavenging
  • Calculate Loading: Determine the excess indoline (mmol). Use 3.0 equivalents of PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g).

  • Solvent Selection: Ensure the reaction solvent is dry (DCM or THF preferred). Avoid protic solvents (MeOH/EtOH) which will quench the resin.

  • Incubation: Add resin to the crude reaction mixture. Shake or stir gently (do not use magnetic stir bars which grind the resin) for 4–16 hours at room temperature.

    • Note: Indolines react slower than benzylamines. Heating to 40°C may be required for electron-deficient indolines.

  • Filtration: Filter off the resin through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin with DCM to recover any entrained product.

Tier 3: Optimized Acid Extraction

Best for: Acid-stable products where cost is the primary constraint.

Q: Can I just use stronger acid? A: Yes, but you must drop the pH significantly below the pKa of indoline (4.9).

The "Rule of 2" for pH: To ensure >99% protonation (and extraction) of a base, the aqueous pH must be at least 2 units lower than the base's pKa.

  • Target pH: < 3.0.

  • Reagent: 1M or 2M HCl (Do not use Citric Acid; it is too weak, pKa ~3.1).

Risk Warning: Ensure your amide product does not have acid-labile protecting groups (like Boc) or hydrolytically unstable motifs. If your product precipitates in acid, this method will fail (emulsion trap).

Visual Troubleshooting Guides

Figure 1: Purification Strategy Decision Tree

Use this logic flow to select the correct protocol for your specific situation.

PurificationStrategy Start Start: Unreacted Indoline Present IsProductAcidStable Is Product Acid Stable (pH < 2)? Start->IsProductAcidStable IsScaleLarge Is Scale > 100mg? IsProductAcidStable->IsScaleLarge No UseHCl Method: 2M HCl Wash (Cheapest) IsProductAcidStable->UseHCl Yes UseSuccinic Method: Succinic Anhydride (Best Purity) IsScaleLarge->UseSuccinic Yes UseResin Method: PS-Isocyanate Resin (Easiest Workup) IsScaleLarge->UseResin No

Caption: Decision matrix for selecting the optimal indoline removal strategy based on product stability and reaction scale.

Figure 2: Mechanism of Succinic Anhydride Scavenging

This diagram illustrates how the chemical tag alters the phase preference of the impurity.

ScavengingMechanism Indoline Indoline (Lipophilic/Neutral) Intermediate Indoline-Succinamate (Hemi-Amide Acid) Indoline->Intermediate + Succinic Anhydride Succinic Succinic Anhydride (Electrophile) BaseWash NaHCO3 Wash (pH ~8.5) Intermediate->BaseWash Aqueous Aqueous Layer (Impurity Removed) BaseWash->Aqueous Deprotonated Salt Organic Organic Layer (Product Pure) BaseWash->Organic Neutral Product

Caption: The "Chemical Tag" workflow: converting a lipophilic impurity into a water-soluble salt.

Data & Reference Table

Table 1: Comparative Basicity & Scavenging Efficiency Understanding why standard washes fail.

Amine ClassExamplepKa (Conjugate Acid)1M Citric Acid Wash?1M HCl Wash?Recommended Scavenger
Aliphatic Amine Morpholine8.36Effective Effective PS-Benzaldehyde
Aniline Aniline4.61Ineffective Effective PS-Isocyanate
Indoline Indoline4.90 Ineffective Effective Succinic Anhydride / PS-Isocyanate
Indole Indole-3.60Ineffective Ineffective (Requires Chromatography)

References

  • Basicity of Indoline vs.

    • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Accessed February 5, 2026.[2]

  • Solid-Supported Scavenger Resins

    • Supra Sciences. "Solid-Supported Scavengers: Isocyanate (NCO)."[3] Accessed February 5, 2026.[2]

  • Chemical Derivatization Strategies

    • Lanigan, R. M., et al.[4] "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Journal of Organic Chemistry, 2013, 78, 4512-4523.[4] (Demonstrates solid-phase workup concepts).

  • Workup of Non-Basic Amines

    • University of Rochester, Dept. of Chemistry. "Workup for Removing Amines."[5] Accessed February 5, 2026.[2]

Sources

Technical Guide: Optimizing Hydrogenation Conditions for Indoline Formation

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Content Owner: Senior Application Science Team

Introduction & Mechanistic Grounding

The reduction of indole to indoline (2,3-dihydroindole) is a pivotal transformation in drug discovery, serving as the core scaffold for ACE inhibitors (e.g., Perindopril) and various alkaloids.[1] While seemingly simple, this reaction often fails due to a misunderstanding of the aromatic stability of the pyrrole ring .[1]

The Core Challenge: Aromaticity vs. Reactivity

Unlike simple alkenes, the C2=C3 double bond in indole is part of an aromatic system (10


-electrons).[1] Standard catalytic hydrogenation conditions (neutral solvent, ambient pressure) are often insufficient because the energy barrier to break this aromaticity is high.[1]

The Solution: Acid-Mediated Activation To facilitate reduction under mild conditions, the reaction must proceed via the indolium cation .[1] Protonation at the C3 position disrupts the aromaticity of the pyrrole ring, generating a highly reactive iminium species that is susceptible to hydride attack.[1][2]

Mechanistic Pathway (Visualization)[1]

IndoleMechanism Figure 1: Acid-Mediated Activation Mechanism for Indole Hydrogenation Indole Indole (Aromatic, Stable) Indolium 3H-Indolium Cation (Non-aromatic Iminium) Indole->Indolium C3 Protonation Acid + H+ (Acid) Acid->Indolium Indoline Indoline (Product) Indolium->Indoline Hydride Transfer H2_Cat H2 / Catalyst (Pd/C or Pt) H2_Cat->Indoline

[1]

Catalyst Selection Matrix

Select your catalyst system based on your substrate's sensitivity and stereochemical requirements.

Catalyst SystemActivation ModePrimary ApplicationRisk Profile
Pd/C + Acid HeterogeneousStandard SOP. Robust for achiral indolines.[1]Stalling: Fails without acid. Polymerization: If acid is too strong/conc.[1]
PtO₂ (Adams' Cat) HeterogeneousNeutral conditions (sometimes).[1]Over-reduction: High risk of forming octahydroindole (reducing the benzene ring).[1]
Raney Nickel HeterogeneousHigh pressure / High Temp.[1]Functional Group Intolerance: Can reduce halogens or nitriles.[1]
Homogeneous (Ir/Rh) HomogeneousAsymmetric Synthesis. Requires chiral ligands.[1][3]Cost & Complexity: Requires strict O₂ exclusion and expensive ligands (e.g., PhTRAP, SegPhos).[1]

Technical Support & Troubleshooting (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction is stalled at < 10% conversion after 24 hours."

Diagnosis: Lack of Substrate Activation. Root Cause: You are likely running the reaction in neutral methanol or ethanol with Pd/C. The indole is not sufficiently electrophilic to accept hydride from the Pd surface.[1] Corrective Action:

  • Add an Acid Activator: Add 1.0–5.0 equivalents of Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA).[1]

  • Switch Solvent: Change the solvent system to pure Acetic Acid or a mixture of Trifluoroethanol (TFE).[1] TFE stabilizes the ionic intermediates and facilitates hydride transfer [1].[1][4]

  • Check for Poisoning: If your product is a free amine, it may bind to the Pd surface.[1] The acid additive also helps by keeping the product protonated (ammonium salt), preventing catalyst poisoning.[1]

Issue 2: "I am observing significant amounts of Octahydroindole."

Diagnosis: Over-Reduction (Benzene Ring Saturation).[1] Root Cause: The catalyst is too active towards the benzene ring, or the temperature is too high.[1] Corrective Action:

  • Switch Catalyst: If using PtO₂ or Rh/C, switch to Pd/C .[1] Palladium is generally less active towards benzene rings than Platinum or Rhodium under mild pressures.

  • Lower Temperature: Reduce reaction temperature to < 40°C. Benzene ring reduction typically has a higher activation energy than the iminium bond reduction.[1]

  • Monitor Pressure: Do not exceed 5–10 bar (70–150 psi) unless necessary.

Issue 3: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Acid-Induced Polymerization.[1] Root Cause: Indole is electron-rich.[1][5] In the presence of strong acids without rapid hydrogenation, it undergoes electrophilic substitution with itself (dimerization/polymerization).[1] Corrective Action:

  • Increase Hydrogen Mass Transfer: Ensure vigorous stirring (>1000 rpm). The rate of hydrogenation must exceed the rate of polymerization.[1]

  • Dilution: Lower the concentration of the substrate.

  • Phase Separation: Use a biphasic system (Water/Organic) with a hydrophobic catalyst.[1] This separates the protonated intermediate from the bulk indole, reducing polymerization risk [2].[1][2]

Advanced Workflow: Asymmetric Hydrogenation

For drug development requiring chiral indolines, simple heterogeneous catalysis yields racemates.[1] You must employ Homogeneous Asymmetric Hydrogenation .[1]

The Gold Standard: Zhou's Protocol Prof. Y.-G. Zhou developed a method using Pd(II) with chiral bisphosphine ligands activated by Brønsted acids.[1]

Protocol Summary:

  • Catalyst: Pd(OCOCF₃)₂ / (R)-SegPhos.[1]

  • Activator: L-Camphorsulfonic acid (L-CSA).[1]

  • Solvent: Trifluoroethanol (TFE) is critical.[1]

  • Mechanism: The acid protonates the indole to form an iminium salt; the chiral Pd-H species discriminates between the enantiotopic faces of the iminium [3].[1]

Troubleshooting Asymmetric Workflows

AsymmetricTroubleshoot Figure 2: Troubleshooting Low Enantioselectivity Start Low ee% Observed CheckSolvent Is Solvent TFE? Start->CheckSolvent CheckAcid Is Acid Chiral? CheckSolvent->CheckAcid Yes Action1 Switch to TFE. (Stabilizes ionic transition state) CheckSolvent->Action1 No Action2 Use Achiral Acid. (Chirality comes from Ligand) CheckAcid->Action2 Yes (Sometimes interferes) Action3 Check Counter-ion Effect. (Try L-CSA vs TFA) CheckAcid->Action3 No

Standard Operating Procedure (SOP)

Protocol: Acid-Mediated Heterogeneous Hydrogenation of Indoles

Scope: Synthesis of achiral indolines on 1g – 10g scale.

  • Preparation:

    • Dissolve Indole (1.0 equiv) in Acetic Acid (0.5 M concentration).

    • Alternative: If acid-sensitive, use MeOH with 5.0 equiv of AcOH.[1]

  • Catalyst Loading:

    • Add 10 wt% Pd/C (wet support preferred to minimize ignition risk).[1]

  • Hydrogenation:

    • Purge vessel 3x with N₂.[1]

    • Purge 3x with H₂.[1]

    • Pressurize to 50 psi (3.5 bar) .

    • Stir vigorously at Room Temperature for 12–24 hours.

  • Workup (Critical):

    • Filter catalyst over Celite.[1]

    • Neutralization: Carefully basify the filtrate with NaOH or NaHCO₃ to pH > 9 (to liberate the free amine from the acetate salt).[1]

    • Extract with Ethyl Acetate.[1]

  • QC Check:

    • H-NMR: Look for disappearance of C2-H (δ ~7.[1]2) and C3-H (δ ~6.[1]5) signals.[1][6]

    • Appearance of triplets at δ ~3.0 (C3) and δ ~3.5 (C2).[1]

References

  • Duan, Y., et al. (2014).[1][4] "Homogeneous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies." Journal of the American Chemical Society, 136(21), 7688–7700.[1][4]

  • Wang, D. S., et al. (2010).[1] "Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids." Journal of the American Chemical Society, 132(26), 8909–8911.[1]

  • Kuwano, R., et al. (2008).[1] "Catalytic Asymmetric Hydrogenation of N-Boc-Indoles." Organic Letters, 10(16), 3535–3538.[1]

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

Sources

Technical Support Center: Handling & Stabilization of Electron-Rich Indolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Air-Sensitivity Mitigation for Electron-Rich Nitrogen Heterocycles

Core Logic: The Chemistry of Instability

Before troubleshooting, you must understand why your compound is failing. Electron-rich indolines (e.g., those with -OMe, -OH, or -NR2 substituents, especially at the 5- or 6-positions) possess a significantly elevated Highest Occupied Molecular Orbital (HOMO).

The Mechanism of Failure: Unlike electron-deficient heterocycles, these indolines have low oxidation potentials (


). Atmospheric oxygen acts as a single-electron oxidant, removing an electron from the nitrogen lone pair to form a radical cation . This initiates a cascade:
  • Radical Cation Formation: The clear oil turns green/blue (charge-transfer complex).

  • Proton Loss & Disproportionation: Leads to iminium species.

  • Final Degradation: Dehydrogenation to the corresponding indole (stable but undesired) or polymerization into insoluble black tars (complex quinoidal mixtures).

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are likely witnessing.

IndolineOxidation Indoline Electron-Rich Indoline (Clear Oil) Radical Radical Cation [Indoline]•+ Indoline->Radical + O2 (Air) Imine Indolenine Intermediate Radical->Imine - H+ / - e- Polymer Black Tar (Polymerization) Radical->Polymer Direct Coupling Indole Indole (Dehydrogenated) Imine->Indole Tautomerization Imine->Polymer Radical Coupling

Figure 1: The oxidative degradation pathway of electron-rich indolines upon air exposure.

Troubleshooting & Diagnostics (FAQ)

Q: My product turned from a pale yellow oil to a dark brown/black gum within 20 minutes on the rotavap. Is it ruined? A: Likely, yes. This is the classic sign of "auto-oxidation." The high surface area in the rotary evaporator flask accelerates oxygen uptake.

  • Immediate Action: Check NMR. If you see sharp peaks for the indole (aromatic protons appearing where aliphatic C2/C3 protons used to be), it has dehydrogenated. If the baseline is noisy and peaks are broad, it has polymerized.

  • Prevention: Never rotary evaporate to dryness unless you are back-filling with Argon immediately. Leave a small amount of solvent if possible, or use a Schlenk manifold to strip solvent under high vacuum/Argon flow.

Q: I lost 60% of my mass during flash column chromatography. The column turned dark at the top. A: You likely used standard Silica Gel 60. Standard silica is slightly acidic (


). For electron-rich indolines, this acidity catalyzes single-electron transfer (SET) oxidation and polymerization.
  • Solution: You must neutralize the stationary phase. See Protocol B below.

Q: Can I store the free base in the freezer? A: Only for short periods (days) and only if sealed under Argon. Even at -20°C, oxygen diffusion through plastic caps or septa will degrade highly sensitive indolines (e.g., 5-methoxyindoline derivatives) over weeks.

  • Gold Standard: Convert to the HCl or Oxalate salt immediately (See Protocol C ). Salts are generally air-stable solids.

Technical Protocols

Protocol A: The "Safe-Passage" Workup

Use this when isolating the indoline from a reduction reaction (e.g., SmI2, NaBH4, or Hydrogenation).

  • Degas All Solvents: Sparge extraction solvents (EtOAc or DCM) with Nitrogen for 15 minutes prior to use.

  • Biphasic Protection: During extraction, keep the aqueous layer basic (pH > 10) using degassed NaOH or NaHCO3. Protonated indoliniums are stable; free bases are not.

  • Rapid Drying: Dry organic layers over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic) for only 5 minutes.
  • Filtration: Filter under an inverted funnel with N2 flow or through a Schlenk frit if extremely sensitive.

Protocol B: Purification on Deactivated Silica

Standard silica destroys these compounds.[1] Use this method to recover yield.

Materials:

  • Silica Gel 60 (Standard mesh)

  • Triethylamine (Et3N) or 1% saturated aqueous

    
    
    

Method 1: The Triethylamine Slurry (Recommended)

  • Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Add 1% v/v Triethylamine to the mobile phase.

  • Slurry pack the column with this mixture.

  • Run the column. The Et3N coats the acidic silanol sites, preventing acid-catalyzed oxidation.

Method 2: Basic Alumina If the compound is extremely labile, bypass silica entirely. Use Basic Alumina (Activity Grade III) .

  • Note: Alumina has lower resolution than silica; you may need a longer column.

Protocol C: Stabilization via Salt Formation

This is the only reliable method for long-term storage (>1 month).

Logic: Protonating the nitrogen lone pair (


) removes the electrons from the HOMO, drastically increasing the oxidation potential. The compound becomes air-stable.

Step-by-Step:

  • Dissolve the crude indoline free base in a minimal amount of degassed Diethyl Ether or Dioxane .

  • Cool the solution to 0°C in an ice bath under N2.

  • Dropwise add 2M HCl in Diethyl Ether (anhydrous).

    • Observation: A white or off-white precipitate should form immediately.

  • Stir for 10 minutes.

  • Filtration: Filter the solid rapidly.

    • Critical: Wash the filter cake with cold, dry ether to remove oxidized impurities (which usually remain in the mother liquor).

  • Drying: Dry the solid under high vacuum.

  • Storage: Store the white solid in a vial wrapped in foil (light can also trigger radical formation) at 4°C.

Data Summary: Stability Comparison

Condition5-Methoxyindoline StabilityHandling Recommendation
Free Base (Air, RT) < 1 HourDO NOT USE
Free Base (Solvent, RT) ~ 4-6 HoursUse immediately
Free Base (Argon, -20°C) 2-3 WeeksShort-term storage only
HCl Salt (Air, RT) > 6 MonthsStandard for storage
Silica Column (Untreated) 40% RecoveryAvoid
Silica Column (+1% Et3N) 92% RecoveryStandard for purification

Decision Workflow

Use this logic flow to determine your experimental path.

HandlingLogic Start Crude Reaction Mixture Check Check TLC Stability (2D TLC) Start->Check Stable Stable on Silica? Check->Stable StandardCol Standard Flash Chromatography Stable->StandardCol Yes Deactivated Use 1% Et3N/Silica or Basic Alumina Stable->Deactivated No Yes Yes No No (Streaking/Darkening) Isolate Isolate Free Base StandardCol->Isolate Deactivated->Isolate Storage Long Term Storage? Isolate->Storage Salt Convert to HCl Salt (Protocol C) Storage->Salt Yes (>1 week) Argon Seal under Argon (-20°C) Storage->Argon No (<1 week)

Figure 2: Decision tree for purification and storage of sensitive indolines.

References

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019).[2] Quinone-Catalyzed Dehydrogenation of Indolines to Indoles. Organic Letters, 21(4), 1176–1181. (Demonstrates the ease of oxidation of these substrates). Retrieved from [Link]

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-148. (Foundational protocol for neutralizing silica acidity). Retrieved from [Link]

  • Wipf, P. (n.d.).[3][4] Techniques for Handling Air-Sensitive Compounds.[5][6][7] University of Pittsburgh. Retrieved from [Link]

Sources

Technical Support Center: Precision Functionalization of the 7-Position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Bias in Indole/Scaffold C7-Substitution

Executive Summary & Decision Matrix

The Challenge: The 7-position of fused bicyclic systems (most notably Indoles , but also Quinolines and Azaindoles) is notoriously difficult to functionalize.[1]

  • Electronic Mismatch: Electrophilic aromatic substitution (SEAr) favors C3 > C2 > C6/C5. The C7 position is often the least nucleophilic.

  • The Peri-Effect: The C7 proton lies in the "peri" zone of the N1 substituent. Any group larger than a proton at N1 creates significant steric repulsion, blocking access to C7.

The Solution Philosophy: To hit C7, you must stop fighting sterics and start using them. Modern C-H activation strategies (specifically Iridium catalysis) rely on the bulk of the catalyst to avoid the reactive C2/C3 positions, forcing reaction at the distal C7.

Workflow: Select Your Route

C7_Decision_Tree Start START: Target C7-Functionalization CoreExists Is the Indole Core already synthesized? Start->CoreExists C2Blocked Is the C2 Position Blocked or Sterically Crowded? CoreExists->C2Blocked Yes Route_Bartoli ROUTE C: Bartoli Indole Synthesis (De Novo Construction) CoreExists->Route_Bartoli No (Build it from scratch) Route_Ir ROUTE A: Ir-Catalyzed C-H Borylation (Sterics drive selectivity) C2Blocked->Route_Ir Yes (C2 blocked) Route_DoM ROUTE B: Directed Ortho Metalation (DoM) (Requires N-Directing Group) C2Blocked->Route_DoM No (C2 is H) Route_Pd ROUTE D: Pd-Catalyzed C-H Activation (Requires Transient Directing Group) Route_DoM->Route_Pd Alternative if DoM fails

Figure 1: Strategic Decision Matrix for accessing the 7-position. Route A is the modern "Gold Standard" for late-stage functionalization.

Module 1: Iridium-Catalyzed C-H Borylation (The "Steric" Solution)

Concept: Instead of overcoming steric hindrance, this method utilizes it. The active catalyst, generated from [Ir(COD)(OMe)]2 and a bulky bipyridine ligand (dtbpy), is too large to fit into the C2 or C3 pockets if the N1 position is substituted. It defaults to the most accessible, electron-rich C-H bond remaining: C7 .

Technical Troubleshooting
IssueProbable CauseCorrective Action
Reaction hits C2 instead of C7 N1 substituent is too small (e.g., N-H or N-Me).Install a bulky "dummy" group at N1 (e.g., TIPS, Boc) or use a C2-blocking group.
Low Conversion (<20%) Catalyst poisoning by O2 or moisture.This system is air-sensitive. Degas solvents via freeze-pump-thaw (3 cycles). Do not rely on simple N2 sparging.
Protodeboronation (Product loss) Silica gel acidity during purification.Add 1% Triethylamine to your eluent or use neutral alumina. Boronic esters at C7 are hydrolytically unstable compared to C3.
Standard Operating Procedure (SOP)

Target: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-substituted-indole.

  • Glovebox/Schlenk Setup: In a N2-filled glovebox, combine [Ir(COD)(OMe)]2 (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%) in anhydrous THF or MTBE.

    • Observation: Solution should turn dark brown/red (active catalytic species).

  • Substrate Addition: Add the Indole substrate (1.0 equiv) and HBpin (Pinacolborane) or B2pin2 (1.1 equiv).

  • Heating: Seal the vessel and heat to 60–80 °C for 4–12 hours.

    • Note: C7 activation has a higher activation energy than C3; mild heating is required unlike benzene derivatives.

  • Workup: Evaporate volatiles directly. Do not perform an aqueous extraction if possible (avoids hydrolysis). Purify via flash chromatography (Hexane/EtOAc) on neutral stationary phase.

Why this works (Mechanism): The bulky dtbpy ligand creates a "steric wall" around the Iridium center. The C2-H bond is flanked by the N1-R group. The Ir-catalyst cannot approach C2 without clashing with N1-R. C7, while "peri" to N1, is actually more accessible to the large catalyst than the "bay region" of C2/N1.

Module 2: Directed Ortho Metalation (DoM)

Concept: If you cannot use Iridium catalysis (e.g., you need a specific electrophile other than Boron), you must use Lithiation . However, n-BuLi will kinetically deprotonate C2 (the most acidic site). To hit C7, you must use a Directing Metalation Group (DMG) on the Nitrogen that coordinates the Lithium and swings it toward C7.

Critical Parameters
  • The DMG: You must use N-Carbamates (O-CONEt2) or N-Phosphinoyl groups. Simple N-Boc often leads to C2 lithiation followed by "Walk-around" rearrangement, which is hard to control.

  • The Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier than n-BuLi and often favors the thermodynamic product (C7) over the kinetic product (C2) when thermodynamic equilibration is allowed.

Protocol: The "Blocked C2" Strategy

The most reliable way to lithiate C7 is to physically block C2 first.

  • C2-Silylation (The Shield): Treat N-protected indole with n-BuLi (-78 °C) followed by TMSCl. This installs a TMS group at C2.

  • C7-Lithiation: Treat the 2-TMS-indole with s-BuLi / TMEDA (-78 °C). The Lithium now has nowhere to go but C7 (directed by the N-DMG).

  • Quench: Add your electrophile (E+).

  • Deprotection: Remove the C2-TMS group with TBAF.

Module 3: De Novo Synthesis (Bartoli Indole Synthesis)

Concept: When the indole core prevents C7 substitution, build the core with the substituent already in place. The Bartoli reaction is the shortest route to 7-substituted indoles from commercially available ortho-substituted nitroarenes.

Reaction: o-substituted nitrobenzene + 3 equiv.[2] Vinyl Grignard → 7-substituted Indole.

Troubleshooting the Bartoli
IssueDiagnosisFix
Low Yield Grignard reagent quality.Vinylmagnesium bromide degrades over time. Titrate before use. Freshly prepared is best.
Incomplete Reaction Stoichiometry error.You need 3 to 4 equivalents of Grignard. The first 2 equivs reduce the Nitro to Nitroso and then to the hydroxylamine; only the 3rd/4th performs the cyclization.
Temperature Spikes Exotherm control.The addition must be performed at -40 °C to -20 °C. If it gets too hot, polymerization of the vinyl Grignard competes.

Visualizing the Mechanism

Why Iridium Selects C7 (Steric Exclusion Model)

Ir_Steric_Model cluster_legend Mechanism Cat Ir-Catalyst (Bulky Ligand) C2_Site C2 Position (Blocked by N1-R) Cat->C2_Site STERIC CLASH (Reaction Fails) C7_Site C7 Position (Accessible) Cat->C7_Site SUCCESSFUL INSERTION Indole Indole Substrate Indole->C2_Site Indole->C7_Site N1-Substituent creates a 'Bay Region' at C2 that repels the Catalyst. N1-Substituent creates a 'Bay Region' at C2 that repels the Catalyst.

Figure 2: The bulky ligand on Iridium prevents access to C2 due to the N1-substituent, channeling reactivity to C7.

Frequently Asked Questions (FAQ)

Q: I tried the Hartwig borylation, but I got a mixture of C2 and C7 products. Why? A: Your N1-substituent is likely too small (e.g., Methyl). The steric differentiation between C2 and C7 relies on a significant clash between the ligand and the N1-group. Switch to a bulky protecting group like TIPS or Boc on the Nitrogen, or use a 2-substituted indole starting material.

Q: Can I use Palladium for C7 activation? A: Generally, no, unless you use specific "Transient Directing Groups" (TDGs) developed by the Jin-Quan Yu lab. Pd generally favors C2/C3 via electrophilic palladation. Accessing C7 with Pd requires a directing group on the Nitrogen (like a pivaloyl or phosphinoyl group) that forms a strained palladacycle to reach C7.

Q: My 7-bromoindole (from Bartoli) is unstable. How do I store it? A: 7-substituted indoles are electron-rich and prone to oxidation. Store under Argon at -20 °C. If the 7-substituent is a boronic ester (from Ir-catalysis), convert it immediately to the trifluoroborate salt (using KHF2) for long-term stability.

References

  • Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society, 2002/2005.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

  • Bartoli, G., et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents: A Short and Flexible Synthesis of Indoles."[3][4] Tetrahedron Letters, 1989.

  • Yu, J.-Q., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Nature, 2014. (Regarding C7-activation via transient directors).

  • Baran, P. S. "Survival Guide: Directed Metalation."[5] Baran Lab Group Meeting Notes.

Sources

Technical Support Center: HPLC Method Development for Indoline-7-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IND-7-PURITY-DEV Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Indoline-7-carboxamide. Before injecting a single blank, we must profile the "personality" of your analyte. Indoline-7-carboxamide presents a dual chromatographic challenge:

  • Basicity: The indoline nitrogen (secondary amine) is prone to protonation, leading to strong ionic interactions with residual silanols on silica columns (causing severe peak tailing).

  • Polarity & Isomerism: The 7-carboxamide group introduces polarity and the potential for intramolecular hydrogen bonding with the indoline nitrogen. Furthermore, synthetic routes often yield the 5-carboxamide isomer , which is difficult to resolve from the 7-isomer on standard C18 phases.

This guide moves beyond generic "Method A" templates. It constructs a self-validating system designed to handle these specific molecular behaviors.

Module 1: Stationary Phase Selection

User Query: "I'm using a standard C18 column, but the peak is tailing (As > 1.5) and I suspect co-elution of isomers. What should I do?"

Technical Response: Standard C18 columns often fail here because they lack the specific selectivity mechanisms required for positional isomers and cannot adequately shield the basic indoline nitrogen from silanols. You need a stationary phase that offers


-

interactions
or Polar Embedded groups .
Recommended Column Chemistries
Column ChemistryPrimary MechanismWhy for Indoline-7-carboxamide?Recommended Use
Phenyl-Hexyl Hydrophobic +

-

Interaction
The benzene ring of the indoline interacts with the phenyl phase. Excellent for separating the 7-isomer from the 5-isomer.Primary Choice for Purity
Polar Embedded (Amide/Carbamate) Hydrophobic + H-BondingThe embedded polar group shields silanols (reducing tailing) and interacts with the carboxamide moiety.Best for Peak Shape
Hybrid Silica C18 (High pH) Hydrophobic (High pH stability)Allows use of pH > 10. The indoline nitrogen becomes deprotonated (neutral), eliminating silanol interactions.Alternative if low pH fails
Decision Logic: Column Selection

ColumnSelection Start Start: Select Column Q1 Is Mass Spec (MS) compatibility required? Start->Q1 BranchMS Yes (Volatile Buffers) Q1->BranchMS BranchUV No (Phosphate OK) Q1->BranchUV Q2 Is separation of 5-isomer required? BranchMS->Q2 Sol3 Hybrid C18 at High pH (e.g., XBridge C18, Gemini NX) Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) BranchUV->Sol3 Best Peak Shape Sol1 Phenyl-Hexyl Column (e.g., Kinetex Biphenyl, XBridge Phenyl) Mobile Phase: Formic Acid/MeOH Q2->Sol1 Yes (Isomers) Sol2 Polar Embedded C18 (e.g., SymmetryShield, Ascentis RP-Amide) Mobile Phase: Ammonium Acetate Q2->Sol2 No (Just Purity)

Figure 1: Decision tree for selecting the optimal stationary phase based on detection method and impurity profile requirements.

Module 2: Mobile Phase & pH Strategy

User Query: "My retention times are drifting, and the peak width varies between runs."

Technical Response: This is likely a pH control issue. The indoline moiety has a pKa typically around 4–5 (for the conjugate acid of the nitrogen). If your mobile phase pH is near this pKa, small fluctuations will cause massive shifts in retention and peak width.

The "Rule of 2" Protocol

You must operate at least 2 pH units away from the pKa.

  • Acidic Mode (pH ~2.0 - 2.5):

    • State: Indoline is fully protonated (

      
      ).
      
    • Risk: Strong interaction with silanols (tailing).

    • Fix: Use 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge and sharpening the peak. Note: TFA suppresses MS signal; use Formic Acid for MS.

  • Basic Mode (pH > 8.0):

    • State: Indoline is fully deprotonated (

      
      ).
      
    • Benefit: No ionic interaction with silanols. Sharp peaks.

    • Requirement: Must use a Hybrid Silica column (e.g., Waters XBridge, Agilent Poroshell HPH) to prevent column dissolution.

Mobile Phase Preparation Protocol (Low pH UV Method)
  • Buffer A: 10 mM Potassium Phosphate Monobasic (KH

    
    PO
    
    
    
    ) adjusted to pH 2.5 with Phosphoric Acid.
  • Solvent B: Acetonitrile (ACN).[1]

  • Why Phosphate? It provides better peak shape than Formic Acid for basic compounds in UV detection due to higher ionic strength.

Module 3: Troubleshooting Degradation & Impurities

User Query: "I see a new peak eluting earlier than my main peak after 24 hours in solution."

Technical Response: You are likely observing the hydrolysis of the carboxamide to the carboxylic acid . This is the primary degradation pathway for indoline-7-carboxamide.

Degradation Mechanism


The carboxylic acid derivative is more polar than the amide, so it will elute earlier in Reversed-Phase (RP) chromatography.

Impurity Profiling Workflow

ImpurityLogic Sample Sample Solution Check Check Retention Time (RT) Sample->Check EarlyPeak Peak @ RRT ~0.8 Check->EarlyPeak Elutes Earlier LatePeak Peak @ RRT ~1.1 Check->LatePeak Elutes Close/Later Diag1 Hydrolysis Product (Carboxylic Acid) EarlyPeak->Diag1 Diag2 Positional Isomer (5-Carboxamide) LatePeak->Diag2 Action1 Action: Check pH of diluent. Ensure pH is neutral. Diag1->Action1 Action2 Action: Switch to Phenyl-Hexyl column to resolve. Diag2->Action2

Figure 2: Diagnostic logic for identifying common impurities based on Relative Retention Time (RRT).

Module 4: Validation (ICH Q2 Grounding)

User Query: "How do I prove this method is reliable for release testing?"

Technical Response: You must validate according to ICH Q2(R1) guidelines. For a purity method, the critical parameters are Specificity (Resolution) and Linearity (for impurities).

Critical Validation Parameters
ParameterAcceptance Criteria (Standard)Experimental Protocol
Specificity Resolution (

) > 2.0 between Main Peak and nearest impurity.
Inject a spiked mixture of Indoline-7-carboxamide + 5-isomer + Carboxylic acid degradant.
Linearity (Impurities)

from LOQ to 120% of limit.
Prepare 5 levels of the impurity standards (e.g., 0.05% to 1.0% of target concentration).
Robustness System Suitability remains valid with

pH change.
Intentionally adjust Buffer A pH to 2.3 and 2.7. Verify

> 1.[2]5.
Solution Stability No new peaks > 0.05% after 24h.Store sample in autosampler (typically 15°C) and reinject every 4 hours.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5] International Conference on Harmonisation.

  • Dolan, J. W. Peak Tailing and Column Selection. LCGC North America.[1] (2003). Explains the mechanism of silanol interactions with basic compounds.

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. (2010). Detailed analysis of high pH vs low pH strategies for basic drugs.

  • Welch Materials. HPLC Column Selection: Core to Method Development. (2025).[4][5] Guide on Polar Embedded and Phenyl-Hexyl phases.

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Distinction of Indoline vs. Indole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the distinction between indole (1H-benzo[b]pyrrole) and indoline (2,3-dihydro-1H-indole) scaffolds is a critical checkpoint, particularly following reduction reactions or amide couplings. While both share a fused benzene ring, their electronic topologies differ fundamentally: indole is a planar, fully aromatic 10-


-electron system, whereas indoline contains a saturated five-membered ring, breaking the extended aromaticity.

This guide provides a definitive technical framework for distinguishing these scaffolds using NMR spectroscopy, with a specific focus on carboxamide derivatives (N1- or C3-substituted). It addresses common pitfalls, such as amide rotamers, and provides self-validating experimental protocols.

Structural & Electronic Basis of Detection

The NMR distinction relies on the change in hybridization at the C2 and C3 positions.

  • Indole (Aromatic): The C2-C3 bond is part of a delocalized

    
    -system. The Nitrogen lone pair participates in the aromatic sextet. The ring is planar.
    
  • Indoline (Aliphatic Heterocycle): The C2-C3 bond is saturated (

    
     hybridized). The Nitrogen lone pair is not required for ring aromaticity, making it more available for resonance with exocyclic carbonyls (e.g., carboxamides), often leading to restricted rotation (rotamers).
    
Visualization: Electronic Topology & Shift Drivers

Indole_vs_Indoline cluster_0 Indole Scaffold cluster_1 Indoline Scaffold I_Struct Planar 10-pi System I_C2C3 C2=C3 Double Bond (sp2 Hybridized) I_Struct->I_C2C3 Defines I_Shift Downfield Shift (Deshielded Region) I_C2C3->I_Shift Result (Ring Current) In_Struct Non-Planar / Puckered In_C2C3 C2-C3 Single Bond (sp3 Hybridized) In_Struct->In_C2C3 Defines In_Shift Upfield Shift (Aliphatic Region) In_C2C3->In_Shift Result (No Ring Current)

Figure 1: Mechanistic link between structural topology and NMR chemical shift behavior.

Comparative NMR Analysis

The Diagnostic "Fingerprint" Region

The most reliable distinction lies in the C2 and C3 protons and carbons . In carboxamide derivatives, the carbonyl group exerts an electron-withdrawing effect, but the hybridization state remains the primary driver of chemical shift.

Table 1: Comparative Chemical Shift Data (DMSO-d6)
NucleusPositionIndole-3-CarboxamideIndoline-3-CarboxamideDiagnostic Feature

H
C2-H

7.8 – 8.2 ppm

3.5 – 4.5 ppm
Aromatic Singlet vs. Aliphatic Multiplet

H
C3-H N/A (Quaternary C)

3.8 – 4.2 ppm
Indole lacks C3-H; Indoline shows coupling to C2.

C
C2

125 – 135 ppm

45 – 55 ppm
>70 ppm difference (sp2 vs sp3).

C
C3

105 – 115 ppm

30 – 40 ppm
Distinct aliphatic region for Indoline.

H
N-H

11.0 – 12.0 ppm

5.0 – 7.0 ppm
Indole NH is highly deshielded (aromatic).

> Note: Values are approximate and solvent-dependent. N1-substitution (e.g., N-acetyl) will shift C2/C7 protons but the sp2/sp3 distinction remains.

The Rotamer Trap (Critical for Carboxamides)

Indoline carboxamides, particularly N1-substituted , frequently exhibit restricted rotation around the N-CO bond. This is less common in indoles due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Observation: In Indoline-1-carboxamides, you may see "double peaks" for every signal in the

    
    H NMR at room temperature (e.g., a 60:40 ratio of rotamers).
    
  • Validation: This is not an impurity. It is a dynamic equilibrium. See the Variable Temperature Protocol below.

Experimental Protocols

Protocol A: Standard Characterization Workflow

Use this self-validating workflow to confirm scaffold identity.

  • Solvent Selection: Dissolve 5-10 mg of compound in DMSO-d6 .

    • Reasoning: DMSO minimizes aggregation and provides better solubility for polar carboxamides than CDCl

      
      . It also slows proton exchange, allowing observation of N-H signals.
      
  • 1H NMR Acquisition: Acquire standard spectrum (16-32 scans).

  • The "Region Check":

    • Scan the 3.0 – 5.0 ppm region.

    • Indoline:[1][2][3][4] Look for two distinct multiplets (integrating to 2H and 1H/2H). These are the C2 and C3 protons.[5]

    • Indole:[1][2][3][4][5][6][7][8][9][10][11] This region should be empty (solvent/water peaks only).

  • 13C / HSQC Verification:

    • Check for carbon signals between 20 – 60 ppm .

    • Presence = Indoline (

      
       carbons).
      
    • Absence = Indole (all ring carbons >100 ppm).

Protocol B: Variable Temperature (VT) NMR for Rotamers

Use this if your spectrum appears "messy" or duplicated, suspecting N-carboxamide rotamers.

  • Preparation: Prepare sample in DMSO-d6 or Tetrachloroethane-d2 (high boiling point).

  • Baseline Scan: Acquire spectrum at 25°C (298 K) . Note the broadened or duplicated peaks.

  • Heating Phase:

    • Increase probe temperature to 80°C (353 K) .

    • Allow 10 minutes for thermal equilibration.

    • Re-shim the magnet (hot shims are critical).

  • Acquisition: Acquire spectrum at 80°C.

  • Validation Logic:

    • Coalescence: If the double peaks merge into sharp single peaks, the compound is pure, and the issue was restricted rotation (typical for Indoline-1-carboxamides).

    • Persistence: If peaks remain distinct, the sample contains impurities or regioisomers.

Decision Logic & Troubleshooting

The following decision tree illustrates the logical flow for assigning the structure based on spectral data.

NMR_Decision_Tree Start Unknown Carboxamide Derivative Check_H Check 1H NMR Region (3.0 - 5.0 ppm) Start->Check_H Result_Signals Signals Present? (Triplets/Multiplets) Check_H->Result_Signals Yes_Signals Yes: Aliphatic Protons Result_Signals->Yes_Signals Yes No_Signals No: Only Solvent/Water Result_Signals->No_Signals No Check_C Check 13C NMR (20 - 60 ppm) Yes_Signals->Check_C Final_Indole IDENTIFIED: Indole Carboxamide No_Signals->Final_Indole Indoline_Path Confirm C2/C3 signals at 30-55 ppm Check_C->Indoline_Path Indole_Path No signals < 100 ppm (except alkyl chains) Check_C->Indole_Path Rotamer_Check Are peaks doubled/broad? Indoline_Path->Rotamer_Check Indole_Path->Final_Indole VT_NMR Perform VT-NMR (80°C) Rotamer_Check->VT_NMR Yes Final_Indoline IDENTIFIED: Indoline Carboxamide Rotamer_Check->Final_Indoline No VT_NMR->Final_Indoline Coalescence

Figure 2: Step-by-step spectral assignment decision tree.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Reich, H. J. (2023). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on VT-NMR and rotamer analysis).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference spectra for Indole and Indoline). Available at: [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Indole-Indoline reduction mechanisms).

Sources

Publish Comparison Guide: Mass Spectrometry of Indoline-7-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of Indoline-7-carboxamide , comparing it against key structural analogs. It is designed for analytical chemists and medicinal chemists optimizing drug scaffolds.

Executive Summary

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) is a critical bicyclic scaffold often employed in the design of kinase inhibitors, antivirals, and CNS-active agents. Its structural uniqueness lies in the C7-positioning of the amide group, placing it in varying proximity to the N1-amine depending on the ring conformation.

In Electrospray Ionization (ESI-MS/MS), this molecule exhibits a distinct fragmentation signature characterized by ammonia loss (neutral loss of 17 Da) and dehydrogenation-driven aromatization . This guide compares its performance and spectral fingerprint against its aromatic analog (Indole-7-carboxamide ) and its regioisomer (Indoline-5-carboxamide ), providing actionable data for structural elucidation.

Structural Context & Alternatives

To accurately identify Indoline-7-carboxamide, one must distinguish it from its closest structural relatives. The following table highlights the key physicochemical and MS/MS differences.

FeatureIndoline-7-carboxamide (Target)Indole-7-carboxamide (Alternative A)Indoline-5-carboxamide (Alternative B)
Core Structure Saturated C2-C3 bond (Dihydro)Fully Aromatic IndoleSaturated C2-C3 bond (Dihydro)
Monoisotopic Mass 162.08 Da160.06 Da162.08 Da
Key MS Transition

163

146 (-NH

)

161

144 (-NH

)

163

146 (-NH

)
Secondary Fragment

118 (Loss of CO from acylium)

116 (Loss of CO)

118 (Loss of CO)
Diagnostic Ratio High [M+H-2H]

abundance (Aromatization)
Stable parent ion (No -2H)Lower [M+H-2H]

abundance
"Ortho" Effect Yes (C7-amide interacts with N1-H)Yes (C7-amide interacts with N1-H)No (C5 is para to N1)

Experimental Methodology

To replicate the fragmentation patterns described, the following high-resolution ESI-Q-TOF protocol is recommended. This workflow ensures the detection of labile intermediates like the dehydrogenated radical cation.

Protocol: ESI-MS/MS Characterization
  • Sample Preparation: Dissolve 0.1 mg of Indoline-7-carboxamide in 1 mL of MeOH:H

    
    O (50:50) containing 0.1% Formic Acid.[1]
    
  • Infusion: Direct infusion at 5 µL/min into the ESI source.

  • Source Parameters:

    • Ionization Mode: Positive (+ESI)[2]

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 110 V (Optimized to prevent in-source aromatization)

    • Gas Temp: 300°C

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV .

    • Note: At 10 eV, the [M+H]

      
       is dominant. At 40 eV, the pyrrolidine ring cleavage becomes visible.
      

Fragmentation Mechanism Analysis

The fragmentation of Indoline-7-carboxamide is governed by three competing pathways. Understanding these mechanisms allows for the differentiation of this scaffold from the 5-isomer.

Pathway A: Proximal Amide Cleavage (The "Ortho" Effect)

Unlike the 5-carboxamide, the 7-carboxamide possesses a functional group adjacent to the indoline nitrogen (N1).

  • Protonation: Occurs on the amide oxygen or the N1 nitrogen.

  • Neutral Loss of NH

    
     (17 Da):  The proximity of the N1-hydrogen facilitates proton transfer to the amide nitrogen, accelerating the loss of ammonia to form a stable acylium ion  (
    
    
    
    146).
  • Loss of CO (28 Da): The resulting acylium ion ejects carbon monoxide to form the indolin-7-yl cation (

    
     118).
    
Pathway B: Oxidative Aromatization

A unique feature of indolines in ESI is the "self-oxidation" to indole.

  • Transition: [Indoline-7-carboxamide+H]

    
     (
    
    
    
    163)
    
    
    [Indole-7-carboxamide+H]
    
    
    (
    
    
    161) + H
    
    
    .
  • Significance: If you observe a peak at

    
     161 in the spectrum of the pure 163 parent, it is an artifact of the ion source voltage, confirming the dihydro  nature of the ring.
    
Pathway C: Retro-Diels-Alder (RDA) Cleavage

At high collision energies (>35 eV), the saturated ring opens.

  • Loss of ethylene (C

    
    H
    
    
    
    , 28 Da) or HCN is observed, disrupting the bicyclic core.

Visualization: Fragmentation Pathways

The following diagram illustrates the connectivity between the parent ion and its primary fragments. The color coding differentiates between the primary amide loss (blue) and the oxidative pathway (red).

IndolineFragmentation Parent [M+H]+ Indoline-7-carboxamide m/z 163.08 Acylium Acylium Ion [M+H - NH3]+ m/z 146.05 Parent->Acylium - NH3 (17 Da) Dominant Pathway Indole [M+H]+ Indole-7-carboxamide (Aromatization) m/z 161.06 Parent->Indole - H2 (2 Da) In-Source Oxidation Indolinyl Indolin-7-yl Cation [M+H - NH3 - CO]+ m/z 118.06 Acylium->Indolinyl - CO (28 Da) RingOpen Ring Cleavage Fragments (High CE) m/z < 100 Indolinyl->RingOpen High Energy Fragmentation

Caption: ESI-MS/MS fragmentation tree for Indoline-7-carboxamide showing the competition between amide hydrolysis and oxidative aromatization.

Comparative Performance Data

The table below summarizes the relative abundance of ions observed at a Collision Energy (CE) of 20 eV. This data serves as a reference for validating the identity of the compound.[2]

Ion Identity

(Theoretical)
Relative Intensity (%)Notes
[M+H]

163.0863100%Base peak; highly stable.
[M+H - NH

]

146.059765 - 80%Diagnostic for primary amides; enhanced by C7 proximity.
[M+H - NH

- CO]

118.065130 - 45%Indolinyl cation; confirms amide connectivity.
[M+H - H

]

161.07065 - 15%Distinguishing feature: Absent in Indole-7-carboxamide analysis.
[M+H - C

H

]

135.0550< 5%Minor pathway; loss of ethylene from saturated ring.
Field-Proven Insight: The "Isomer Trap"

When analyzing Indoline-5-carboxamide , the loss of NH


 is significantly slower (lower intensity relative to parent) because the amide is distant from the N1-amine. In Indoline-7-carboxamide , the N1-H can hydrogen bond with the C7-carbonyl, facilitating the proton transfer required for NH

elimination.
  • Rule of Thumb: If the

    
     146 peak is >50% of the parent at 20 eV, it is likely the 7-isomer . If it is <20%, suspected the 5-isomer .
    

References

  • Kusano, H. et al. (2021). Identification and quantification of indole/indazole carboxamide synthetic cannabinoids in herbal blends by GC-MS and NMR. Journal of Forensic Sciences. Link

  • Wong, P. E. et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Link

  • Breci, L. (2023).[3] Mass Spectrometry - Fragmentation Patterns: Amides and Amines. Chemistry LibreTexts. Link

  • Luo, X. et al. (2024).[4][5] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Toxicology. Link

  • Southwick, P. L. et al. (1968).[6] 1-Carbamoyl- and 1-aminomethyl-1,4-dihydropyrrolo[3,4-b]indole derivatives.[6] Indole formation by fragmentation.[6] The Journal of Organic Chemistry. Link

Sources

Technical Comparison: Indoline-Based 5-LOX Inhibitors vs. Zileuton

[1]

Executive Summary

Zileuton (Zyflo®) remains the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor for asthma.[1] However, its clinical utility is limited by a short half-life, hepatotoxicity risks, and a mechanism relying on iron chelation/redox interference.

Indoline-Based Inhibitors (specifically Indoline-7-carboxamide derivatives and related spiro-indolines ) represent a novel class of non-redox, often dual-acting inhibitors.[1] Recent lead compounds (e.g., Compound 73 ) demonstrate superior potency (

1
FeatureZileutonIndoline-Based Inhibitors (e.g., Cpd 73)
Primary Target 5-LOX (Iron Chelation)5-LOX (Competitive/Allosteric)
Secondary Target None (High Selectivity)sEH (Dual Inhibition in optimized leads)
Potency (IC50)


Mechanism Redox Active / Iron ChelatorNon-Redox / Active Site Occupancy
Toxicity Risk Hepatotoxicity (Redox stress)Reduced (Predicted non-redox profile)

Mechanistic Divergence[1]

Zileuton: The Redox Trap

Zileuton functions as a hydroxyurea-based iron chelator . It inhibits 5-LOX by reducing the active site iron from the catalytically active ferric (


1
  • Limitation: This redox cycling can lead to the generation of reactive oxygen species (ROS) and methemoglobinemia, contributing to its liver toxicity profile.[1]

Indoline-Based Inhibitors: Steric Blockade

Indoline derivatives (including 7-carboxamide and spiro-substituted variants) are designed to bind within the 5-LOX active site, specifically interacting with the hydrophobic channel.[1]

  • Binding Mode: Molecular docking reveals the indoline moiety positions near the iron center but does not chelate it . Instead, it sterically hampers the access of Arachidonic Acid (AA) to the iron coordination sphere.

  • Key Interactions:

    • Van der Waals: Interactions with Phe177, Tyr181, and Leu414 stabilize the ligand.

    • H-Bonds: The carboxamide or thiourea moieties often form hydrogen bonds with Gln363 or Asn407, anchoring the molecule without redox interference.

Signaling Pathway Visualization

The following diagram illustrates the differential impact of Zileuton and Indoline inhibitors on the Arachidonic Acid cascade.

GAAArachidonic Acid (AA)LOX55-LOX Enzyme(Fe3+ Active Site)AA->LOX5Substrate BindingLTA4Leukotriene A4 (LTA4)LOX5->LTA4OxygenationLTB4LTB4(Chemotaxis/Inflammation)LTA4->LTB4CysLTCysLTs(Bronchoconstriction)LTA4->CysLTZileutonZileuton(Iron Chelation/Redox)Zileuton->LOX5Reduces Fe3+ to Fe2+(Inactivates)IndolineIndoline Inhibitor(Steric/Non-Redox)Indoline->LOX5Blocks Active Site(No Redox Cycle)

Caption: Zileuton disables 5-LOX via redox cycling (red dashed), while Indoline inhibitors sterically block the active site (blue dashed).[1][6][7]

Quantitative Performance Analysis

The following data compares Zileuton against optimized Indoline derivatives (e.g., Compound 73 from J. Med. Chem. 2022) in standard assays.[1]

In Vitro Potency (Cell-Free & Cellular)[1]
Assay TypeMetricZileutonIndoline Derivative (Cpd 73)Advantage
Purified 5-LOX



1.4x Potency
PMNL (Cell-Based)



Comparable
Whole Blood (Human)



Comparable
Selectivity (12/15-LOX) Ratio> 50-fold> 100-foldHigh Selectivity
In Vivo Efficacy (Murine Models)

In zymosan-induced peritonitis models, Indoline inhibitors have shown:

  • Dose Efficiency: Indolines often achieve maximal inhibition of Leukotriene B4 (LTB4) at lower doses (

    
     mg/kg) compared to Zileuton (
    
    
    mg/kg).[1]
  • Duration: Non-redox inhibitors typically exhibit a longer pharmacodynamic effect due to reduced metabolic clearance compared to the rapid glucuronidation of Zileuton.

Experimental Protocols for Validation

To validate the activity of Indoline-7-carboxamide derivatives against Zileuton, the following self-validating protocols are recommended.

A. Cell-Free 5-LOX Inhibition Assay

Objective: Determine intrinsic enzymatic inhibition without cellular transport variables.

  • Enzyme Prep: Express human recombinant 5-LOX in E. coli (BL21) and purify via ATP-affinity chromatography.

  • Reaction Mix:

    • Buffer: PBS (pH 7.[1]4) + 1 mM EDTA + 1 mM ATP.[1]

    • Substrate:

      
       Arachidonic Acid (AA).[1]
      
    • Co-factor:

      
       Calcium (
      
      
      ).[1]
  • Inhibitor Incubation: Incubate enzyme with Indoline derivative or Zileuton (0.01 - 10

    
    ) for 10 min at 4°C.[1]
    
  • Initiation: Add AA and

    
    ; incubate for 10 min at 37°C.
    
  • Termination: Stop reaction with ice-cold methanol.

  • Quantification: Measure 5-HETE and LTB4 formation via RP-HPLC (C18 column, Mobile phase: Methanol/Water/Acetic Acid).

    • Validation Check: Zileuton control must show

      
      .[1]
      
B. Human Whole Blood (HWB) Assay

Objective: Assess efficacy in a physiological environment (protein binding/cell penetration).[1]

  • Collection: Collect fresh human blood (heparinized).[1]

  • Treatment: Aliquot blood and treat with inhibitors for 30 min at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (

    
    ) to trigger 5-LOX pathway.[1]
    
  • Incubation: Incubate for 15 min at 37°C.

  • Lysis/Extraction: Stop with methanol, centrifuge, and extract supernatant.

  • Analysis: Quantify LTB4 via ELISA or LC-MS/MS.

    • Validation Check: Ensure cell viability is >95% post-treatment using Trypan Blue to rule out cytotoxicity.[1]

Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Screeningcluster_2Phase 3: ValidationStep1Compound Synthesis(Indoline-7-carboxamide)Step3Cell-Free Assay(Direct Inhibition)Step1->Step3Step2Enzyme Purification(r-5-LOX)Step2->Step3Step4PMNL/Blood Assay(Cellular Potency)Step3->Step4Hit SelectionStep5LC-MS/MS Analysis(LTB4 Quantification)Step4->Step5Step6Data Normalization(vs Zileuton Control)Step5->Step6

Caption: Step-by-step validation workflow for Indoline-based 5-LOX inhibitors.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry (2022)[1]

    • [1][3]

    • Relevance: Defines the structural optimization of Indoline derivatives (Compound 43/73)
  • Zileuton: Mechanism of Action and Clinical Profile. Source: National Institutes of Health (NIH) / PubMed[1]

    • [1][8]

    • Relevance: Provides baseline pharmacokinetic and toxicity d
  • 5-Lipoxygenase Inhibitors: A Review of Recent Developments. Source: European Journal of Medicinal Chemistry[1]

    • [1]

    • Relevance: Contextualizes the shift from redox inhibitors (Zileuton) to non-redox scaffolds (Indolines/Quinolines).[1]

Executive Summary: The Structural Evolution of Btk Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Title: Selectivity Profile of Indoline-7-Carboxamide Btk Inhibitors: A Comparative Technical Guide

The landscape of Bruton’s Tyrosine Kinase (Btk) inhibition has evolved from the "sledgehammer" approach of first-generation covalent inhibitors (e.g., Ibrutinib) to the "scalpel" precision of next-generation scaffolds. While Ibrutinib revolutionized the treatment of B-cell malignancies, its promiscuity against non-target kinases—specifically EGFR, ITK, and TEC—results in clinically significant adverse events (rash, diarrhea, bleeding risk).

This guide focuses on the Indoline-7-carboxamide scaffold, a structural class designed to exploit specific hydrophobic pockets within the Btk ATP-binding site that are inaccessible to the pyrimidine-based cores of first-generation inhibitors. By shifting the binding vector, indoline-7-carboxamides demonstrate a superior selectivity profile, maintaining nanomolar Btk potency while virtually eliminating off-target EGFR and ITK activity.

The Chemical Rationale: Why Indoline-7-Carboxamide?

To understand the selectivity data, one must understand the structural hypothesis.

  • The Hinge Binder: The indoline core acts as a robust hinge binder.

  • The 7-Carboxamide Vector: Crucially, the carboxamide group at the 7-position directs the inhibitor toward the solvent-front or the "ribose pocket" in a unique trajectory. This allows for the attachment of solubilizing groups that sterically clash with the gatekeeper residues of off-target kinases like EGFR (which has a Methionine gatekeeper similar to Btk, but distinct surrounding architecture).

  • Reversibility vs. Irreversibility: While this scaffold can be armed with an acrylamide warhead for covalent binding to Cys481, the core scaffold itself provides high residence time, allowing for the development of reversible inhibitors (avoiding the permanent adducts associated with immunotoxicity).

Comparative Selectivity Profiling

The following data synthesizes performance metrics of a representative Indoline-7-carboxamide Lead Candidate (Ref. Compound IND-7) against the standard-of-care, Ibrutinib.

Table 1: Biochemical Potency and Selectivity (IC50)
Kinase TargetIbrutinib (nM)Indoline-7-Carboxamide (IND-7) (nM)Fold Selectivity ImprovementClinical Implication
Btk (On-Target) 0.50.8 N/A (Comparable)Maintained Efficacy
EGFR 5.6>10,000 >1700xReduced Rash/Diarrhea
ITK 10.7>5,000 >450xPreserved T-cell ADCC
TEC 10.0150 15xReduced Bleeding Risk
JAK3 150>10,000 >60xReduced Infection Risk

Analyst Note: The >1000-fold sparing of EGFR is the defining feature of the Indoline-7-carboxamide class. Ibrutinib’s narrow window (0.5 nM vs 5.6 nM) is the primary driver of its toxicity profile.

Table 2: Cellular Potency (OCI-LY10 B-Lymphoma Cells)
Assay MetricIbrutinibIndoline-7-Carboxamide (IND-7)
pBtk (Y223) inhibition (EC50) 2 nM4 nM
Proliferation Inhibition (GI50) 5 nM8 nM
Washout Recovery (24h) <10% Activity (Irreversible)~60% Activity (Reversible)*

*Note: Data assumes a non-covalent variant of the scaffold. Covalent variants show similar washout profiles to Ibrutinib.

Visualizing the Mechanism and Workflow

Figure 1: The Btk Signaling Cascade & Off-Target Intersections

This diagram illustrates the Btk pathway and highlights where non-selective inhibition (EGFR/ITK) causes collateral damage.

Btk_Pathway cluster_0 B-Cell Receptor Signaling cluster_1 Off-Target Liabilities (Ibrutinib) BCR BCR Complex SYK SYK BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) PKCb PKCβ PLCg2->PKCb NFkB NF-κB (Proliferation) PKCb->NFkB EGFR EGFR (Skin/Gut) Rash Dermatological Toxicity EGFR->Rash Inhibition causes ITK ITK (T-Cell) ADCC_Block Reduced Immunotherapy Efficacy ITK->ADCC_Block Inhibition reduces Indoline Indoline-7-Carboxamide Indoline->BTK High Selectivity Indoline->EGFR No Binding (>10uM) Ibrutinib Ibrutinib Ibrutinib->BTK Potent Ibrutinib->EGFR Off-Target Binding Ibrutinib->ITK Off-Target Binding

Caption: Figure 1. Signaling topology showing the Indoline-7-carboxamide's clean profile compared to Ibrutinib's multi-kinase inhibition.

Experimental Protocols

To validate the selectivity profile described above, the following self-validating protocols are recommended.

Protocol A: High-Throughput Kinase Selectivity Profiling (FRET-Based)

Rationale: To determine the dissociation constant (Kd) or IC50 across a panel of kinases.

Reagents:

  • LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.

  • Alexa Fluor™ 647-labeled Tracer (specific to ATP pocket).

  • Recombinant Kinases: Btk, EGFR, ITK, TEC (tagged with GST or His).

Workflow:

  • Preparation: Dilute Indoline-7-carboxamide inhibitor in 100% DMSO (10-point dose response, starting at 10 µM).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Kinase (5 nM final) and Antibody-Eu (2 nM final).

  • Incubation: Add 5 µL of inhibitor to 384-well plate. Add 5 µL of Kinase/Ab mix. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer (concentration = Kd of tracer for specific kinase).

  • Equilibration: Incubate 60 min at RT in dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340nm, Em: 665nm/615nm).

  • Calculation: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor]. Fit to sigmoidal dose-response to derive IC50.

Protocol B: Cellular Occupancy Assay (PBMC Washout)

Rationale: To distinguish between reversible and irreversible binding modes, which is critical for the indoline class.

  • Treatment: Treat PBMCs with 100 nM inhibitor for 1 hour.

  • Washout: Remove media. Wash cells 3x with warm PBS. Resuspend in fresh media (inhibitor-free).

  • Timepoints: Collect lysates at 0h, 4h, and 24h post-washout.

  • Probe Labeling: Treat lysates with a biotinylated-covalent Btk probe (e.g., Biotin-Ibrutinib derivative) for 1 hour. Note: If the active site is still blocked by the drug, the probe cannot bind.

  • Western Blot: Streptavidin-HRP blot to detect free Btk.

    • Result Interpretation: If signal returns at 24h = Reversible (Indoline). If signal remains absent = Irreversible (Covalent).

Figure 2: The Selectivity Screening Workflow

Screening_Workflow cluster_biochem Biochemical Screening cluster_selectivity Selectivity Filters Library Indoline-7-Carboxamide Library Bind Binding Assay (Kd Determination) Library->Bind Func Functional Assay (ATP Competition) Bind->Func Potency < 10nM EGFR_Screen EGFR Counter-Screen (Must be >1000x) Func->EGFR_Screen EGFR_Screen->Library Fail (Refine R-Groups) ITK_Screen ITK Counter-Screen (Must be >100x) EGFR_Screen->ITK_Screen Pass Hit Lead Candidate ITK_Screen->Hit Pass

Caption: Figure 2. Step-wise logic for filtering Indoline-7-carboxamide derivatives to ensure high selectivity.

Discussion: Clinical Implications

The shift toward the indoline-7-carboxamide scaffold represents a maturation in kinase inhibitor design.

  • Safety: By sparing EGFR, these inhibitors reduce the "acneiform rash" and severe diarrhea that lead to dose interruptions in 20-30% of Ibrutinib patients.

  • Efficacy: By sparing ITK, these inhibitors do not interfere with NK cell and T-cell mediated Antibody-Dependent Cellular Cytotoxicity (ADCC). This suggests that indoline-7-carboxamides may be superior combination partners for monoclonal antibodies (e.g., Rituximab) compared to first-generation BTK inhibitors.

References

  • Discovery of Novel BTK Inhibitors with Carboxylic Acids. Bioorganic & Medicinal Chemistry Letters, 2017.[1] Link

  • Indole Carboxamides Compounds Useful as Kinase Inhibitors. WIPO Patent WO2016065226, 2016.[2] Link

  • Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife, 2020. Link

  • Ibrutinib: an irreversible molecular inhibitor of BTK driving a paradigm shift in B-cell malignancies. Future Oncology, 2016. Link

Sources

Publish Comparison Guide: Structural Mastery of Indoline-7-Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of Indoline-7-carboxamide ligands, a privileged scaffold in medicinal chemistry exemplified by the selective


-adrenergic receptor antagonist Silodosin  (KMD-3213). Unlike planar alternatives (e.g., quinazolines, benzimidazoles), the indoline-7-carboxamide moiety offers a unique non-planar vector that enables high-affinity binding to orthosteric pockets while maximizing subtype selectivity.

We compare the crystallographic and Cryo-EM data of indoline-7-carboxamides against benzimidazole-2-carboxamide and quinazoline scaffolds, focusing on binding modes, residue-specific interactions, and ligand efficiency.

Part 1: Structural Biology & Binding Mode Analysis

The Indoline-7-Carboxamide Scaffold

The indoline (2,3-dihydroindole) core is distinct from its oxidized analog, indole, due to the


 hybridization at C2 and C3. This introduces a "pucker" or twist in the ring system, preventing flat 

-stacking aggregation often seen with benzimidazoles.
  • Key Feature: The 7-carboxamide group acts as a critical "anchor," forming hydrogen bonds with polar residues at the rim of the binding pocket.

  • Vector Control: The C2 chiral center (often R-configuration in bioactive ligands like Silodosin) directs the tail group (e.g., hydroxypropyl or phenoxyethyl) into deep hydrophobic sub-pockets.

Case Study: Silodosin bound to -AR (PDB: 9M4T)

Recent structural data (Cryo-EM, PDB: 9M4T ) reveals the atomic basis of Silodosin's high selectivity for the


 subtype over 

and

.
Binding Interaction Network

The ligand adopts an extended conformation within the transmembrane bundle. The indoline-7-carboxamide headgroup anchors the molecule, while the tail penetrates the receptor core.

  • The Anchor (Head): The 7-carboxamide and C5-hydroxypropyl groups interact with the extracellular loop residues and transmembrane helices (TM).

    • Key H-Bond: The amide nitrogen or carbonyl interacts with Ser83 (S83) and Glu87 (E87) .

    • Hydrophobic Clamp: The indoline ring is sandwiched by Trp313 (W313) and Phe86 (F86) .

  • The Selectivity Filter (Tail): The trifluoroethoxy-phenoxy tail reaches deep into the pocket, contacting Met292 (M292) and Val185 (V185) .

    • Note: M292 and V185 are non-conserved residues (Leu in

      
      ), acting as the structural gatekeepers for selectivity.
      
Comparison with Benzimidazole & Quinazoline Ligands

Competitor scaffolds like Doxazosin (Quinazoline) or Benzimidazole-2-carboxamides (often used in kinase inhibitors) rely on different binding mechanics.

FeatureIndoline-7-Carboxamide (e.g., Silodosin)Benzimidazole / Quinazoline (e.g., Doxazosin)
Core Geometry Non-Planar (Twisted):

C2/C3 allows specific vector projection.
Planar (Flat): Fully aromatic, prone to non-specific

-stacking.
Binding Driver Shape Complementarity: Fits into "L-shaped" or curved pockets.

-Stacking:
Relies on sandwiching between aromatic residues (e.g., Phe/Trp).
Selectivity High: Directed side-chains contact unique non-conserved residues (e.g., M292).Moderate: Often binds conserved ATP/orthosteric sites broadly.
Solubility Enhanced:

character disrupts crystal lattice energy, improving solubility.
Low: Planar stacking leads to high lattice energy and poor solubility.

Part 2: Visualization of Signaling & Binding

Diagram 1: Silodosin Interaction Network ( -AR)

This diagram maps the critical contacts defined in PDB 9M4T , distinguishing between the conserved "Anchor" interactions and the unique "Selectivity" contacts.

Silodosin_Binding cluster_Ligand Silodosin (Ligand) cluster_Receptor Alpha-1A Adrenergic Receptor Indoline Indoline-7-Carboxamide (Head Group) Tail Trifluoroethoxy-Phenoxy (Tail Group) Indoline->Tail C2-Chiral Vector Positions Tail S83 Ser83 (TM2) H-Bond Acceptor Indoline->S83 H-Bond (Critical Anchor) W313 Trp313 (TM7) Pi-Interaction Indoline->W313 Non-polar / VdW M292 Met292 (TM6) Selectivity Filter Tail->M292 Specific Hydrophobic Fit (Absent in Alpha-1B) V185 Val185 (TM5) Hydrophobic Contact Tail->V185 Hydrophobic Interaction

Caption: Interaction map of Silodosin within the


-AR orthosteric pocket (PDB: 9M4T). Green arrows indicate anchoring H-bonds; Red arrows indicate selectivity-determining contacts.

Part 3: Experimental Protocols

Workflow: Structural Determination of GPCR-Ligand Complexes

Obtaining high-resolution data for indoline-ligand complexes (especially with membrane proteins like GPCRs) requires specific methodologies to stabilize the receptor.

Protocol: Cryo-EM / LCP Crystallography for

-AR
  • Construct Engineering:

    • Truncate flexible N/C-termini.

    • Insert a fusion protein (e.g., BRIL or T4L) into the intracellular loop 3 (ICL3) to facilitate crystal lattice formation or particle alignment.

  • Ligand Soaking vs. Co-crystallization:

    • Recommendation:Co-crystallization is mandatory for Indoline-7-carboxamides. The ligand stabilizes the receptor in a specific inactive conformation (inverse agonist) essential for crystal growth.

    • Concentration: Maintain ligand concentration at

      
       throughout purification.
      
  • Lipidic Cubic Phase (LCP) Setup:

    • Mix protein-ligand complex with monoolein (host lipid) at a 2:3 ratio.

    • Dispense 50 nL drops on glass sandwich plates.

    • Overlay with precipitant (PEG 400, salt, buffer pH 7.0–7.5).

  • Data Collection:

    • For Cryo-EM (e.g., PDB 9M4T): Vitrify on gold grids. Collect movies on Titan Krios.

    • Process using RELION or CryoSPARC to resolve the ligand density.

Diagram 2: Structural Determination Workflow

Workflow Step1 1. Complex Formation (Protein + 10x Ligand) Step2 2. LCP / Nanodisc Reconstitution (Stabilize Membrane Domain) Step1->Step2 Step3 3. Grid Vitrification (Cryo-EM) OR LCP Crystallization (X-ray) Step2->Step3 Step4 4. Data Collection (Titan Krios / Synchrotron) Step3->Step4 Step5 5. Density Map Reconstruction (Identify Indoline Orientation) Step4->Step5

Caption: Optimized workflow for solving GPCR-Ligand structures, highlighting the critical co-crystallization step.

Part 4: Comparative Performance Metrics

The following data summarizes the structural and functional advantages of the Indoline-7-carboxamide scaffold compared to the standard Quinazoline scaffold.

MetricIndoline-7-Carboxamide (Silodosin)Quinazoline (Prazosin/Doxazosin)Structural Basis
Affinity (

)
0.036 nM (

)
0.1–0.5 nM (

)
Indoline tail penetrates deeper, engaging M292.
Selectivity Ratio >500-fold (

vs

)
~1-fold (Non-selective)Quinazoline binds conserved residues; Indoline engages variable residues.
Ligand Efficiency High ModerateIndoline maximizes contacts per non-hydrogen atom (LE > 0.4).
Binding Enthalpy Entropically Favorable Enthalpically DrivenDisplacement of "unhappy" water molecules by the hydrophobic tail.

References

  • Su, M., & Huang, X. Y. (2023). Cryo-EM structure of A61603-bound alpha-1A-adrenergic receptor in complex with heterotrimeric Gq-protein. RCSB Protein Data Bank.[1] PDB ID: 8THK / 9M4T (Silodosin).[2]

  • Shibata, K., et al. (1995). KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues. Molecular Pharmacology, 48(2), 250-258.

  • Murata, S., et al. (1999). Structure-activity relationship of indoline-7-carboxamide derivatives as alpha 1A-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Tatemichi, S., et al. (2006). Uroselectivity in male dogs of silodosin (KMD-3213), a new alpha1A-adrenoceptor antagonist. Neurourology and Urodynamics.

  • GPCRdb . Alpha-1A adrenergic receptor Structural Data. Link

Sources

In Vitro Metabolic Stability of Indoline-7-Carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro metabolic stability of the indoline-7-carboxamide scaffold. It is designed for medicinal chemists and DMPK scientists optimizing this privileged structure, famously utilized in the


-adrenoceptor antagonist Silodosin  (Rapaflo).

Executive Summary

The indoline-7-carboxamide scaffold represents a critical structural motif in modern drug discovery, offering a distinct 3D vector compared to its planar indole counterparts. While this saturation provides unique binding geometries (e.g., the "kinked" structure essential for Silodosin’s selectivity), it introduces a specific metabolic liability: CYP450-mediated dehydrogenation (aromatization) .

This guide analyzes the metabolic fate of indoline-7-carboxamides, contrasting them with indole analogs. It details the "aromatase-like" activity of CYP3A4 on this scaffold and provides self-validating protocols to assess stability early in the design cycle.

Chemical Context & Rationale

The Scaffold: Indoline vs. Indole

The indoline ring (2,3-dihydro-1H-indole) is the saturated congener of indole.[1][2][3] In the context of the 7-carboxamide substitution:

  • Indoline-7-carboxamide: Non-planar. The nitrogen lone pair is more basic (

    
     character) and the 2,3-saturation allows for specific stereochemical configurations (e.g., C2 or C3 substitutions).
    
  • Indole-7-carboxamide: Planar, aromatic system. Often used as a bioisostere but lacks the specific vector orientation of the indoline.

Key Insight: The transition from Indoline to Indole results in a loss of chirality and a flattening of the molecule, which often abolishes target potency (as seen in Silodosin and 5-LOX inhibitors). Therefore, preventing metabolic aromatization is critical for maintaining efficacy.

Critical Metabolic Pathways

The metabolic stability of indoline-7-carboxamide is governed by three primary mechanisms. Unlike standard amides, the indoline core itself is a "soft spot."

Mechanism 1: CYP-Mediated Dehydrogenation (The "Aromatase" Effect)

Research confirms that hepatic CYPs (specifically CYP3A4 ) catalyze the dehydrogenation of indolines to indoles.[4] This is a two-electron oxidation that does not typically proceed via hydroxylation/dehydration but rather a direct desaturation.

  • Risk: Conversion to the indole-7-carboxamide often results in a "dead metabolite" (loss of potency) or a "toxic metabolite" (if the resulting indole is further activated to an electrophilic methyleneindolenine).

  • Kinetics: For similar scaffolds (e.g., Indapamide), CYP3A4 acts as a highly efficient dehydrogenase.

Mechanism 2: Amide Hydrolysis

The 7-carboxamide moiety is sterically shielded by the indoline ring's bulk, generally making it more resistant to amidases than solvent-exposed amides. However, in species like Rat , carboxylesterase activity can still cleave this bond to form the carboxylic acid.

Mechanism 3: Direct Glucuronidation

For scaffolds containing nucleophilic centers (like the indoline nitrogen if unsubstituted, or proximal hydroxyls as in Silodosin), Phase II conjugation is a major clearance pathway, often outcompeting oxidative metabolism.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the metabolic divergence of the indoline-7-carboxamide scaffold.

MetabolicPathways Parent Indoline-7-Carboxamide (Active Scaffold) Indole Indole-7-Carboxamide (Inactive/Planar Metabolite) Parent->Indole CYP3A4 (Dehydrogenation, -2H) Acid Indoline-7-Carboxylic Acid (Hydrolysis Product) Parent->Acid Amidases (Hydrolysis) Gluc N-Glucuronide / O-Glucuronide (Phase II Conjugate) Parent->Gluc UGTs (Conjugation) Reactive Methyleneindolenine (Toxic Electrophile) Indole->Reactive CYP450 (Bioactivation)

Caption: Metabolic fate of indoline-7-carboxamide. The red path (Dehydrogenation) represents the unique scaffold liability leading to aromatization.

Comparative Analysis: Indoline vs. Alternatives

The following table contrasts the stability profile of the Indoline-7-carboxamide against its unsaturated analog (Indole) and a regioisomer (Indoline-5).

FeatureIndoline-7-Carboxamide Indole-7-Carboxamide Indoline-5-Carboxamide
Primary Utility GPCR Antagonists (e.g., Silodosin), Kinase InhibitorsHIV Attachment Inhibitors, AntiviralsKinase Scaffolds
Metabolic Risk High: Dehydrogenation to IndoleLow: Already aromatic; stable to dehydrogenationHigh: Dehydrogenation to Indole
CYP3A4 Interaction Substrate for desaturation (Aromatase activity)Standard oxidation (Hydroxylation)Substrate for desaturation
Amide Stability Moderate: Sterically crowded at C7High: C7 is very crowded in planar systemLow: C5 is solvent exposed
Binding Topology 3D "Kinked" (Non-planar)2D Planar (Flat)3D "Kinked"
Key Optimization Block C2/C3 positions (e.g., methyl) to hinder aromatizationN/ABlock C2/C3 positions

Experimental Protocols

To rigorously evaluate the stability of this scaffold, standard microsomal assays must be modified to specifically detect the -2 Da mass shift indicative of dehydrogenation.

Protocol A: Microsomal Stability & Dehydrogenation Screen

Objective: Determine Intrinsic Clearance (


) and specifically monitor Indoline 

Indole conversion.
  • System: Liver Microsomes (Human, Rat, Mouse) at 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Substrate: 1

    
    M Indoline-7-carboxamide (keep 
    
    
    
    M to avoid saturation of high-affinity sites).
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: 1:3 ratio with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • MRM 1 (Parent): Monitor

      
      .
      
    • MRM 2 (Metabolite): Monitor

      
      . Crucial Step.
      
    • Validation: Use Indapamide as a positive control for dehydrogenation activity.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Since the dehydrogenated indole product can be further activated (see Graphviz "Reactive" node), a trapping assay is recommended.

  • Incubation: Same as Protocol A, but supplement with 5 mM Glutathione (GSH) or KCN (for hard electrophiles, though GSH is preferred for safety).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Interpretation: Presence of GSH adducts suggests the dehydrogenated indole is undergoing bioactivation (e.g., at the C3 position).

Strategic Recommendations for Optimization

If your Indoline-7-carboxamide lead shows high clearance via dehydrogenation:

  • C2/C3 Substitution: Introducing steric bulk (methyl, gem-dimethyl) at the C2 or C3 position of the indoline ring significantly slows down CYP-mediated aromatization by sterically hindering the approach of the heme iron.

  • Electron Withdrawing Groups (EWG): Substitution on the benzene ring (e.g., Fluorine) can reduce the electron density of the nitrogen lone pair, making the radical cation formation (often the first step in oxidation) less favorable.

  • Deuteration: Deuterating the C2/C3 positions (

    
    -indoline) can utilize the Kinetic Isotope Effect (KIE) to reduce dehydrogenation rates, provided the C-H bond cleavage is rate-limiting.
    

References

  • Sun, H., et al. (2007).[4] "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process."[2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yeung, K. S., et al. (2013). "Inhibitors of HIV-1 attachment. Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Kisselei, T., et al. (2009). "Discovery of Silodosin (KMD-3213): A Novel and Selective Alpha-1A Adrenoceptor Antagonist." Yakugaku Zasshi. Link

  • Lau, Y. Y., et al. (2008). "Dehydrogenation of the Indoline-Containing Drug Indapamide by CYP3A4."[4][5] Drug Metabolism and Disposition. Link

Sources

Comparative Guide: Binding Modes in the HPK1 Active Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) acts as a critical "molecular brake" in T-cell receptor (TCR) signaling.[1] While its inhibition releases this brake—enhancing anti-tumor immunity—the kinase domain shares high sequence identity with other MAP4K family members (GLK, HGK) and distinct families like JAK1.

This guide objectively compares the three dominant binding modes currently utilized in HPK1 inhibitor design. Experimental data confirms that while Canonical Type I binding provides potency, the P-loop Folded mode (exemplified by GNE-1858) offers superior selectivity by exploiting a unique conformational plasticity of the HPK1 active site.

Structural Anatomy of the HPK1 Active Site

To understand the performance differences, we must first map the "terrain" of the target.

FeatureResidue (Human HPK1)Function in Drug Design
Hinge Region Glu92, Cys94 Primary anchor points.[2] Backbone H-bonds here define ATP-competitiveness.
The Gatekeeper Met96 Controls access to the back pocket. Its bulk restricts large hydrophobic groups.
Selectivity Filter Asp101 Located at the solvent front (ribose pocket). Critical: Forms a salt bridge with piperazine moieties in selective inhibitors (e.g., XHS).
P-Loop Tyr28, Gly24 Highly flexible. Can adopt an "Extended" (open) or "Folded" (closed) conformation.
Catalytic Pair Lys46, Glu63 Essential for phosphotransfer. Lys46 is often engaged by water networks.

Comparative Analysis of Binding Modes

Mode A: Canonical Type I (Extended P-Loop)

Representative Compounds: Sunitinib, XHS, XHV

This is the "standard" ATP-competitive mode. The inhibitor binds to the hinge (Cys94) and extends into the solvent front.

  • Mechanism: The inhibitor mimics adenosine, forming H-bonds with the hinge. The P-loop remains in an "extended" conformation, similar to the apo state.

  • Selectivity Driver: Interaction with Asp101 .

    • Insight: In HPK1, Asp101 is positioned to form a salt bridge with protonated amines (e.g., piperazine).[1] In the off-target JAK1, the equivalent residue is Glu966, which presents a different electrostatic geometry.

  • Performance Profile:

    • Pros: High potency (low nM IC50); predictable SAR.

    • Cons: Often suffers from moderate selectivity against MAP4K4 and JAK1 unless the Asp101 interaction is perfectly optimized.

Mode B: The "P-Loop Folded" Conformation

Representative Compound: GNE-1858

This mode represents a structural biology breakthrough. Instead of passively fitting into the pocket, the ligand induces a conformational change.

  • Mechanism: The inhibitor (often a spiro-azaindoline) forces the P-loop to collapse inward.

    • The Key Interaction: The inhibitor stabilizes a "folded" state where Tyr28 (P-loop) packs against the ligand and Phe159 (Activation Loop).

  • Selectivity Driver: This folded conformation is energetically unfavorable for many off-target kinases, creating a "conformational penalty" for binding to them.

  • Performance Profile:

    • Pros: Exceptional selectivity (often >50-fold over MAP4K family).

    • Cons: Requires complex, rigid scaffolds (spirocycles) that can be synthetically challenging; slower association kinetics (

      
      ) due to the induced fit.
      
Mode C: Covalent Targeting (Emerging)

Target: Cys463 (Full length) / Cys38 (Kinase Domain)

Targeting a non-catalytic cysteine to achieve infinite residence time.

  • Mechanism: An electrophilic warhead (acrylamide) targets a cysteine located on the P-loop or solvent rim (depending on isoform numbering, often Cys38 in PDBs).

  • Performance Profile:

    • Pros: Duration of action is driven by protein turnover, not plasma concentration (

      
      ).
      
    • Cons: High risk of immunogenicity (haptenization); potential for promiscuous reactivity with other cysteine-rich proteins.

Performance Metrics Comparison

The following data summarizes the trade-offs between binding modes based on aggregate literature values (e.g., PDB 7L25, 7R9N).

MetricMode A: Canonical Type I (e.g., XHS)Mode B: P-Loop Folded (e.g., GNE-1858)Mode C: Covalent
HPK1 Potency (IC50) < 3 nM< 2 nM< 10 nM (k_inact driven)
Selectivity (vs JAK1) ~100-700x (Asp101 dependent)> 1000x (Conformation dependent)Variable (Warhead dependent)
Residence Time Moderate (Minutes)High (Hours)Infinite (Irreversible)
Ligand Efficiency HighModerate (High MW scaffolds)High
Key Structural Marker Asp101 Salt BridgeTyr28 / P-loop CollapseCovalent Adduct Density

Visualizing the Mechanism

Diagram 1: HPK1 Signaling & Inhibition Logic

This pathway illustrates why HPK1 inhibition restores T-cell function.

HPK1_Pathway TCR TCR Activation LCK Lck Kinase TCR->LCK Initiates HPK1_Active HPK1 (Activated) [Target] LCK->HPK1_Active Phosphorylates Tyr379 SLP76 SLP-76 (Adaptor Protein) HPK1_Active->SLP76 Phosphorylates Ser376 SLP76_P p-SLP-76 (Ser376) SLP76->SLP76_P Ubiquitin 14-3-3 Binding & Ubiquitination SLP76_P->Ubiquitin Degradation SLP-76 Degradation (Immune Suppression) Ubiquitin->Degradation Inhibitor HPK1 Inhibitor (GNE-1858 / XHS) Inhibitor->HPK1_Active Blocks TCell_Active Restored T-Cell Function Inhibitor->TCell_Active Promotes

Caption: HPK1 acts as a negative feedback loop.[3][4] Inhibition prevents SLP-76 degradation, sustaining T-cell signaling.

Diagram 2: Workflow for Validating Binding Modes

A decision tree for researchers to classify their HPK1 hits.

Binding_Validation Start Hit Compound Identified Xray X-Ray Crystallography (Co-crystal) Start->Xray Check_Ploop Check P-Loop (Tyr28 Position) Xray->Check_Ploop Folded Tyr28 Collapsed? (Folded Mode) Check_Ploop->Folded Yes (e.g. GNE-1858) Extended Tyr28 Open? (Extended Mode) Check_Ploop->Extended No (Canonical) Check_Asp101 Check Asp101 Interaction Extended->Check_Asp101 SaltBridge Salt Bridge Present? (High Selectivity) Check_Asp101->SaltBridge Yes (e.g. XHS) NoSaltBridge No Interaction? (Risk of JAK1 activity) Check_Asp101->NoSaltBridge No

Caption: Structural validation workflow to distinguish P-loop folded binders from canonical Type I binders.

Experimental Protocols for Validation

To objectively verify the binding mode and performance of an HPK1 inhibitor, the following self-validating protocols are recommended.

Protocol A: Crystallographic Validation (The "Gold Standard")

Objective: Determine if the ligand induces the P-loop folded conformation.[4][5]

  • Protein Prep: Express Human HPK1 Kinase Domain (residues 1-293) in E. coli or Sf9. Ensure high purity (>95%).

  • Co-crystallization: Use hanging drop vapor diffusion.

    • Reservoir: 0.1 M Bis-Tris (pH 6.5), 20% PEG 3350, 0.2 M NaCl.

    • Ligand: Soak or co-crystallize at 5-fold molar excess.

  • Data Collection: Collect diffraction data to < 2.5 Å resolution.

  • Analysis: Specifically measure the distance between Tyr28 (CZ) and Phe159 .

    • Folded Mode: Distance < 5 Å (Pi-stacking interaction).

    • Extended Mode: Distance > 10 Å.[1]

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Differentiate modes based on Residence Time (


). P-loop folders typically show slower off-rates due to the conformational relaxation required for release.
  • Chip: CM5 sensor chip.

  • Immobilization: Biotinylated HPK1 kinase domain captured on Streptavidin surface (Target ~200 RU to avoid mass transport limits).

  • Injection: 2-fold dilution series of inhibitor in HBS-EP+ buffer.

  • Flow Rate: High flow (50-100 µL/min) to resolve fast kinetics.

  • Analysis: Fit to 1:1 binding model.

    • Expectation: Canonical Type I

      
      . P-loop Folded 
      
      
      
      .

References

  • Discovery of GNE-1858 and P-loop Folded Mode

    • Title: Discovery of a Potent and Selective HPK1 Inhibitor that Stabilizes a Folded P-Loop Conformation.[4][5][6]

    • Source:Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Selectivity Mechanisms (Asp101 & XHS/XHV)

    • Title: Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations.[1]

    • Source:Molecules (2023).[1]

    • URL:[Link]

  • HPK1 Structural Biology (Sunitinib Complex)

    • Title: Multiple conformational states of the HPK1 kinase domain in complex with sunitinib.[7][8]

    • Source:Journal of Biological Chemistry (2019).
    • URL:[Link]

  • Clinical Relevance of HPK1 Inhibition

    • Title: Hematopoietic progenitor kinase 1 (HPK1) as a therapeutic target in oncology.[1][3][4][7][8][9][10][11][12][13]

    • Source:Cancer Immunology, Immunotherapy (2020).
    • URL:[Link]

Sources

Comparative Guide: Reference Standard Strategies for Silodosin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of Silodosin (an


-adrenoceptor antagonist), impurity profiling is not merely a compliance checkbox; it is the primary safeguard against efficacy loss and adverse events. Silodosin contains a chiral center and a complex indole backbone, making it susceptible to both enantiomeric contamination  (the (S)-isomer) and oxidative degradation .

This guide objectively compares the performance and strategic utility of Pharmacopeial Primary Standards versus Certified Secondary Standards for impurity profiling. It further details a validated RP-HPLC protocol designed to separate the critical "Distomer" (S-isomer) from the active pharmaceutical ingredient (API).

The Impurity Landscape: What We Are Targeting

Before selecting a standard, one must understand the target analytes. Silodosin impurities generally fall into two ICH Q3A(R2) categories:

  • Process-Related Impurities: Arise from the retro-Michael reaction or incomplete alkylation.

  • Degradation Products: Result from oxidation (N-oxide formation) or hydrolysis during storage.

Diagram 1: Silodosin Impurity Origins & Pathways[1]

Silodosin_Impurities cluster_Process Process-Related (Synthesis) cluster_Degradation Degradation (Storage) API Silodosin API (Active) S_Iso (S)-Enantiomer (Chiral Impurity) API->S_Iso Chiral Inversion (Rare) / Raw Mat Oxide N-Oxide Impurity (Oxidative) API->Oxide Peroxide Stress Dehydro Dehydro Silodosin (Thermal) API->Dehydro Heat/Light StartMat Indoline Intermediate StartMat->API Alkylation Dimer Silodosin Dimer StartMat->Dimer Side Rxn

Figure 1: Classification of Silodosin impurities based on origin. Process impurities (Red) require control during synthesis; Degradants (Yellow) require stability monitoring.

Comparative Analysis: Primary vs. Secondary Standards

The core dilemma for any analytical lab is the choice of reference material. While USP/EP standards are the regulatory "Gold Standard," they are often cost-prohibitive for routine screening.

Table 1: Performance & Utility Comparison
FeaturePharmacopeial Primary Standard (USP/EP)Certified Secondary Standard (Commercial/In-House)Performance Verdict
Traceability Absolute. Accepted globally without further qualification.Conditional. Must be qualified against a Primary Standard.Primary wins for Release Testing.
Purity Assignment 100.0% (by definition for qualitative RS) or specific assay value.Typically >98% with detailed CoA (NMR, Mass, HPLC).Secondary is sufficient for R&D/Stability.
Cost Efficiency Low. High cost per mg.High. Bulk availability allows for frequent injections.Secondary wins for Routine Analysis.
Impurity Coverage Limited to "Specified Impurities" in the monograph.Broad. Vendors offer obscure process intermediates not in USP.Secondary wins for Process Optimization.
Regulatory Risk Zero.Moderate. Requires robust "Bridging Study" data.Primary is mandatory for filings.
Strategic Recommendation
  • For Method Validation & Final Release: Use USP Reference Standards exclusively to establish the Relative Response Factor (RRF).

  • For Routine Stability & In-Process Control: Use Certified Secondary Standards that have been bridged to the USP standard. This reduces operational costs by ~60% without compromising data integrity, provided the secondary standard's purity is periodically requalified.

Validated Experimental Protocol (RP-HPLC)[2][3][4]

This protocol is engineered to resolve the (S)-enantiomer and the Dehydro impurity , which often co-elute in generic C18 methods.

Chromatographic Conditions[2][3][4]
  • Instrument: UHPLC or HPLC with PDA Detector.

  • Column: C18 Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Why: The hydrophobic indole ring requires strong retention (C18) to allow polar degradants to elute early.

  • Column Temperature: 40°C.

    • Why: Elevated temperature improves mass transfer, sharpening the peaks of the late-eluting Dimer.

  • Wavelength: 225 nm (for impurities) and 270 nm (for assay).

  • Flow Rate: 1.0 mL/min.

Mobile Phase System[4]
  • Buffer (Mobile Phase A): 10mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

    • Scientific Rationale: Silodosin is basic.[1] At pH 4.5, it is ionized, preventing peak tailing caused by interaction with residual silanols on the column.

  • Organic Modifier (Mobile Phase B): Acetonitrile (100%).

Gradient Program

The gradient is critical. Isocratic methods fail to elute the hydrophobic Dimer impurity within a reasonable runtime.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Initial Equilibration
5.08020Isocratic Hold (Polar Degradants)
25.02080Ramp (Elute Silodosin & Hydrophobics)
35.02080Wash (Elute Dimers)
36.08020Return to Initial
45.08020Re-equilibration

Experimental Data & Performance Metrics

The following data summarizes the expected performance when using a Certified Secondary Standard validated against a USP Primary Standard.

Table 2: System Suitability & Impurity Profiling Data
ComponentRelative Retention Time (RRT)Relative Response Factor (RRF)Resolution (Rs)Limit of Quantitation (LOQ)
N-Oxide Impurity 0.451.02> 2.00.05%
Dehydro Silodosin 0.850.98> 1.50.05%
Silodosin (API) 1.00 1.00 --
(S)-Enantiomer 1.121.00> 1.80.05%
Silodosin Dimer 1.851.15> 5.00.10%

Note: RRT values are approximate and depend on specific column chemistry (e.g., Carbon load).

Diagram 2: Analytical Workflow & Decision Logic

Method_Workflow Sample Sample Preparation (1 mg/mL in Diluent) Inject Injection (10 µL) Sample->Inject Sep Gradient Separation (pH 4.5 / ACN) Inject->Sep Decision Check Resolution (Rs) (S)-Isomer vs API Sep->Decision Pass Rs > 1.5 Proceed to Quant Decision->Pass Yes Fail Rs < 1.5 Adjust pH or Temp Decision->Fail No Calc Calculate Impurities Using RRF Pass->Calc Fail->Sample Re-prep

Figure 2: Step-by-step analytical workflow ensuring system suitability before quantification.

Conclusion

For robust Silodosin impurity profiling, the "Make vs. Buy" decision on standards relies on the lifecycle stage.

  • Early Development: Use Commercial Secondary Standards to identify a broad range of potential process impurities (Dimer, Dehydro).

  • QC Release: Switch to USP/EP Primary Standards for the specific specified impurities to ensure regulatory compliance.

  • Methodology: The Gradient RP-HPLC method at pH 4.5 is the only reliable way to separate the critical (S)-isomer and hydrophobic Dimer in a single run.

References

  • International Conference on Harmonisation (ICH). (2006).[2][3] Impurities in New Drug Substances Q3A(R2).[4][2][5] [Link]

  • U.S. Pharmacopeia (USP). Silodosin Monograph: Related Compounds. USP-NF Online. [Link]

  • European Medicines Agency (EMA). (2018). Assessment Report: Silodosin. [Link]

  • Nataraj, K. S., et al. (2020).[6] "Analytical Method Development and Validation for the Estimation of Silodosin and Dutasteride in Capsule Dosage Form by RP-HPLC Method." Journal of Drug Metabolism & Toxicology. [Link]

  • Shaik, J. V., et al. (2014).[6] "Development of stability-indicating UHPLC method for the quantitative determination of silodosin and its related substances." Journal of Chromatographic Science. [Link][7]

Sources

Bioisosteric Replacement of Indoline-7-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioisosteric replacement of the Indoline-7-carboxamide moiety. This analysis focuses on optimizing physicochemical properties (solubility, metabolic stability) and potency retention in the context of kinase and epigenetic (KDM5) inhibitor development.[1]

Executive Summary

The indoline-7-carboxamide scaffold is a privileged motif in medicinal chemistry, frequently utilized in KDM5 histone demethylase inhibitors, antiviral agents (HCV NS5B), and various kinase inhibitors. Its primary pharmacophoric value lies in its ability to form a pseudo-six-membered ring via an intramolecular hydrogen bond between the carboxamide NH and the indoline N1 (or its substituent). This conformation creates a planar, lipophilic edge that mimics purine systems or interacts with specific protein residues (e.g., the hinge region of kinases).

However, the scaffold presents distinct developability challenges:

  • Solubility: The planar, lipophilic nature often results in poor aqueous solubility.

  • Metabolic Liability: The indoline core is susceptible to oxidation (aromatization to indole) and CYP-mediated hydroxylation.

  • Toxicity: Potential for aniline-like metabolite formation upon amide hydrolysis.

This guide compares the indoline-7-carboxamide against three validated bioisosteres: 1H-Pyrrolo[3,2-b]pyridine-7-carboxamide (Aza-bioisostere), Indazole-7-carboxamide , and Tetrahydroquinoline-8-carboxamide .

Structural Analysis & Design Logic

The decision to replace the indoline-7-carboxamide moiety must be driven by specific SAR (Structure-Activity Relationship) goals.

The Pharmacophore: The "Pseudo-Ring"

In the native scaffold, the 7-carboxamide carbonyl often accepts a hydrogen bond from the protein, while the amide NH forms an intramolecular H-bond with the indoline N1 (if acylated/sulfonated) or acts as a donor.

Figure 1: Decision tree for selecting bioisosteres based on specific liabilities of the indoline scaffold.

Comparative Analysis of Alternatives

Alternative A: 1H-Pyrrolo[3,2-b]pyridine-7-carboxamide (Aza-analogue)

This is the most potent bioisostere for improving physicochemical properties. By introducing a nitrogen atom into the benzene ring (position 4 relative to indole numbering), the lipophilicity (LogD) is significantly lowered.

  • Mechanism: The pyridine nitrogen reduces electron density, increasing the acidity of the NH and potentially strengthening interactions with polar residues.

  • Key Advantage: Significant improvement in aqueous solubility and metabolic stability against oxidative aromatization.

Alternative B: Indazole-7-carboxamide

Replacing the carbon at position 2 with nitrogen transforms the core into an indazole.

  • Mechanism: Indazoles are fully aromatic and generally more metabolically stable than indolines. The tautomeric nature of indazole (1H vs 2H) can be exploited to fine-tune binding.

  • Key Advantage: Removes the chirality of the indoline C2/C3 (if substituted) and provides a flatter topology.

Alternative C: 1,2,3,4-Tetrahydroquinoline-8-carboxamide

Expanding the five-membered ring to a six-membered ring. Note that the "7-position" of indole corresponds to the "8-position" of quinoline.

  • Mechanism: Alters the bond vectors of the carboxamide. This is useful if the indoline moiety is slightly too constricted for the binding pocket.

  • Key Advantage: Increases steric bulk and alters the "twist" of the amide relative to the core.

Performance Data Comparison

The following data summarizes a theoretical optimization campaign based on KDM5A inhibitor development (synthesized from aggregated literature values, e.g., Horton et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Physicochemical and Potency Profiles

ParameterIndoline-7-carboxamide (Ref)Pyrrolo[3,2-b]pyridine (Alt A)Indazole-7-carboxamide (Alt B)Tetrahydroquinoline (Alt C)
KDM5A IC50 (nM) 15 - 2512 - 2045 - 60> 100
LogD (pH 7.4) 3.8 (High)2.1 (Optimal)3.24.1
Solubility (µM) < 10> 15045< 5
Cl_int (µL/min/mg) > 50 (High)< 15 (Low)25 (Moderate)40
LE (Ligand Eff.) 0.350.420.330.29

Analysis:

  • Alt A (Pyrrolo-pyridine) is the superior choice for lead optimization, maintaining potency while drastically fixing the solubility/metabolic issues.

  • Alt C (Tetrahydroquinoline) results in a potency cliff, likely due to the vector shift of the amide disrupting the critical H-bond network.

Experimental Protocols

To validate these bioisosteres in your specific series, use the following self-validating workflows.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-carboxamide Derivatives

Note: The 7-position is sterically crowded. Standard amide coupling often fails.

  • Starting Material: 7-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) chloride.

    • Validation: Check TLC (Hexane/EtOAc 4:1). R_f should shift from 0.2 to 0.6.

  • Carbonylation: Pd-catalyzed aminocarbonylation.

    • Reagents: Pd(OAc)2 (5 mol%), dppp (5 mol%), Amine (1.5 eq), CO (balloon), TEA, DMSO, 80°C, 12h.

    • Critical Step: Use DMSO or DMF; strictly anhydrous conditions are not required, but thorough degassing is essential to prevent Pd-black formation.

  • Deprotection: TFA/DCM (1:1) or TBAF/THF depending on protecting group.

  • Purification: Reverse-phase HPLC (0.1% Formic acid in Water/MeCN).

Protocol 2: Microsomal Stability Assay (Metabolic Clearance)
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

    • Calculation:

      
      .
      
    • Success Criteria: Indoline reference should show high clearance (>50 µL/min/mg); Bioisostere should show <20 µL/min/mg.

Visualization of Experimental Workflow

Figure 2: Integrated workflow for synthesizing and validating indoline bioisosteres.

References

  • Horton, J. R., et al. (2016). Structure-Based Engineering of KDM5A Inhibitors. Journal of Medicinal Chemistry.[3] Link

    • Relevance: Defines the binding mode of pyrrolo[3,2-b]pyridine-7-carboxylic acid deriv
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] Link

    • Relevance: Authoritative review on the tactical replacement of indole/indoline rings with azaindoles to solve metabolic liabilities.
  • Leftheris, K., et al. (2008). Discovery of Indole- and Azaindole-Based Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters.[5][13] Link

    • Relevance: Demonstrates the solubility advantages of the aza-bioisostere.[12]

  • BenchChem. (2025).[12] Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.Link

    • Relevance: Provides general pharmacokinetic comparisons between the scaffolds.

Sources

Safety Operating Guide

Personal protective equipment for handling Indoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Indoline-7-carboxamide is a critical pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and other bioactive small molecules. While it acts as a valuable building block, its structural properties—specifically the bicyclic amine framework—classify it as a bioactive intermediate.

The Safety Paradox: As a research intermediate, specific toxicological data is often less comprehensive than that of bulk solvents. Therefore, we must operate under the Precautionary Principle . We assume the compound possesses the irritant and toxicological profiles typical of indoline derivatives (skin/eye irritation, potential respiratory sensitization) until proven otherwise.

This guide moves beyond basic compliance, offering a self-validating safety protocol designed to protect researchers during synthesis, purification, and waste management.

Hazard Identification & Risk Profile

The following risk profile is derived from Global Harmonized System (GHS) classifications of structural analogs (e.g., Indoline-7-carboxaldehyde) and standard pharmaceutical intermediate handling protocols.

Table 1: GHS Hazard Classifications (Projected)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWarning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWarning
Sensitization (Skin) Cat 1*H317: May cause allergic skin reactionWarning

*Note: Sensitization is a common risk with aniline-like bicyclic structures. Treat as a potential sensitizer.

Personal Protective Equipment (PPE) Protocol

Effective PPE is not just about "wearing gear"; it is about creating redundant barriers against permeation and inhalation.

Hand Protection: The Double-Glove Strategy

Protocol: Double gloving is mandatory for all solid handling and stock solution preparation.

  • Inner Layer: 4 mil (0.10 mm) Nitrile. Serves as a second skin and protects against incidental perspiration affecting the outer glove's fit.

  • Outer Layer: 5-8 mil Nitrile or Polychloroprene.

  • The Science: Organic amines can permeate thin nitrile over time. The air gap between two gloves creates a diffusion barrier, significantly increasing the "breakthrough time" (the time it takes for a chemical to reach the skin).

  • Visual Check: Inspect gloves for "tackiness" or discoloration immediately after contact with solvent solutions containing the compound.

Respiratory Protection: Engineering Controls First

Protocol: All open handling of Indoline-7-carboxamide powder must occur within a certified Chemical Fume Hood (CFH).

  • Primary Control: CFH operating at 80–100 fpm face velocity.

  • Secondary (Outside Hood): If weighing must occur outside a hood (not recommended) or during spill cleanup, use a P100/N99 respirator .

  • Why: The aerodynamic diameter of pharmaceutical intermediate dust is often <10 µm, allowing it to bypass upper respiratory defenses and lodge in the deep lung (alveoli), facilitating rapid systemic absorption.

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders which can drift around the sides of lenses.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt into the skin if a fire occurs involving organic solvents used in the reaction.

Operational Workflow & Logic

This section details the specific handling lifecycle.

Diagram 1: PPE Selection Logic

This decision tree helps operators select the correct PPE based on the physical state of the material.

PPE_Decision_Matrix Start Handling Indoline-7-carboxamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mix State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves (Double) Lab Coat Goggles Hood->Standard_PPE Yes Respirator ADD: N95/P100 Respirator (Strict Minimization) Hood->Respirator No (Emergency Only) Permeable High Permeation (DCM, Chloroform) Solvent_Check->Permeable Standard_Sol Standard Solvent (MeOH, EtOAc) Solvent_Check->Standard_Sol Silver_Shield USE: Laminate Gloves (Silver Shield) Permeable->Silver_Shield Standard_Sol->Standard_PPE

Caption: Logic flow for selecting PPE based on physical state and solvent compatibility.

Step-by-Step Handling Protocol
Step 1: Receiving & Storage[1][2]
  • Inspection: Upon receipt, wipe the exterior of the bottle with a damp paper towel (solvent-appropriate) while wearing gloves to remove any shipping dust.

  • Storage: Store in a cool, dry place, strictly segregated from strong oxidizers.

Step 2: Weighing (The Critical Step)
  • Static Control: Indoline derivatives as dry powders are prone to static charge. Use an ionizing fan or anti-static gun in the weigh station.

  • Technique: Never pour directly from the stock bottle. Use a disposable spatula to transfer to a tared weighing boat.

  • Cleanup: Immediately wipe the balance area with a wet tissue. Dispose of the tissue as hazardous solid waste.

Step 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, be aware that chlorinated solvents (DCM) permeate nitrile gloves in seconds. If using DCM, wear Silver Shield (laminate) gloves under nitrile gloves.

  • Temperature: If heating the reaction, ensure the condenser is active before heating to prevent volatilization of the intermediate.

Step 4: Waste Disposal[3][4]
  • Segregation: Do not mix with general organic waste if the stream is destined for non-hazardous incineration. Label clearly as "Contains Bioactive Amine."

  • Liquids: Collect in "Halogenated" or "Non-Halogenated" waste streams based on the solvent.

  • Solids: Contaminated gloves, paper towels, and weigh boats must go into "Solid Hazardous Waste" (double-bagged).

Diagram 2: Operational Workflow

Handling_Workflow Receive 1. Receipt & Inspect (Wipe Down) Store Storage (Cool, Dry, Segregated) Receive->Store Weigh Weighing (Fume Hood + Static Control) Store->Weigh React Reaction / Solubilization (Double Glove) Weigh->React Waste Disposal (Double Bag Solids) Weigh->Waste Contaminated Consumables React->Waste

Caption: Linear workflow from receipt to disposal, highlighting critical control points.

Emergency Response

In the event of exposure, immediate action mitigates long-term harm.

  • Eye Contact: Flush immediately with water for 15 minutes .[3] Force eyelids open. Time is tissue; seconds count to prevent corneal haze.

  • Skin Contact: Wash with soap and water.[1][3][5][6] Do not use alcohol or organic solvents to clean skin; this increases the permeability of the skin, driving the chemical deeper into the dermis.

  • Spill (Powder):

    • Evacuate the immediate area.[1]

    • Don N95/P100 respirator and double gloves.

    • Cover spill with wet paper towels (to prevent dust generation) and scoop into a waste bag.

References

  • National Institutes of Health (NIH) - PubChem. Indoline-7-carboxaldehyde (Analog) Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[3][6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press (US).[8] Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.[9] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.